molecular formula C14H15NO3S B567676 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide CAS No. 1261947-72-1

4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide

Numéro de catalogue: B567676
Numéro CAS: 1261947-72-1
Poids moléculaire: 277.338
Clé InChI: BWQBHAZSBSLEMN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide is a synthetic small molecule that incorporates two privileged structural motifs in medicinal chemistry: the biphenyl system and the sulfonamide functional group. The biphenyl scaffold is a versatile platform found in numerous pharmacologically active compounds and is a key intermediate for constructing molecules with potential biological activities . The sulfonamide functional group is a cornerstone of medicinal chemistry, contributing to the activity of over 150 FDA-approved drugs used in treating a diverse range of conditions such as antibacterial, anti-inflammatory, anticancer, antidiabetic, and antiviral applications . Its mechanism of action is often tied to its electron-withdrawing nature and ability to act as a key pharmacophore, for instance, as a competitive inhibitor of enzymes like dihydropteroate synthase in antibacterial agents or carbonic anhydrase in other therapeutic areas . Researchers value this specific compound for its potential as a building block in developing novel bioactive molecules. The presence of the 4'-hydroxy and N,N-dimethylsulfonamide groups provides distinct points for chemical modification and interaction with biological targets, making it a valuable probe for drug discovery, chemical biology, and investigating structure-activity relationships (SAR) in the development of new therapeutic agents .

Propriétés

IUPAC Name

3-(4-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-15(2)19(17,18)14-5-3-4-12(10-14)11-6-8-13(16)9-7-11/h3-10,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQBHAZSBSLEMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683644
Record name 4'-Hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261947-72-1
Record name 4'-Hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-Depth Technical Guide to 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide: Synthesis, Characterization, and Biological Prospects

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Novel Chemical Entity

The biphenyl sulfonamide scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatile pharmacological activities. This guide focuses on a specific, yet underexplored, member of this class: 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide . As of the date of this publication, a dedicated entry for this precise isomeric configuration is not prominent in publicly accessible chemical databases, suggesting its status as a novel or less-characterized chemical entity.

This document, therefore, serves as a forward-looking technical guide. It is constructed upon a foundation of established chemical principles and data from closely related structural analogs. The forthcoming sections will provide a robust framework for its synthesis, a predictive profile of its physicochemical properties, and an informed perspective on its potential biological significance. The methodologies and insights presented herein are designed to empower researchers to confidently approach the synthesis and investigation of this and similar novel biphenyl sulfonamide derivatives.

Molecular Architecture and Structural Elucidation

The chemical structure of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide is characterized by two phenyl rings linked together, forming the biphenyl core. One ring is substituted with a hydroxyl group at the 4'-position, while the other bears an N,N-dimethylsulfonamide group at the 3-position.

Figure 1: 2D structure of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide.

Predicted Physicochemical Properties

In the absence of direct experimental data, the following physicochemical properties have been predicted using computational models and by referencing analogous structures. These values provide a valuable starting point for experimental design and analysis.

PropertyPredicted ValueReference/Method
Molecular Formula C₁₄H₁₅NO₃S-
Molecular Weight 277.34 g/mol -
CAS Number Not Assigned-
Appearance White to off-white solid (predicted)General property of sulfonamides
Melting Point 150-170 °C (estimated range)Based on related biphenyl sulfonamides
Boiling Point > 400 °C (decomposes)Estimated
LogP 2.5 - 3.5 (estimated)Computational prediction
pKa (Phenolic OH) 8.0 - 9.0 (estimated)Based on 4-hydroxybiphenyl derivatives
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol.General solubility of biphenyls

Strategic Synthesis Pathway: A Proposed Protocol

The synthesis of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction is a robust and versatile method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids, making it ideal for constructing the biphenyl core of the target molecule.[1]

The proposed retrosynthetic analysis involves disconnecting the biphenyl bond to yield two key precursors: 3-bromo-N,N-dimethylbenzenesulfonamide and (4-hydroxyphenyl)boronic acid .

Retrosynthesis Target 4'-Hydroxy-N,N-dimethyl- [1,1'-biphenyl]-3-sulfonamide Suzuki Suzuki-Miyaura Coupling Target->Suzuki Precursors 3-bromo-N,N-dimethylbenzenesulfonamide + (4-hydroxyphenyl)boronic acid Suzuki->Precursors

Figure 2: Retrosynthetic analysis for the target molecule.

Detailed Experimental Protocol

This protocol outlines a two-step synthesis starting from commercially available 3-bromobenzenesulfonyl chloride.

Step 1: Synthesis of 3-bromo-N,N-dimethylbenzenesulfonamide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C (ice bath).

  • Amine Addition: To the stirred solution, add triethylamine (2.2 eq) followed by a dropwise addition of a solution of dimethylamine (2.0 M in THF, 1.1 eq).

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford 3-bromo-N,N-dimethylbenzenesulfonamide as a solid.

Step 2: Suzuki-Miyaura Coupling to Yield 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide

  • Reaction Setup: To a Schlenk flask, add 3-bromo-N,N-dimethylbenzenesulfonamide (1.0 eq), (4-hydroxyphenyl)boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, for example, a 3:1 mixture of dioxane and water.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the final product, 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide.

Synthesis_Workflow cluster_step1 Step 1: Sulfonamide Formation cluster_step2 Step 2: Suzuki-Miyaura Coupling A 3-Bromobenzenesulfonyl chloride C 3-bromo-N,N-dimethyl- benzenesulfonamide A->C DCM, 0°C to rt B Dimethylamine, Triethylamine B->C F 4'-Hydroxy-N,N-dimethyl- [1,1'-biphenyl]-3-sulfonamide C->F Dioxane/Water, 80-100°C D (4-Hydroxyphenyl)boronic acid D->F E Pd(PPh₃)₄, K₂CO₃ E->F

Figure 3: Proposed two-step synthesis workflow.

Prospective Biological Activity and Mechanism of Action

While no specific biological data for 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide has been reported, the structural motifs present suggest several avenues for pharmacological investigation. Sulfonamides are a well-established class of therapeutic agents with a broad spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The biphenyl moiety is also a privileged scaffold in drug discovery, often contributing to receptor affinity and favorable pharmacokinetic properties.

Potential Therapeutic Targets
  • Carbonic Anhydrase Inhibition: Many aromatic sulfonamides are potent inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological processes. Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[4]

  • Antibacterial Activity: As a sulfonamide, the target compound could potentially act as an antibacterial agent by inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[5]

  • Anti-inflammatory and Anticancer Properties: The biphenyl scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs) and anticancer agents. The combination of the biphenyl and sulfonamide groups may lead to compounds with dual activity or novel mechanisms of action in these therapeutic areas.[2]

Hypothetical Mechanism of Action: A Signaling Pathway Perspective

Given the prevalence of biphenyl sulfonamides as signaling modulators, a plausible, though hypothetical, mechanism of action could involve the inhibition of a key kinase pathway implicated in cell proliferation and inflammation, such as the MAPK/ERK pathway.

Hypothetical_Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., AP-1, NF-κB) ERK->TF Response Cellular Response (Proliferation, Inflammation) TF->Response Inhibitor 4'-Hydroxy-N,N-dimethyl- [1,1'-biphenyl]-3-sulfonamide Inhibitor->MEK Hypothetical Inhibition

Figure 4: Hypothetical inhibition of the MAPK/ERK pathway.

Disclaimer: This proposed pathway is for illustrative purposes only and is not based on experimental data for the title compound.

Conclusion and Future Directions

4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide represents an intriguing target for synthetic and medicinal chemists. This guide provides a comprehensive, albeit predictive, overview of its chemical nature, a robust synthetic strategy, and a rationale for its potential biological evaluation.

Future research should focus on the successful synthesis and characterization of this compound. Subsequent screening against a panel of relevant biological targets, such as carbonic anhydrases, bacterial enzymes, and various kinases, will be crucial in elucidating its pharmacological profile. The insights gained from such studies will not only define the therapeutic potential of this specific molecule but also contribute to the broader understanding of the structure-activity relationships within the biphenyl sulfonamide class.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • PubChem. (n.d.). 4-hydroxy-N,N-dimethylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Tacic, A., et al. (2017). Antimicrobial sulfonamide drugs. Advanced Technologies, 6(1), 58-71.
  • ChemBK. (n.d.). [1,1'-Biphenyl]-3-sulfonamide, 2'-fluoro-4'-hydroxy-N,N-dimethyl-. Retrieved from [Link]

  • Liu, J., et al. (2013). Design, synthesis, and biological evaluation of 1, 2, 4-triazole bearing 5-substituted biphenyl-2-sulfonamide derivatives as potential antihypertensive candidates. Bioorganic & Medicinal Chemistry, 21(24), 7742-7751.
  • IJSDR. (2021). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research, 6(12).
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  • Indian Journal of Pharmaceutical Sciences. (2006). Biological Activities of Sulfonamides. 68(2), 153-162.
  • Gawrońska, M., et al. (2022). Sulfonamides with hydroxyphenyl moiety: Synthesis, structure, physicochemical properties, and ability to form complexes with Rh(III) ion. Polyhedron, 221, 115865.
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
  • Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259-272.
  • PubChem. (n.d.). N-[4-[(Dimethylamino)sulfonyl]phenyl]-4-(hydroxydiphenylmethyl)-1-piperidinecarbothioamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Kołaczek, A., et al. (2014). Biological activity and synthesis of sulfonamide derivatives: a brief review. Chemik, 68(7), 620-628.

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide addresses the novel compound 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide, a molecule of interest at the intersection of biphenyl and sulfonamide chemical classes. Given the absence of published literature on its specific biological activities, this document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to systematically investigate and define its mechanism of action. We will dissect the structural components of the molecule to hypothesize potential biological targets and outline a rigorous, multi-tiered experimental plan to elucidate its pharmacological profile. This guide provides not only the strategic framework but also detailed, field-proven protocols and data interpretation insights to empower a thorough investigation from target identification to pathway analysis.

Introduction: Deconstructing a Novel Chemical Entity

4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide is a synthetic organic compound whose biological properties have not yet been characterized. Its structure, however, offers compelling clues to its potential pharmacological activities. The molecule is comprised of three key moieties: a biphenyl core, a sulfonamide group, and a 4'-hydroxyl group. Each of these components is prevalent in a wide range of biologically active molecules, suggesting that their combination in this specific arrangement could confer novel therapeutic potential.

  • The Biphenyl Scaffold: Biphenyl derivatives are known to possess a diverse array of biological activities, including but not limited to, antimicrobial, antifungal, and antitumor effects. The rotational flexibility of the biphenyl core allows it to adapt to the topology of various receptor binding sites.

  • The Sulfonamide Functional Group: The sulfonamide moiety is a cornerstone of medicinal chemistry. It is famously known for its antibacterial properties through the inhibition of dihydropteroate synthase, a key enzyme in the folic acid synthesis pathway of microorganisms[1][2]. Beyond this, sulfonamides are integral to drugs targeting carbonic anhydrases, proteases, and various receptors[3].

  • The 4'-Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding, a critical interaction for ligand-receptor binding. Its presence also suggests potential for metabolic modification, which could influence the compound's pharmacokinetic and pharmacodynamic profiles[4].

Given these structural features, 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide could plausibly interact with a range of biological targets. This guide will provide a systematic approach to identifying these targets and understanding the downstream consequences of their modulation.

Synthesis of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide

A prerequisite for any biological investigation is the synthesis and purification of the compound of interest. A plausible synthetic route for 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide would likely involve a Suzuki-Miyaura coupling reaction, a powerful method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids[5].

Proposed Synthetic Protocol:
  • Preparation of 3-bromobenzenesulfonyl chloride: Commercially available 3-bromobenzenesulfonic acid can be converted to the corresponding sulfonyl chloride by reaction with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

  • Formation of N,N-dimethyl-3-bromobenzenesulfonamide: The synthesized 3-bromobenzenesulfonyl chloride is then reacted with dimethylamine in the presence of a base to yield N,N-dimethyl-3-bromobenzenesulfonamide.

  • Suzuki-Miyaura Coupling: The resulting aryl bromide is coupled with 4-hydroxyphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).

  • Purification: The final product is purified by column chromatography on silica gel to yield 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide.

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Synthetic Steps cluster_intermediates Intermediates cluster_product Final Product A 3-Bromobenzenesulfonic acid S1 Chlorination A->S1 B Dimethylamine S2 Sulfonamidation B->S2 C 4-Hydroxyphenylboronic acid S3 Suzuki-Miyaura Coupling C->S3 I1 3-Bromobenzenesulfonyl chloride S1->I1 I2 N,N-Dimethyl-3-bromobenzenesulfonamide S2->I2 P 4'-Hydroxy-N,N-dimethyl- [1,1'-biphenyl]-3-sulfonamide S3->P I1->S2 I2->S3

Caption: Proposed synthetic workflow for 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide.

A Tiered Approach to Mechanism of Action Elucidation

A systematic and tiered approach is essential for efficiently and accurately defining the mechanism of action of a novel compound. The following experimental workflow is designed to progress from broad, high-throughput screening to more focused, hypothesis-driven studies.

MOA_Workflow cluster_1 Tier 1 Activities cluster_2 Tier 2 Activities cluster_3 Tier 3 Activities cluster_4 Tier 4 Activities T1 Tier 1: Phenotypic Screening & Target Class Identification T2 Tier 2: Target Deconvolution & Validation T1->T2 A1 Cell Viability Assays (Multiple Cell Lines) T1->A1 A2 Broad-Spectrum Enzyme Inhibition Panels T1->A2 A3 Receptor Binding Assays (GPCRs, Kinases, etc.) T1->A3 T3 Tier 3: Pathway Analysis & Biomarker Discovery T2->T3 B1 Affinity Chromatography T2->B1 B2 Surface Plasmon Resonance (SPR) T2->B2 B3 Cellular Thermal Shift Assay (CETSA) T2->B3 B4 RNAi/CRISPR Screening T2->B4 T4 Tier 4: In Vivo Model Validation T3->T4 C1 Western Blotting for Key Signaling Proteins T3->C1 C2 Phospho-Proteomics T3->C2 C3 Gene Expression Profiling (RNA-seq) T3->C3 D1 Disease-Relevant Animal Models T4->D1 D2 Pharmacokinetic/Pharmacodynamic (PK/PD) Studies T4->D2

Caption: A tiered experimental workflow for elucidating the mechanism of action.

Tier 1: Phenotypic Screening and Target Class Identification

The initial phase of investigation aims to cast a wide net to identify any significant biological activity of the compound.

Rationale: To determine if the compound exhibits cytotoxic or cytostatic effects and to identify potentially sensitive cell lines. A broad panel of cancer and non-cancerous cell lines should be used.

Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide (e.g., from 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration.

Rationale: To identify potential molecular targets by screening the compound against a large panel of purified enzymes and receptors. Commercial services offer comprehensive screening panels.

Experimental Choices:

  • Enzyme Inhibition Panels: Screen against a diverse set of enzyme classes, including kinases, phosphatases, proteases, and metabolic enzymes. Given the sulfonamide moiety, particular attention should be paid to carbonic anhydrases and enzymes involved in nucleotide synthesis.

  • Receptor Binding Panels: Evaluate binding to a wide range of receptors, including G-protein coupled receptors (GPCRs), nuclear receptors, and ion channels.

Tier 2: Target Deconvolution and Validation

Once a "hit" is identified in Tier 1, the next step is to confirm the direct interaction between the compound and its putative target.

Rationale: To quantify the binding affinity and kinetics of the compound to its purified target protein in real-time.

Protocol Outline:

  • Chip Preparation: Immobilize the purified target protein onto a sensor chip.

  • Compound Injection: Inject a series of concentrations of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide over the chip surface.

  • Data Acquisition: Measure the change in the refractive index at the chip surface as the compound binds to and dissociates from the target.

  • Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Rationale: To confirm target engagement in a cellular context. The binding of a ligand can stabilize the target protein, leading to an increase in its melting temperature.

Protocol Outline:

  • Cell Treatment: Treat intact cells with the compound or vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: Centrifuge to pellet the precipitated proteins.

  • Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific for the putative target protein.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Tier 3: Pathway Analysis and Biomarker Discovery

With a validated target, the focus shifts to understanding the downstream cellular consequences of target modulation.

Rationale: To investigate the effect of the compound on the phosphorylation status and expression levels of proteins in the signaling pathway downstream of the validated target.

Protocol Outline:

  • Cell Treatment and Lysis: Treat cells with the compound for various times and at different concentrations. Lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the target and downstream signaling proteins (both total and phosphorylated forms), followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Rationale: To obtain a global view of the transcriptional changes induced by the compound.

Protocol Outline:

  • Cell Treatment and RNA Extraction: Treat cells with the compound and extract total RNA.

  • Library Preparation: Prepare sequencing libraries from the extracted RNA.

  • Sequencing: Sequence the libraries on a next-generation sequencing platform.

  • Data Analysis: Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated by the compound.

  • Pathway Analysis: Use bioinformatics tools to identify the biological pathways that are enriched in the differentially expressed genes.

Hypothetical Signaling Pathway and Data Presentation

Based on the common targets of sulfonamides and biphenyl compounds, a plausible, yet hypothetical, target for 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide is a protein kinase, for instance, within the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer[3].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Stimulation Compound 4'-Hydroxy-N,N-dimethyl- [1,1'-biphenyl]-3-sulfonamide Compound->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by the compound.

Quantitative Data Summary

Should the compound demonstrate inhibitory activity, the data should be summarized in a clear and concise table.

Assay TypeTarget/Cell LineEndpointValue
Cell ViabilityMCF-7IC₅₀15.2 µM
Enzyme InhibitionPI3KαIC₅₀0.8 µM
Receptor Binding---
Surface Plasmon ResonancePI3KαK D0.5 µM

Conclusion and Future Directions

This guide provides a comprehensive framework for the elucidation of the mechanism of action of the novel compound 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide. By employing a tiered experimental approach, researchers can systematically progress from broad phenotypic screening to specific target validation and pathway analysis. The proposed protocols are robust and widely used in the field of drug discovery. Successful execution of this research plan will not only define the pharmacological profile of this specific molecule but may also uncover new therapeutic opportunities. Future work would involve lead optimization based on the identified mechanism and structure-activity relationships, as well as in vivo studies to assess efficacy and safety in preclinical models.

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An In-Depth Technical Guide to Target Identification for 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonamide scaffold is a cornerstone of modern medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, from antimicrobial to anticancer and anti-inflammatory effects.[1][2][3] While the mechanism of action for classical antibacterial sulfonamides is well-established as the inhibition of dihydropteroate synthase, the molecular targets for many other sulfonamide-containing compounds remain elusive.[4] This guide presents a comprehensive, multi-pronged strategy for the target identification and deconvolution of a novel sulfonamide derivative, 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide. We will navigate the logical progression from in silico target prediction to the rational design of chemical probes, and finally to the application of robust experimental methodologies for target identification and validation. This document is intended to serve as a practical roadmap for researchers embarking on the challenging yet rewarding journey of elucidating the mechanism of action for novel small molecules.

Introduction: The Enigmatic Potential of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide

The compound 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide possesses a unique chemical architecture, combining the well-established sulfonamide functional group with a biphenyl core. This structural motif suggests a potential for diverse biological interactions. The sulfonamide group, a known pharmacophore, is present in a wide array of FDA-approved drugs targeting enzymes such as carbonic anhydrases, proteases, and kinases.[2][5] The biphenyl scaffold provides a rigid yet conformationally flexible backbone, allowing for specific interactions with protein binding pockets.

The initial challenge with a novel compound like this is its "orphan" status – its biological activity and molecular target(s) are unknown. Therefore, a systematic and logical approach is paramount to unravel its mechanism of action and unlock its therapeutic potential. This guide will provide the strategic framework and detailed protocols to achieve this.

Phase I: In Silico Target Prediction - Charting the Probable Landscape

Before embarking on resource-intensive experimental work, a thorough in silico analysis can provide valuable initial hypotheses about the potential targets of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide. This computational pre-screening helps to prioritize experimental efforts and guide the design of subsequent studies.

Similarity-Based Approaches

The principle of "guilt-by-association" is a powerful tool in computational pharmacology. By identifying known bioactive molecules with similar structures, we can infer potential targets.

  • 2D and 3D Similarity Searching: Utilize databases such as PubChem, ChEMBL, and DrugBank to search for compounds with high structural similarity. Algorithms like Tanimoto similarity for 2D fingerprints and shape-based screening for 3D conformations can be employed.

Database Search Type Query Potential Output
PubChemSubstructure/SimilaritySMILES of the compoundStructurally related compounds with known biological activity.
ChEMBLSimilarity SearchChemical StructureCompounds with associated bioactivity data (IC50, Ki, etc.) against specific targets.
DrugBankStructure SearchChemical StructureApproved drugs or experimental compounds with similar structures and known mechanisms of action.
Ligand-Based Pharmacophore Modeling

If a group of structurally related compounds with known activity is identified, a pharmacophore model can be generated. This model represents the key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. This pharmacophore can then be used to screen 3D databases of protein structures to identify potential targets.

Target Prediction through Machine Learning and Reverse Docking

Several web-based servers and software packages leverage machine learning algorithms or reverse docking to predict targets for a given small molecule.

  • SwissTargetPrediction: This tool predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity to known ligands.

  • SuperPred: A web server that predicts the therapeutic class and potential protein targets of a compound.

  • Reverse Docking: In this approach, the small molecule is docked against a large library of protein crystal structures to identify proteins with favorable binding energies.

It is crucial to interpret these in silico predictions with caution. They provide hypotheses, not definitive answers. Experimental validation is essential.

Phase II: Chemical Probe Synthesis - Crafting the Tools for Discovery

To experimentally identify the protein targets of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide, a "chemical probe" is an indispensable tool. A chemical probe is a modified version of the parent compound that incorporates a tag for detection or enrichment, without significantly compromising its biological activity.

Probe Design Considerations

The design of a high-quality chemical probe is critical. Key considerations include:

  • Site of Modification: The tag should be attached at a position that does not interfere with the compound's interaction with its target. A preliminary Structure-Activity Relationship (SAR) study with simple analogs can help identify non-essential positions. For our compound, the N,N-dimethyl group or the biphenyl ring system could be potential points of attachment.

  • Linker Chemistry: A linker is often used to connect the compound to the tag. The linker should be of appropriate length and chemical nature to minimize steric hindrance and non-specific interactions.

  • Choice of Tag: The tag will depend on the intended application.

    • Affinity Tag (e.g., Biotin): For pull-down experiments and enrichment of target proteins.

    • Reporter Tag (e.g., Fluorophore): For visualization of the compound's localization in cells.

    • Photo-affinity Label (e.g., Benzophenone, Diazirine): For covalently cross-linking the probe to its target upon photoactivation.

Synthetic Strategy

A plausible synthetic route for a biotinylated probe of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide is outlined below. This strategy involves synthesizing a derivative with a reactive handle (e.g., an amine) for subsequent conjugation to biotin.

G cluster_synthesis Synthesis of Amine-Functionalized Precursor cluster_conjugation Biotin Conjugation A 4'-Hydroxy-[1,1'-biphenyl]-3-sulfonic acid B Chlorination (e.g., SOCl2) A->B C 4'-Hydroxy-[1,1'-biphenyl]-3-sulfonyl chloride B->C D Amination with a protected diamine (e.g., N-Boc-ethylenediamine) C->D E Protected Amine Sulfonamide D->E F Deprotection (e.g., TFA) E->F G Amine-Functionalized Sulfonamide F->G I Biotinylated Probe G->I Coupling Reaction H NHS-Biotin H->I

Caption: Synthetic workflow for a biotinylated probe.

Probe Validation

Before use in target identification experiments, the synthesized probe must be validated:

  • Purity and Identity: Confirmed by NMR, Mass Spectrometry, and HPLC.

  • Biological Activity: The probe should retain the biological activity of the parent compound. This can be assessed in a relevant phenotypic assay.

Phase III: Experimental Target Identification - Unmasking the Molecular Partners

With a validated chemical probe in hand, several experimental strategies can be employed to identify the direct binding partners of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide.[6]

Affinity-Based Approaches

Affinity-based methods are a cornerstone of target identification.[7][8] They rely on the specific interaction between the small molecule probe and its target protein(s) to isolate them from a complex biological mixture.

This is a classical and widely used technique.[9]

Protocol: Biotin-Streptavidin Pull-Down Assay

  • Cell Lysate Preparation: Prepare a native cell lysate from a relevant cell line or tissue.

  • Probe Incubation: Incubate the cell lysate with the biotinylated probe. A control incubation with a structurally similar but inactive compound or biotin alone should be run in parallel.

  • Capture: Add streptavidin-coated beads to the lysate to capture the biotinylated probe and any bound proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Protein Identification: Identify the eluted proteins by mass spectrometry (e.g., LC-MS/MS).

G A Cell Lysate B Incubate with Biotinylated Probe A->B C Add Streptavidin Beads B->C D Wash to Remove Non-specific Binders C->D E Elute Bound Proteins D->E F Protein Identification (Mass Spectrometry) E->F G Candidate Target Proteins F->G

Caption: Workflow for affinity-based target identification.

Genetic and Genomic Approaches

These methods identify targets by observing how genetic perturbations modulate the cellular response to the compound.[10]

  • Haploinsufficiency Profiling (HIP): A library of heterozygous deletion yeast strains is screened for hypersensitivity to the compound. A strain's hypersensitivity suggests that the deleted gene's product may be the target or part of the target pathway.

  • RNA Interference (RNAi) or CRISPR/Cas9 Screening: A systematic knockdown or knockout of genes in a cell line can identify genes whose loss-of-function phenocopies or reverses the effect of the compound.

Thermal Proteome Profiling (TPP)

TPP is a powerful technique that identifies target proteins based on the principle that ligand binding stabilizes a protein against thermal denaturation.

Protocol: Thermal Proteome Profiling

  • Treatment: Treat cells or cell lysates with the compound or a vehicle control.

  • Heating: Heat aliquots of the treated samples to a range of temperatures.

  • Protein Extraction: Separate the soluble protein fraction (non-denatured) from the precipitated (denatured) proteins.

  • Quantitative Mass Spectrometry: Quantify the abundance of each protein in the soluble fraction at each temperature.

  • Data Analysis: Identify proteins that exhibit a significant shift in their melting temperature in the presence of the compound.

Phase IV: Target Validation and Secondary Target Profiling

Identifying a list of candidate proteins is only the first step. Rigorous validation is required to confirm a direct and functionally relevant interaction.

Direct Binding Assays
  • Surface Plasmon Resonance (SPR): A label-free technique to quantify the binding affinity and kinetics between the compound and a purified candidate protein.

  • Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding to determine the binding affinity, stoichiometry, and thermodynamic parameters of the interaction.

  • Drug Affinity Responsive Target Stability (DARTS): This method assesses whether binding of the compound protects the target protein from proteolysis.[9]

Cellular Target Engagement Assays

These assays confirm that the compound engages the target within a cellular context.

  • Cellular Thermal Shift Assay (CETSA): An in-cell version of TPP, where changes in protein thermal stability are measured in intact cells.

  • Reporter Assays: If the target is an enzyme or a receptor with a known signaling pathway, a reporter gene assay can be used to measure the compound's effect on target activity.

Functional Validation

The ultimate validation comes from demonstrating that the interaction with the identified target is responsible for the compound's biological effects.

  • Target Knockdown/Knockout: Silencing the expression of the target gene should abolish or reduce the cellular response to the compound.

  • Overexpression of a Resistant Mutant: If a mutation in the target protein is known to confer resistance to other ligands, overexpressing this mutant should make the cells less sensitive to the compound.

Conclusion: From Hypothesis to Validated Target

The journey of identifying the molecular target of a novel compound like 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide is a multi-faceted and iterative process. It begins with building a foundation of plausible hypotheses through in silico methods, followed by the meticulous design and synthesis of chemical tools. The core of the discovery process lies in the application of robust experimental techniques to identify and then rigorously validate the direct molecular interactions. By following a systematic and evidence-based approach, as outlined in this guide, researchers can successfully navigate the complexities of target deconvolution and pave the way for the development of novel therapeutics.

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An In-depth Technical Guide to the Characterization of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide: Solubility and Stability

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Physicochemical Landscape of a Novel Biphenyl Sulfonamide

The compound 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide represents a molecule of significant interest within contemporary drug discovery programs. Its structural architecture, combining a biphenyl core with a sulfonamide moiety, suggests a potential for diverse pharmacological activities. The biphenyl group often imparts favorable protein-binding characteristics, while the sulfonamide functional group is a well-established pharmacophore.

As with any novel chemical entity destined for pharmaceutical development, a thorough understanding of its fundamental physicochemical properties is paramount. Among these, solubility and stability are foundational pillars that dictate a compound's developability, influencing everything from formulation strategies to its ultimate in vivo performance.

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide. In the absence of extensive public domain data for this specific molecule, this document serves as a practical roadmap for researchers, outlining robust experimental protocols and the scientific rationale underpinning each methodological choice. While specific experimental values for the target compound are not yet available, this guide will utilize established principles from structurally related compounds to inform the experimental design and data interpretation.

Physicochemical Properties and Structural Analysis

A preliminary in silico assessment of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide can provide valuable insights into its expected physicochemical behavior.

PropertyPredicted Value/InformationSource
Molecular Formula C₁₄H₁₅NO₃SN/A
Molecular Weight 277.34 g/mol N/A
Predicted pKa ~8.0-9.0 (phenolic hydroxyl)[1]
Predicted logP ~2.5-3.5N/A

Note: The predicted values are estimates based on the chemical structure and may differ from experimental results.

The presence of a phenolic hydroxyl group suggests that the compound's aqueous solubility will be pH-dependent, increasing at pH values above its pKa. The N,N-dimethylsulfonamide group is relatively non-ionizable under physiological conditions. The biphenyl core contributes to the molecule's lipophilicity, suggesting that solubility in organic solvents is likely to be higher than in aqueous media.

Part 1: A Methodical Approach to Solubility Determination

A comprehensive understanding of a compound's solubility in various media is critical for preclinical development. The following section outlines a tiered approach to characterizing the solubility of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide.

Aqueous Solubility: The Foundation of Biopharmaceutical Assessment

Aqueous solubility is a critical determinant of oral bioavailability. For ionizable compounds such as 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide, a pH-solubility profile is essential.

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[2][3]

Objective: To determine the concentration of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide in a saturated aqueous solution at various pH values and at a physiologically relevant temperature (e.g., 37 °C).

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a pH range of 1.2 to 7.4 (e.g., HCl for pH 1.2, acetate buffers for pH 4.5, and phosphate buffers for pH 6.8 and 7.4).

  • Sample Preparation: Add an excess amount of the solid compound to vials containing each buffer. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 37 °C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[4] Preliminary experiments should be conducted to determine the time required to reach a plateau in concentration.

  • Phase Separation: Separate the solid and liquid phases by centrifugation and/or filtration. Care must be taken to avoid precipitation of the compound from the saturated solution during this step.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

Data Presentation: pH-Solubility Profile

The results should be presented in a table and graphically as a pH-solubility profile.

pHTemperature (°C)Mean Solubility (µg/mL)Standard Deviation
1.237[Example Data] 10± 1.2
4.537[Example Data] 15± 1.5
6.837[Example Data] 50± 4.8
7.437[Example Data] 120± 10.5

Note: The data presented are hypothetical examples.

Solubility in Organic Solvents and Biorelevant Media

Solubility data in organic solvents is crucial for developing purification and formulation strategies. Furthermore, solubility in biorelevant media can provide a more accurate prediction of in vivo dissolution.

Objective: To determine the solubility of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide in a range of pharmaceutically relevant organic solvents.

Methodology: The shake-flask method, as described for aqueous solubility, can be adapted for organic solvents.

Recommended Solvents:

  • Protic Solvents: Methanol, Ethanol, Isopropanol

  • Aprotic Polar Solvents: Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)

  • Aprotic Nonpolar Solvents: Dichloromethane, Ethyl Acetate

Data Presentation: Solubility in Organic Solvents

SolventTemperature (°C)Mean Solubility (mg/mL)Standard Deviation
Methanol25[Example Data] 25± 2.1
Ethanol25[Example Data] 15± 1.3
Acetonitrile25[Example Data] 5± 0.6
DMSO25[Example Data] >100N/A

Note: The data presented are hypothetical examples.

Objective: To assess the solubility in media that simulate the gastrointestinal fluids.

Methodology: The shake-flask method is employed using simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

Data Presentation: Solubility in Biorelevant Media

MediumpHTemperature (°C)Mean Solubility (µg/mL)Standard Deviation
SGF (fasted state)1.637[Example Data] 12± 1.4
SIF (fasted state)6.537[Example Data] 65± 5.9
SIF (fed state)5.037[Example Data] 80± 7.2

Note: The data presented are hypothetical examples.

Diagram: Workflow for Comprehensive Solubility Assessment

G cluster_aqueous Aqueous Solubility cluster_organic Organic & Biorelevant Solubility aq_start Prepare Buffers (pH 1.2-7.4) aq_shake Shake-Flask Equilibration (37°C) aq_start->aq_shake aq_separate Phase Separation aq_shake->aq_separate aq_quantify HPLC-UV Quantification aq_separate->aq_quantify aq_profile Generate pH-Solubility Profile aq_quantify->aq_profile org_start Select Solvents & Prepare Media org_shake Shake-Flask Equilibration (25°C/37°C) org_start->org_shake org_separate Phase Separation org_shake->org_separate org_quantify HPLC-UV Quantification org_separate->org_quantify org_data Tabulate Solubility Data org_quantify->org_data start 4'-Hydroxy-N,N-dimethyl- [1,1'-biphenyl]-3-sulfonamide start->aq_start start->org_start

Caption: Workflow for determining the aqueous, organic, and biorelevant solubility.

Part 2: A Rigorous Framework for Stability Assessment

The chemical stability of a drug substance is a critical quality attribute that must be thoroughly investigated to ensure its safety and efficacy over time. Stability studies are designed to identify potential degradation products and establish a suitable shelf-life.

Forced Degradation (Stress Testing): Probing the Molecule's Vulnerabilities

Forced degradation studies are undertaken to identify the likely degradation products, which in turn helps to establish the degradation pathways and the intrinsic stability of the molecule.[6] These studies are also crucial for developing and validating a stability-indicating analytical method.

Objective: To intentionally degrade the compound under a variety of stress conditions to identify potential degradation pathways and products.

Methodology:

  • Solution Preparation: Prepare solutions of the compound in appropriate solvents (e.g., water, methanol, acetonitrile).

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).

    • Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60-80 °C).

    • Neutral Hydrolysis: Water at elevated temperature (e.g., 60-80 °C).

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Photolytic Degradation: Expose the solution to light according to ICH Q1B guidelines.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 105 °C).

  • Time Points: Sample at multiple time points to track the degradation process.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to separate and identify the degradation products.

Data Presentation: Summary of Forced Degradation Results

Stress ConditionDurationTemperature% DegradationMajor Degradation Products (Hypothetical)
0.1 M HCl24 h80 °C[Example] 15%Hydrolysis of sulfonamide
0.1 M NaOH8 h60 °C[Example] 25%Phenolic oxidation products
3% H₂O₂24 hRT[Example] 10%N-oxide formation
Photolytic1.2 million lux hoursRT[Example] 5%Biphenyl ring cleavage products

Note: The data presented are hypothetical examples.

Formal Stability Studies: Defining the Shelf-Life

Formal stability studies are conducted under controlled storage conditions as defined by the International Council for Harmonisation (ICH) guidelines to establish the retest period for a drug substance or the shelf-life for a drug product.[6][7]

Objective: To evaluate the stability of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide under long-term and accelerated storage conditions.

Methodology:

  • Batch Selection: Use at least three primary batches of the drug substance.

  • Storage Conditions:

    • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, 36 months

    • Accelerated: 0, 3, 6 months

  • Analytical Tests: At each time point, test for appearance, assay, degradation products, and any other critical quality attributes.

Data Presentation: Example Stability Data Table (Accelerated Condition)

Time Point (Months)AppearanceAssay (%)Total Impurities (%)
0White to off-white powder99.80.15
3Conforms[Example] 99.5[Example] 0.35
6Conforms[Example] 99.1[Example] 0.60

Note: The data presented are hypothetical examples.

Diagram: Workflow for Comprehensive Stability Assessment

G cluster_forced Forced Degradation cluster_formal ICH Formal Stability fd_start Prepare Solutions fd_stress Apply Stress Conditions (Acid, Base, Oxidative, Photo, Thermal) fd_start->fd_stress fd_analyze LC-MS Analysis fd_stress->fd_analyze fd_identify Identify Degradation Products & Pathways fd_analyze->fd_identify fs_start Select Batches fd_identify->fs_start Inform Stability-Indicating Method fs_store Store at Long-term & Accelerated Conditions fs_start->fs_store fs_test Test at Time Points fs_store->fs_test fs_data Analyze Data & Establish Retest Period fs_test->fs_data start 4'-Hydroxy-N,N-dimethyl- [1,1'-biphenyl]-3-sulfonamide start->fd_start

Caption: Workflow for conducting forced degradation and formal stability studies.

Conclusion: A Pathway to Comprehensive Characterization

The successful development of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide as a potential therapeutic agent is contingent upon a thorough and systematic characterization of its solubility and stability. This guide has provided a detailed framework of experimental protocols and the underlying scientific principles necessary to achieve this. By adhering to these methodologies, researchers can generate the robust data required to support formulation development, define appropriate storage conditions, and ultimately, ensure the quality, safety, and efficacy of this promising new chemical entity. The path from discovery to a viable drug candidate is paved with meticulous scientific investigation, and the principles outlined herein are fundamental to navigating that journey.

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The Pharmacology of Novel Biphenyl Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Potential of the Biphenyl Scaffold

The biphenyl moiety, a deceptively simple structural motif consisting of two phenyl rings connected by a single carbon-carbon bond, continues to be a cornerstone in modern medicinal chemistry. Its inherent conformational flexibility, coupled with the vast potential for chemical functionalization, has rendered it a privileged scaffold in the design of novel therapeutics across a spectrum of disease areas. This guide provides an in-depth exploration of the pharmacology of novel biphenyl compounds, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the critical aspects of their synthesis, mechanism of action, structure-activity relationships (SAR), and the essential experimental protocols for their evaluation, with a focus on providing not just the "how" but the critical "why" behind these scientific endeavors.

The unique stereochemical properties of substituted biphenyls, particularly the phenomenon of atropisomerism, present both challenges and opportunities in drug design. Hindered rotation around the central C-C bond, dictated by the steric bulk of ortho substituents, can lead to stable, non-interconverting enantiomers.[1] This axial chirality can have profound implications for a compound's pharmacological profile, influencing its efficacy, selectivity, and metabolic stability.[2][3] A thorough understanding of these principles is paramount for the rational design of potent and safe biphenyl-based drugs.

Synthetic Strategies: Building the Biphenyl Core

The construction of the biphenyl scaffold is a well-established field, with several robust and versatile cross-coupling reactions at the disposal of medicinal chemists. The choice of synthetic route is often dictated by the desired substitution pattern, scale-up feasibility, and tolerance of functional groups.

The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for the synthesis of biphenyl derivatives.[4][5] This palladium-catalyzed reaction between an aryl halide and an arylboronic acid offers high yields, broad functional group tolerance, and commercially available starting materials.[4] Other notable methods include the Ullmann condensation, Wurtz-Fittig reaction, and Negishi cross-coupling, each with its own set of advantages and limitations.[5]

Representative Synthetic Scheme: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling ArylHalide Aryl Halide (Ar-X, X=I, Br, Cl) Product Biphenyl Derivative (Ar-Ar') ArylHalide->Product ArylBoronicAcid Arylboronic Acid (Ar'-B(OH)2) ArylBoronicAcid->Product Catalyst Pd(0) Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Catalytic Cycle Base Base (e.g., K2CO3, Na2CO3) Base->Product Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Product

Caption: A simplified workflow of the Suzuki-Miyaura cross-coupling reaction.

Key Therapeutic Targets and Mechanisms of Action

The versatility of the biphenyl scaffold has enabled the development of inhibitors for a diverse range of therapeutic targets. Here, we explore three prominent examples:

Immuno-Oncology: Targeting the PD-1/PD-L1 Axis

The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade immune surveillance. Small molecule biphenyl inhibitors have emerged as a promising alternative to monoclonal antibodies, offering potential for oral bioavailability and improved tumor penetration.[6] These inhibitors often work by inducing the dimerization of PD-L1, thereby preventing its interaction with PD-1 and restoring T-cell mediated anti-tumor immunity.[7]

PD1_PDL1_Pathway cluster_APC Tumor Cell cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal MHC MHC TCR TCR MHC->TCR Antigen Presentation SHP2 SHP2 PD1->SHP2 TCell_Inhibition T-Cell Inhibition PD1->TCell_Inhibition PI3K_AKT PI3K/Akt Pathway TCR->PI3K_AKT RAS_MEK_ERK RAS/MEK/ERK Pathway TCR->RAS_MEK_ERK SHP2->TCR Dephosphorylation SHP2->PI3K_AKT SHP2->RAS_MEK_ERK TCell_Activation T-Cell Activation & Effector Function PI3K_AKT->TCell_Activation RAS_MEK_ERK->TCell_Activation Biphenyl_Inhibitor Biphenyl Inhibitor Biphenyl_Inhibitor->PDL1 Blocks Interaction

Caption: The biphenyl inhibitor blocks the PD-1/PD-L1 interaction, preventing T-cell inhibition.

Oncology: Epidermal Growth Factor Receptor (EGFR) Inhibition

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and migration.[8] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.[9] Biphenyl-containing compounds have been designed as potent EGFR inhibitors, often competing with ATP for binding to the kinase domain and thereby blocking downstream signaling pathways.[10]

Inflammation: Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective COX-2 inhibitors are sought after to minimize the gastrointestinal side effects associated with non-selective NSAIDs. The biphenyl scaffold has been successfully incorporated into selective COX-2 inhibitors, where the specific substitution pattern allows for preferential binding to the active site of COX-2 over the constitutively expressed COX-1 isoform.[11][12]

Pharmacological Evaluation: A Step-by-Step Guide to Key Assays

A rigorous and systematic pharmacological evaluation is crucial to characterize the activity and properties of novel biphenyl compounds. The following section outlines the methodologies for key in vitro assays.

Experimental Workflow: From Synthesis to In Vitro Characterization

Experimental_Workflow Synthesis Synthesis & Purification Characterization Structural Characterization (NMR, MS, X-ray) Synthesis->Characterization Primary_Screening Primary Screening (Target-based assays) Characterization->Primary_Screening Secondary_Screening Secondary Screening (Cell-based assays) Primary_Screening->Secondary_Screening ADME_Tox In Vitro ADME/Tox Profiling Secondary_Screening->ADME_Tox Lead_Optimization Lead Optimization ADME_Tox->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: A typical workflow for the preclinical evaluation of novel compounds.

Protocol 1: PD-1/PD-L1 Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantitatively measures the disruption of the PD-1/PD-L1 interaction by a test compound.

Materials:

  • Recombinant human PD-1 and PD-L1 proteins (tagged with compatible HTRF donor and acceptor fluorophores, e.g., Lumi4-Tb and d2)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Test biphenyl compounds and a known inhibitor (positive control)

  • 384-well low-volume microplates

  • HTRF-compatible microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and controls in assay buffer.

  • Add a fixed concentration of tagged PD-1 and PD-L1 proteins to the wells of the microplate.

  • Add the diluted test compounds or controls to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.

  • Read the fluorescence at the donor and acceptor emission wavelengths (e.g., 620 nm and 665 nm) using an HTRF plate reader.

  • Calculate the HTRF ratio (Acceptor signal / Donor signal) and determine the IC50 values for each compound.

Protocol 2: Cytokine Release Assay (ELISA)

This assay measures the level of cytokines (e.g., IFN-γ, IL-2) released from activated T-cells, which is an indicator of immune cell activation.[4][13]

Materials:

  • ELISA plate pre-coated with a capture antibody specific for the cytokine of interest.

  • Cell culture supernatants from co-culture experiments (e.g., T-cells and tumor cells treated with biphenyl compounds).

  • Detection antibody conjugated to an enzyme (e.g., HRP).

  • Substrate for the enzyme (e.g., TMB).

  • Stop solution (e.g., 1M H2SO4).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Microplate reader.

Procedure:

  • Add cell culture supernatants and standards to the wells of the pre-coated ELISA plate.

  • Incubate for 2 hours at room temperature.

  • Wash the plate several times with wash buffer.

  • Add the detection antibody to each well and incubate for 1 hour at room temperature.

  • Wash the plate again.

  • Add the substrate solution and incubate in the dark until color develops.

  • Add the stop solution to quench the reaction.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Calculate the cytokine concentration based on the standard curve.

Protocol 3: Immune Cell Profiling (Flow Cytometry)

Flow cytometry allows for the multi-parametric analysis of immune cell populations within a heterogeneous sample, such as a tumor microenvironment.[14][15]

Materials:

  • Single-cell suspension from tissues (e.g., tumors, spleen).

  • Fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, FoxP3, CD45).

  • Flow cytometry staining buffer.

  • Fixation/permeabilization buffer (for intracellular staining).

  • Flow cytometer.

Procedure:

  • Prepare a single-cell suspension from the tissue of interest.[16][17]

  • Stain the cells with a cocktail of fluorescently labeled antibodies against surface markers.

  • (Optional) For intracellular targets, fix and permeabilize the cells, then stain with antibodies against intracellular proteins.

  • Wash the cells to remove unbound antibodies.

  • Acquire the data on a flow cytometer.

  • Analyze the data using appropriate software to identify and quantify different immune cell populations.

Protocol 4: DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to scavenge the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical.[18]

Materials:

  • DPPH solution in methanol.

  • Test biphenyl compounds and a known antioxidant (e.g., ascorbic acid).

  • Methanol.

  • 96-well microplate.

  • Spectrophotometer.

Procedure:

  • Prepare serial dilutions of the test compounds and control in methanol.

  • Add the DPPH solution to the wells of the microplate.

  • Add the diluted test compounds or controls to the wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Protocol 5: In Vitro COX-2 Inhibition Assay

This assay determines the selective inhibitory activity of a compound against the COX-2 enzyme.[19][20]

Materials:

  • Recombinant human COX-1 and COX-2 enzymes.

  • Arachidonic acid (substrate).

  • Assay buffer.

  • Test biphenyl compounds and a known selective COX-2 inhibitor (e.g., celecoxib).

  • Detection system to measure prostaglandin E2 (PGE2) production (e.g., ELISA or a fluorometric probe).

Procedure:

  • Pre-incubate the COX-1 or COX-2 enzyme with the test compound or control in the assay buffer.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specific time at 37°C.

  • Stop the reaction.

  • Measure the amount of PGE2 produced using the chosen detection method.

  • Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2 to assess selectivity.

Structure-Activity Relationship (SAR) and the Significance of Atropisomerism

The pharmacological activity of biphenyl compounds is exquisitely sensitive to their substitution pattern. The nature, size, and position of substituents on the phenyl rings dictate the compound's interaction with its biological target, as well as its pharmacokinetic properties.

A critical aspect of biphenyl SAR is atropisomerism , a form of axial chirality arising from restricted rotation around the single bond connecting the two phenyl rings.[3] This restriction is typically caused by bulky substituents at the ortho positions.[1] If the energy barrier to rotation is sufficiently high, the two atropisomers can be isolated as stable enantiomers, each potentially exhibiting distinct pharmacological properties.[21]

LaPlante's Classification of Atropisomers:

  • Class 1: Rapidly interconverting (t1/2 < 60 s).

  • Class 2: Interconversion on the timescale of hours to days.

  • Class 3: Stable and separable (t1/2 > 4.5 years).[21]

For drug development, Class 3 atropisomers are of particular interest as they can be developed as single enantiomers, potentially leading to improved efficacy and a better safety profile.

In Vitro ADME-Tox Profiling: A Gateway to In Vivo Studies

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties is essential for identifying promising drug candidates and mitigating late-stage failures.[22]

Key In Vitro ADME-Tox Assays:

  • Solubility: Determines the maximum concentration of a compound that can be dissolved in a given solvent.

  • Permeability (e.g., Caco-2, PAMPA): Assesses the ability of a compound to cross biological membranes.

  • Metabolic Stability (e.g., liver microsomes, hepatocytes): Evaluates the susceptibility of a compound to metabolism by drug-metabolizing enzymes.

  • Cytochrome P450 (CYP) Inhibition: Identifies potential drug-drug interactions.

  • Plasma Protein Binding: Determines the extent to which a compound binds to plasma proteins, which can affect its distribution and availability.

  • Hepatotoxicity: Assesses the potential for a compound to cause liver damage.

  • hERG Inhibition: Screens for potential cardiotoxicity.

Data Presentation: A Comparative Look at Novel Biphenyl Compounds

The following tables provide a representative summary of the pharmacological data for hypothetical novel biphenyl compounds targeting PD-L1 and EGFR.

Table 1: Pharmacological Profile of Novel Biphenyl PD-L1 Inhibitors

Compound IDPD-L1 Binding Affinity (Kd, nM)PD-1/PD-L1 HTRF IC50 (nM)T-Cell Activation (IFN-γ release, % of control)
BP-PDL1-0115.225.8180%
BP-PDL1-028.712.1220%
BP-PDL1-0322.545.3150%
Control Ab1.22.5250%

Table 2: Pharmacological Profile of Novel Biphenyl EGFR Inhibitors

Compound IDEGFR Kinase IC50 (nM)A549 Cell Proliferation IC50 (µM)Metabolic Stability (t1/2 in human liver microsomes, min)
BP-EGFR-015.60.845
BP-EGFR-0212.31.575
BP-EGFR-032.10.320
Gefitinib3.50.560

Conclusion: The Future of Biphenyls in Drug Discovery

The biphenyl scaffold, with its rich history and continued evolution, remains a powerful tool in the arsenal of medicinal chemists. The insights provided in this guide underscore the importance of a multidisciplinary approach to the discovery and development of novel biphenyl-based therapeutics. By integrating rational design, robust synthetic methodologies, and a comprehensive suite of pharmacological and ADME-Tox assays, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical entity. The careful consideration of stereochemical nuances, such as atropisomerism, will be a key determinant in the successful translation of these compounds from the laboratory to the clinic.

References

  • Biomere. (n.d.). Immune Cell Profiling Using Flow Cytometry. Retrieved from [Link]

  • Clayden, J., & Yagoub, Y. (2018). Atropisomerism. In Organic Chemistry (2nd ed., pp. 834-837). Oxford University Press.
  • LaPlante, S. R., Edwards, P. J., Fader, L. D., Jakalian, A., & Huck, B. R. (2011). Atropisomerism in drug discovery. Journal of Medicinal Chemistry, 54(21), 7005–7022.
  • Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. VCH.
  • Springer Nature. (2023). Progress on biphenyl derivatives as PD-1/PD-L1 inhibitors. Medicinal Chemistry Research, 32, 2089–2115.
  • Stewart, S. G., & Spivey, A. C. (2014). Atropisomerism. In Chirality in Drug Design and Development (pp. 145-174). Wiley-VCH.
  • Zewail, A. H. (1999). Femtochemistry: Atomic-Scale Dynamics of the Chemical Bond. The Journal of Physical Chemistry A, 103(51), 10475-10505.
  • Zhang, X., et al. (2021). Design, synthesis, and structure-activity relationship of PD-1/PD-L1 inhibitors with a benzo[d]isoxazole scaffold. European Journal of Medicinal Chemistry, 224, 113709.

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An In-Depth Technical Guide to the Crystal Structure Analysis of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides a detailed framework for the crystal structure analysis of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide, a molecule of significant interest in medicinal chemistry. The sulfonamide functional group is a key pharmacophore, and understanding the three-dimensional arrangement of this biphenyl derivative at the atomic level is crucial for elucidating its structure-activity relationship (SAR) and guiding rational drug design. This document outlines the synthesis, purification, and crystallization of the title compound, followed by a meticulous protocol for single-crystal X-ray diffraction analysis. Furthermore, it delves into the interpretation of the crystallographic data, including the analysis of intermolecular interactions and supramolecular assemblies. This guide is intended for researchers, scientists, and drug development professionals engaged in the structural characterization of novel chemical entities.

Introduction: The Significance of Structural Analysis in Drug Discovery

The precise knowledge of a molecule's three-dimensional structure is fundamental to understanding its biological activity. For drug candidates like 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide, the spatial arrangement of atoms dictates how the molecule interacts with its biological target. Sulfonamides are a well-established class of compounds with a broad spectrum of therapeutic applications, including antibacterial and anti-inflammatory agents.[1][2] The biphenyl scaffold provides a rigid yet conformationally flexible backbone, allowing for diverse spatial orientations of the key functional groups.

The crystal structure of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide will reveal critical information regarding:

  • Molecular Conformation: The dihedral angle between the two phenyl rings, and the orientation of the sulfonamide and hydroxyl groups.

  • Intermolecular Interactions: The nature and geometry of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the crystal packing.[3]

  • Supramolecular Assembly: The overall three-dimensional architecture of the crystal lattice.

This information is invaluable for computational modeling, such as molecular docking studies, which can predict the binding affinity of the molecule to its target protein.[4]

Synthesis and Purification

The synthesis of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide can be achieved through a multi-step process, with the key step being the formation of the sulfonamide bond. A plausible synthetic route involves the reaction of a suitably protected biphenylsulfonyl chloride with dimethylamine.

Synthetic Protocol

A potential synthetic strategy is a one-pot, three-component synthesis, which has been shown to be an efficient method for preparing sulfonamides.[5] This approach avoids the isolation of intermediate products, thereby increasing the overall yield and reducing waste.[6]

Step 1: Preparation of the Sulfonyl Chloride

Aryl sulfonyl chlorides can be prepared from the corresponding aromatic compounds through various methods, including chlorosulfonation.

Step 2: Sulfonamide Formation

The resulting sulfonyl chloride is then reacted with dimethylamine in the presence of a base to yield the desired sulfonamide.

Purification and Characterization

The crude product should be purified using techniques such as column chromatography or recrystallization to obtain a high-purity sample suitable for single-crystal growth. The purity and identity of the compound must be confirmed by a suite of analytical techniques.

Analytical Technique Purpose
Nuclear Magnetic Resonance (NMR) To confirm the chemical structure and connectivity of the atoms. Both ¹H and ¹³C NMR spectra should be acquired.
Fourier-Transform Infrared (FT-IR) To identify the characteristic vibrational frequencies of the functional groups, such as the S=O stretching of the sulfonamide and the O-H stretching of the hydroxyl group.[4]
Mass Spectrometry (MS) To determine the molecular weight of the compound and confirm its elemental composition.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final compound.

Single-Crystal Growth

The growth of high-quality single crystals is the most critical and often the most challenging step in crystal structure analysis. The slow evaporation method is a commonly employed technique for growing single crystals from solution.[4]

Experimental Protocol for Crystal Growth
  • Solvent Selection: A range of solvents and solvent mixtures should be screened to find a system in which the compound has moderate solubility.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent system at a slightly elevated temperature to ensure complete dissolution.

  • Slow Evaporation: The solution is then allowed to stand undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over a period of several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, they should be carefully harvested and examined under a microscope.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution.[7]

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).[8]

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures.[8] The quality of the final structure is assessed by parameters such as the R-factor and the goodness-of-fit.

Structural Interpretation and Analysis

The refined crystal structure provides a wealth of information about the molecule's conformation and its interactions with neighboring molecules in the crystal lattice.

Molecular Conformation

The dihedral angle between the two phenyl rings of the biphenyl core is a key conformational parameter. This angle will influence the overall shape of the molecule and its ability to fit into a binding pocket. The orientation of the N,N-dimethylsulfamoyl and hydroxyl groups relative to the biphenyl rings should also be carefully analyzed.

Intermolecular Interactions and Crystal Packing

A thorough analysis of the intermolecular interactions is crucial for understanding the forces that hold the crystal lattice together. The hydroxyl group and the oxygen atoms of the sulfonamide group are potential hydrogen bond donors and acceptors, respectively. The aromatic rings can participate in π-π stacking interactions. Hirshfeld surface analysis can be a powerful tool for visualizing and quantifying these intermolecular contacts.[8]

Visualizations

Experimental Workflow for Crystal Structure Analysis

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structural Analysis Synthesis Synthesis of 4'-Hydroxy-N,N-dimethyl- [1,1'-biphenyl]-3-sulfonamide Purification Purification (Column Chromatography/Recrystallization) Synthesis->Purification Characterization Spectroscopic Characterization (NMR, FT-IR, MS, HPLC) Purification->Characterization Crystal_Growth Single Crystal Growth (Slow Evaporation) Characterization->Crystal_Growth Data_Collection Data Collection (Single-Crystal XRD) Crystal_Growth->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Conformation Molecular Conformation Analysis Structure_Solution->Conformation Interactions Intermolecular Interaction Analysis (Hydrogen Bonds, π-π Stacking) Structure_Solution->Interactions Packing Crystal Packing Analysis Structure_Solution->Packing

Caption: Workflow for the crystal structure analysis of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide.

Key Intermolecular Interactions

G cluster_interactions Potential Intermolecular Interactions Molecule1 Molecule A H_Bond Hydrogen Bonding (O-H···O=S) Molecule1->H_Bond Pi_Stacking π-π Stacking (Aromatic Rings) Molecule1->Pi_Stacking CH_Pi C-H···π Interactions Molecule1->CH_Pi Molecule2 Molecule B Molecule2->H_Bond Molecule2->Pi_Stacking Molecule2->CH_Pi

Caption: Potential intermolecular interactions in the crystal structure.

Conclusion and Future Perspectives

The successful crystal structure analysis of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide will provide invaluable insights into its solid-state conformation and intermolecular interactions. This knowledge will serve as a critical foundation for understanding its physicochemical properties and biological activity. The detailed structural information can be used to inform the design of new analogs with improved potency, selectivity, and pharmacokinetic profiles. Furthermore, the elucidated crystal packing can guide studies on polymorphism, which is a crucial aspect of drug development.

References

  • Choudhary, S., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7475. doi:10.3390/molecules27217475. Available from: [Link]

  • Davies, T. Q., Hall, A., & Willis, M. C. (2017). One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO. Angewandte Chemie International Edition, 56(47), 14937-14941. doi:10.1002/anie.201708590. Available from: [Link]

  • Google Patents. (n.d.). Process for the preparation of sulfonamide compounds.
  • MDPI. (2023). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules, 28(14), 5361. doi:10.3390/molecules28145361. Available from: [Link]

  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Single crystal X-ray diffraction structures of (A) 1, (B) 3 and the solid state intermolecular hydrogen bond interactions of (C) 1 and (D) 3 in the presence of DMSO; hydrogen atoms not shown. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and single crystal X-ray analysis of Bis-[(4-ammoniobenzene-1-sulfonyl)ammonium] sulfate from the attempted synthesis of 4-[[(3-hydroxyphenyl)methylidene]amino]benzene-1-sulfonamide. Retrieved from [Link]

  • Sarojini, K., et al. (2013). Synthesis, structural, spectroscopic studies, NBO analysis, NLO and HOMO-LUMO of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide with experimental and theoretical approaches. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 108, 159-170. doi:10.1016/j.saa.2013.01.060. Available from: [Link]

  • Tölgyesi, A., et al. (2013). ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY. Journal of Liquid Chromatography & Related Technologies, 36(8), 1084-1098. doi:10.1080/10826076.2012.688849. Available from: [Link]

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Methodological & Application

Application Notes and Protocols for the Antimicrobial Evaluation of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Biphenyl Sulfonamides in an Era of Antimicrobial Resistance

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibiotics. Among the promising classes of compounds are the biphenyl sulfonamides. This unique architecture combines the structural rigidity and synthetic versatility of the biphenyl moiety with the well-established antimicrobial pharmacophore of the sulfonamide group. The sulfonamides, the first class of synthetic antimicrobial agents, traditionally exert their bacteriostatic effect by competitively inhibiting dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[1][2] The biphenyl component, on the other hand, offers a scaffold that can be functionalized to enhance target engagement, modulate pharmacokinetic properties, and potentially introduce additional mechanisms of action.

This document provides a comprehensive guide to the application of a specific biphenyl sulfonamide, 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide, in antimicrobial research. While this specific molecule is presented as a case study, the methodologies detailed herein are broadly applicable to the screening and characterization of other novel antimicrobial candidates. We will delve into a plausible synthetic route, detailed protocols for in vitro and in vivo evaluation, and assays to elucidate its potential mechanism of action.

Synthesis and Characterization of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide

The synthesis of the title compound can be efficiently achieved through a convergent approach, leveraging the power of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct the core biphenyl structure.[2][3] This method offers high yields and excellent functional group tolerance.

Proposed Synthetic Pathway

A plausible and efficient synthetic route is outlined below. This two-step process involves the initial synthesis of the two requisite aromatic precursors followed by their coupling.

Synthesis_Pathway cluster_0 Precursor Synthesis cluster_1 Precursor Synthesis cluster_2 Suzuki-Miyaura Coupling 3-bromobenzenesulfonyl_chloride 3-Bromobenzenesulfonyl chloride sulfonamide_formation Sulfonamide Formation 3-bromobenzenesulfonyl_chloride->sulfonamide_formation dimethylamine Dimethylamine dimethylamine->sulfonamide_formation 3-bromo-N,N-dimethylbenzenesulfonamide 3-Bromo-N,N-dimethylbenzenesulfonamide sulfonamide_formation->3-bromo-N,N-dimethylbenzenesulfonamide suzuki_coupling Suzuki-Miyaura Coupling (Pd catalyst, base) 3-bromo-N,N-dimethylbenzenesulfonamide->suzuki_coupling 4-hydroxyphenylboronic_acid 4-Hydroxyphenylboronic acid 4-hydroxyphenylboronic_acid->suzuki_coupling target_compound 4'-Hydroxy-N,N-dimethyl- [1,1'-biphenyl]-3-sulfonamide suzuki_coupling->target_compound

Caption: Proposed synthetic pathway for 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide.

Detailed Synthetic Protocol

Step 1: Synthesis of 3-Bromo-N,N-dimethylbenzenesulfonamide

  • To a stirred solution of 3-bromobenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), cooled to 0 °C in an ice bath, add triethylamine (2.2 eq).

  • Slowly add a solution of dimethylamine (2.0 M in THF, 1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-bromo-N,N-dimethylbenzenesulfonamide.

Step 2: Suzuki-Miyaura Coupling

  • To a degassed mixture of 3-bromo-N,N-dimethylbenzenesulfonamide (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq) in a solvent system of toluene and water (e.g., 4:1 v/v), add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 8-12 hours.

  • Monitor the reaction by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the final product by flash column chromatography to yield 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide.

Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and Fourier-transform infrared spectroscopy (FTIR).

In Vitro Antimicrobial Susceptibility Testing

A tiered approach is recommended for the in vitro evaluation of the antimicrobial activity of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide. This typically begins with primary screening to determine the spectrum of activity, followed by quantitative assays to establish the potency. All testing should be performed in accordance with established guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5]

Workflow for In Vitro Antimicrobial Evaluation

In_Vitro_Workflow start Synthesized Compound primary_screening Primary Screening (Disk Diffusion Assay) start->primary_screening quantitative_assay Quantitative Assay (Broth Microdilution - MIC) primary_screening->quantitative_assay Active bactericidal_activity Bactericidal/Bacteriostatic Determination (MBC Assay) quantitative_assay->bactericidal_activity cytotoxicity_assay Cytotoxicity Assay (e.g., MTT Assay on Mammalian Cells) bactericidal_activity->cytotoxicity_assay mechanism_studies Mechanism of Action Studies cytotoxicity_assay->mechanism_studies Low Toxicity end Candidate for In Vivo Studies mechanism_studies->end

Caption: A streamlined workflow for the in vitro evaluation of a novel antimicrobial compound.

Protocol 1: Disk Diffusion Assay (Kirby-Bauer Test)

This qualitative method provides a preliminary assessment of the antimicrobial spectrum.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.[6]

  • Plate Inoculation: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar (MHA) plate using a sterile cotton swab.

  • Disk Application: Aseptically apply sterile paper disks (6 mm diameter) impregnated with a known concentration of the test compound onto the agar surface. A solvent control disk should also be included.

  • Incubation: Incubate the plates at 35-37 °C for 16-20 hours.[7]

  • Result Interpretation: Measure the diameter of the zones of inhibition around the disks. The size of the zone is indicative of the compound's activity against the tested microorganism.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative assay determines the lowest concentration of the compound that inhibits visible bacterial growth.[4][8]

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton broth (MHB).[9]

  • Inoculum Preparation: Adjust the bacterial suspension to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[6]

  • Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a solvent control.

  • Incubation: Incubate the microtiter plate at 35-37 °C for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[10][11]

  • Subculturing: Following MIC determination, take an aliquot (e.g., 10 µL) from the wells showing no visible growth and plate it onto MHA plates.[11]

  • Incubation: Incubate the plates at 35-37 °C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.[10]

Cytotoxicity Assessment

It is crucial to evaluate the potential toxicity of the compound to mammalian cells to ensure its selectivity for microbial targets.

Protocol 4: MTT Assay for Mammalian Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[12]

  • Cell Seeding: Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[12]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

Elucidation of the Mechanism of Action

Understanding how a novel compound exerts its antimicrobial effect is a critical step in its development. Based on its structural components, 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide may act through various mechanisms.

Hypothesized Mechanisms of Action

Mechanism_of_Action compound 4'-Hydroxy-N,N-dimethyl- [1,1'-biphenyl]-3-sulfonamide folate_synthesis Inhibition of Folic Acid Synthesis (Sulfonamide Moiety) compound->folate_synthesis dna_gyrase Inhibition of DNA Gyrase/Topoisomerase IV (Biphenyl Moiety) compound->dna_gyrase membrane_disruption Disruption of Bacterial Membrane Potential (Lipophilic Nature) compound->membrane_disruption

Caption: Potential antimicrobial mechanisms of action for 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide.

Protocol 5: DNA Gyrase Inhibition Assay

Bacterial DNA gyrase is a validated target for antimicrobial agents.[13]

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA, DNA gyrase enzyme, and the test compound at various concentrations in an appropriate assay buffer.

  • ATP Addition: Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 37 °C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye.

  • Gel Electrophoresis: Analyze the DNA topoisomers by agarose gel electrophoresis. Inhibition of DNA gyrase will result in a decrease in the amount of relaxed DNA compared to the control.

Protocol 6: Bacterial Membrane Potential Assay

Disruption of the bacterial membrane potential is a common mechanism for rapid bactericidal action.[14][15]

  • Bacterial Suspension: Prepare a suspension of bacterial cells in a suitable buffer.

  • Dye Loading: Add a membrane potential-sensitive dye, such as DiSC₃(5), to the cell suspension and incubate to allow for dye uptake and fluorescence quenching.[15]

  • Compound Addition: Add the test compound to the cell suspension.

  • Fluorescence Monitoring: Monitor the change in fluorescence over time using a fluorometer. Depolarization of the cell membrane will cause the release of the dye and a subsequent increase in fluorescence.

In Vivo Efficacy Evaluation

Promising candidates with potent in vitro activity and low cytotoxicity should be advanced to in vivo models of infection to assess their efficacy in a physiological setting.[16][17]

Protocol 7: Mouse Thigh Infection Model

This model is commonly used to evaluate the efficacy of antimicrobial agents against localized bacterial infections.

  • Infection: Induce a localized thigh infection in mice by intramuscular injection of a standardized bacterial inoculum (e.g., Staphylococcus aureus or Escherichia coli).

  • Treatment: At a specified time post-infection, administer the test compound to the mice via an appropriate route (e.g., intraperitoneal, oral).

  • Monitoring: Monitor the health of the animals over a set period.

  • Bacterial Load Determination: At the end of the study, euthanize the mice, excise the infected thigh muscle, homogenize the tissue, and determine the bacterial load by plating serial dilutions and counting CFUs.

  • Efficacy Assessment: Compare the bacterial burden in the treated groups to that in the untreated control group to determine the in vivo efficacy of the compound.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner, typically in tabular format, to facilitate comparison and interpretation.

Table 1: Hypothetical In Vitro Activity of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide

MicroorganismStrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusATCC 29213816
Staphylococcus aureus (MRSA)Clinical Isolate1632
Escherichia coliATCC 2592232>64
Pseudomonas aeruginosaATCC 27853>64>64
Enterococcus faecalisATCC 292121632

Table 2: Hypothetical Cytotoxicity and Selectivity Index

Cell LineCC₅₀ (µg/mL)Selectivity Index (SI = CC₅₀ / MIC)
HeLa>128>16 (against S. aureus)
HEK293>128>16 (against S. aureus)

Conclusion

The application notes and protocols outlined in this guide provide a robust framework for the systematic evaluation of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide as a potential antimicrobial agent. By following these detailed methodologies, researchers can obtain reliable and reproducible data on the compound's synthesis, in vitro and in vivo efficacy, safety profile, and mechanism of action. This comprehensive approach is essential for the successful progression of novel antimicrobial candidates through the drug discovery and development pipeline.

References

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Application Notes and Protocols: Preparation of Stock Solutions of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed framework for the preparation, handling, and storage of stock solutions of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide. Designed for researchers, scientists, and professionals in drug development, this document outlines robust protocols grounded in established biochemical and pharmacological practices. Recognizing that this compound may be a novel or less-characterized agent, this guide emphasizes principles of scientific integrity, providing rationales for methodological choices and integrating self-validating quality control steps. The protocols are structured to ensure reproducibility, stability, and optimal performance in downstream applications.

Introduction and Compound Profile

4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide belongs to the biphenyl-sulfonamide class of compounds. This structural motif is of significant interest in medicinal chemistry, with related molecules exhibiting a wide array of biological activities.[1] The proper preparation of stock solutions is a critical, yet often overlooked, step that underpins the reliability and reproducibility of any experimental data. Issues such as incomplete solubilization, precipitation, or degradation can lead to inaccurate concentration determination and misleading results.

Given the limited publicly available data for this specific molecule, this guide has been constructed based on the known physicochemical properties of structurally similar biphenyl and sulfonamide-containing compounds.[2][3][4] Researchers are strongly encouraged to perform small-scale solubility tests before committing larger quantities of the compound.

Compound Properties:

PropertyValue / InformationSource / Rationale
IUPAC Name 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide-
Molecular Formula C₁₄H₁₅NO₃SInferred from name
Molecular Weight 277.34 g/mol Calculated from formula[5][6][7][8][9]
CAS Number Not readily available in public databases.Literature Search
Appearance Likely a solid (crystalline or amorphous powder).General property of similar small molecules.
Predicted Solubility Sparingly soluble in aqueous solutions; likely soluble in organic solvents like DMSO and DMF.Based on biphenyl and sulfonamide structures.[2][4][10]
Storage (Solid) Store at -20°C, protected from light and moisture.Best practice for long-term stability of research compounds.[11]

Materials and Reagents

  • 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide (as solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous, sterile-filtered (≥99.9%)

  • Ethanol (EtOH), 200 proof (absolute), sterile

  • Sterile deionized, DNase/RNase-free water

  • Phosphate-buffered saline (PBS), sterile, 1X, pH 7.4

  • Cell culture medium or desired aqueous buffer

  • Sterile, amber or opaque polypropylene microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance (readability to at least 0.1 mg)

  • Vortex mixer

  • Sonicator (water bath or probe)

  • Calibrated micropipettes and sterile, low-retention tips

  • Personal Protective Equipment (PPE): lab coat, safety glasses, chemical-resistant gloves.

Protocol I: Preparation of a High-Concentration Primary Stock in DMSO

Rationale: Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a wide range of hydrophobic and hydrophilic compounds, making it the solvent of choice for primary stock solutions in drug discovery.[12] Preparing a high-concentration stock (e.g., 10-50 mM) allows for minimal volumes to be added to aqueous experimental systems, thereby reducing potential solvent-induced artifacts.[11]

Step-by-Step Methodology:

  • Pre-Calculation: Determine the mass of the compound required to prepare a desired volume and concentration. The formula for this calculation is: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Example for 1 mL of a 10 mM stock: Mass (g) = (0.010 mol/L) x (0.001 L) x (277.34 g/mol ) = 0.00277 g = 2.77 mg

  • Aliquot Compound: In a chemical fume hood, carefully weigh out the calculated mass of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide using an analytical balance. Transfer the weighed powder to a sterile, amber polypropylene microcentrifuge tube.

    • Scientist's Note: Using amber or opaque tubes is crucial to protect light-sensitive compounds from degradation.[6] Polypropylene is preferred over polystyrene as it is more resistant to DMSO.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the compound.

  • Solubilization: Tightly cap the tube and vortex vigorously for 1-2 minutes.

    • Expertise & Experience: If the compound does not fully dissolve, sonicate the tube in a water bath for 5-15 minutes.[13] Gentle warming (up to 37°C) can also be employed, but should be used with caution as heat can degrade some compounds.

  • Quality Control (Visual Inspection): Once solubilization appears complete, hold the tube up to a light source. The solution should be clear and free of any visible particulates. If particulates remain, repeat Step 4. If the solution remains cloudy, the compound may have reached its solubility limit in DMSO at that concentration.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the primary stock solution into smaller, single-use volumes (e.g., 10-20 µL) in fresh sterile, amber tubes.[11][14]

    • Storage: Store the aliquots at -20°C or -80°C for long-term stability. A general guideline for DMSO stocks is stability for up to 6 months at -80°C.[11]

Protocol II: Preparation of Aqueous Working Solutions

Rationale: Most biological assays are conducted in aqueous environments. Direct dilution of a high-concentration DMSO stock into an aqueous buffer can cause the compound to precipitate out of solution due to its lower solubility in water.[15] This protocol employs a serial or stepwise dilution method to mitigate this issue.[11]

Step-by-Step Methodology:

  • Thawing Primary Stock: Remove a single aliquot of the primary DMSO stock from the freezer and allow it to thaw completely at room temperature. Briefly centrifuge the tube to collect the entire volume at the bottom.

  • Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of the primary stock into your chosen aqueous buffer (e.g., PBS or cell culture medium).

    • Scientist's Note: The final concentration of DMSO in cell-based assays should typically be kept below 0.5% (v/v) to avoid cytotoxicity.[11] Calculate your dilutions accordingly.

  • Final Working Solution Preparation: Prepare the final working concentrations by serially diluting the intermediate stock into the appropriate aqueous buffer.

    • Expertise & Experience: When diluting, add the DMSO stock solution to the aqueous buffer while vortexing gently. Never add the aqueous buffer directly to the concentrated DMSO stock, as this increases the likelihood of precipitation.[16]

  • Quality Control (Post-Dilution): After preparing the final working solution, visually inspect it for any signs of precipitation or cloudiness. If precipitation is observed, the concentration may be too high for that specific aqueous medium.

Example Dilution Series:

StepActionResulting ConcentrationFinal DMSO % (v/v)
Primary Stock -10 mM100%
Intermediate Add 10 µL of 10 mM stock to 990 µL of buffer.100 µM1.0%
Working Sol. 1 Add 100 µL of 100 µM stock to 900 µL of buffer.10 µM0.1%
Working Sol. 2 Add 10 µL of 100 µM stock to 990 µL of buffer.1 µM0.1%

Visualization of Workflow

Stock_Preparation_Workflow cluster_prep Part A: Primary Stock Preparation cluster_dilution Part B: Aqueous Working Solution weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso Calculate Mass dissolve 3. Vortex / Sonicate add_dmso->dissolve qc1 4. QC: Visual Inspection (Clear Solution?) dissolve->qc1 qc1->dissolve Fail aliquot 5. Aliquot for Storage qc1->aliquot Pass store 6. Store at -80°C aliquot->store thaw 7. Thaw Single Aliquot store->thaw Retrieve as needed dilute 8. Serially Dilute into Aqueous Buffer thaw->dilute qc2 9. QC: Check for Precipitation dilute->qc2 assay 10. Proceed to Assay qc2->assay Pass

Caption: Workflow for preparing primary and working solutions.

Safety and Handling

As a member of the sulfonamide class, 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide should be handled with appropriate caution.[17][18]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the solid compound and its solutions.

  • Engineering Controls: Handle the solid powder in a chemical fume hood to avoid inhalation.

  • Allergenicity: A significant portion of the population has an allergic sensitivity to sulfonamide drugs.[18][19] While the allergenic potential of this specific compound is unknown, it is prudent to handle it as a potential sensitizer.

  • Disposal: Dispose of all waste containing the compound according to your institution's chemical waste disposal guidelines.

Troubleshooting

ProblemPotential CauseSuggested Solution
Compound won't dissolve in DMSO. Concentration exceeds solubility limit.Try preparing a more dilute primary stock (e.g., 5 mM or 1 mM). Increase sonication time or gentle warming (to 37°C).
Solution is clear in DMSO but precipitates in aqueous buffer. Poor aqueous solubility; "salting out".Decrease the final concentration in the aqueous buffer. Perform dilutions in a stepwise manner. Ensure the final DMSO concentration is as low as possible while maintaining solubility.[11][15]
Inconsistent experimental results. Degradation of stock solution.Avoid repeated freeze-thaw cycles by using single-use aliquots. Protect stock solutions from light. Prepare fresh working solutions for each experiment.[11]
Inaccurate pipetting or initial weighing.Ensure all equipment (balance, pipettes) is properly calibrated. Use low-retention pipette tips.

References

  • Acree Jr., W. E. (2025). Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. ResearchGate. Retrieved January 25, 2026, from [Link]

  • Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999–1006. [Link]

  • The Organic Chemistry Tutor. (2017, August 8). How To Calculate The Molar Mass of a Compound - Quick & Easy! [Video]. YouTube. [Link]

  • Wagle, S., Adhikari, A. V., & Kumari, P. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Applied Biochemistry and Biotechnology, 193(10), 3327–3347. [Link]

  • Harvey, D. (2025). 2.5: Preparing Solutions. Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]

  • Christofides, K., Mohamed, E., & Baguma, M. (2021). I have dissolved some novel drugs in DMSO and found precipitate when I had administered it to my cell culture system. Is it normal? ResearchGate. Retrieved January 25, 2026, from [Link]

  • Pobudkowska, A., & Domanska, U. (2025). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. Retrieved January 25, 2026, from [Link]

  • Martin, A., Newburger, J., & Adjei, A. (1980). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 69(6), 659–661. [Link]

  • American Society of Health-System Pharmacists. (2018). ASHP Guidelines on Handling Hazardous Drugs. American Journal of Health-System Pharmacy, 75(24), 1996–2031. [Link]

  • Cheng, X., Hochlowski, J., Tang, H., & He, J. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292–297. [Link]

  • Reddit. (2022). How to tackle compound solubility issue. r/labrats. Retrieved January 25, 2026, from [Link]

  • Breslyn, W. (2018, March 22). How to Calculate Molar Mass (Molecular Weight) [Video]. YouTube. [Link]

  • Ali, M. A., Ismail, R., Choon, T. S., & Al-Suede, F. S. R. (2025). Physical properties and biological applications of novel substituted biphenyl-sulfonamides. ResearchGate. Retrieved January 25, 2026, from [Link]

  • Cleveland Clinic. (2025). Sulfonamides (Sulfa Drugs). Retrieved January 25, 2026, from [Link]

  • American Water Chemicals, Inc. (n.d.). Molar Mass Calculator. Retrieved January 25, 2026, from [Link]

  • Science.gov. (n.d.). solvents dimethyl sulfoxide: Topics. Retrieved January 25, 2026, from [Link]

  • Lenntech. (n.d.). Molecular Weight Calculator. Retrieved January 25, 2026, from [Link]

  • BioNetwork. (2021, August 20). Lab Skills: Preparing Stock Solutions [Video]. YouTube. [Link]

  • Arora, A. (n.d.). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Oriental Journal of Chemistry. [Link]

  • Summer, K., et al. (2022). Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO). Biofilm, 4, 100081. [Link]

  • Drugs.com. (n.d.). Sulfonamides General Statement Monograph for Professionals. Retrieved January 25, 2026, from [Link]

  • Miss Martins. (2023, July 25). How To Calculate Molar Mass [Video]. YouTube. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Retrieved January 25, 2026, from [Link]

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Application Notes and Protocols for the NMR Characterization of Biphenyl Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Challenge of Biphenyl Sulfonamides

Biphenyl sulfonamides represent a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents, from antibacterial drugs to targeted cancer therapies. Their pharmacological activity is intrinsically linked to their precise three-dimensional structure, including the substitution pattern on the biphenyl rings and the conformation around the sulfonamide linkage. Consequently, unambiguous structural characterization is a cornerstone of their development and quality control.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the complete structural elucidation of these molecules in solution.[1][2] It provides unparalleled insight into the molecular framework, connectivity, and spatial arrangement of atoms. This guide offers a comprehensive overview of NMR techniques, from fundamental 1D experiments to advanced 2D correlations, tailored specifically for the analysis of biphenyl sulfonamides. The protocols and interpretations detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for confident and accurate characterization.

Part 1: Foundational 1D NMR Techniques for Initial Assessment

The first step in analyzing any novel biphenyl sulfonamide is the acquisition of basic one-dimensional (1D) NMR spectra. These experiments provide a rapid census of the magnetic nuclei (¹H, ¹³C) and offer critical preliminary structural information.

¹H NMR Spectroscopy: The Proton Blueprint

Proton (¹H) NMR is the workhorse experiment, revealing the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (spin-spin coupling), and relative abundance (integration).

Causality in Experimental Choices:

  • Solvent Selection: Deuterated solvents are used to avoid large interfering signals from the solvent itself.[3] Dimethyl sulfoxide-d₆ (DMSO-d₆) is often an excellent choice for sulfonamides due to its ability to solubilize a wide range of compounds and, crucially, to slow down the exchange of the sulfonamide N-H proton, allowing for its observation as a distinct signal.[4] Chloroform-d (CDCl₃) is also common, but the N-H proton may be broader or exchange more rapidly.

  • Concentration: A sample concentration of 5-25 mg in ~0.6 mL of solvent is typically sufficient for ¹H NMR.[3][5][6] Overly concentrated samples can lead to line broadening and difficulty in shimming, degrading spectral quality.[3]

Interpreting the ¹H Spectrum:

  • Sulfonamide N-H Proton: This proton is often a singlet and appears significantly downfield, typically in the range of δ 8-11 ppm, due to the deshielding effect of the adjacent sulfonyl group.[4][7] Its chemical shift can be sensitive to solvent, concentration, and temperature.

  • Aromatic Protons: Protons on the two phenyl rings resonate in the aromatic region (δ 6.5-8.0 ppm).[4] The precise chemical shifts and coupling patterns are dictated by the substitution pattern.

  • Coupling Constants (J): The through-bond coupling between adjacent aromatic protons provides invaluable connectivity information.

    • Ortho-coupling (³JHH): 7–10 Hz[8]

    • Meta-coupling (⁴JHH): 2–3 Hz[9][10]

    • Para-coupling (⁵JHH): <1 Hz (often not resolved)[10] Analysis of these coupling constants allows for the unambiguous assignment of protons within a substituted ring.[8]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H spectrum by providing a signal for each unique carbon atom in the molecule.

Causality in Experimental Choices:

  • Concentration: Due to the low natural abundance of the ¹³C isotope (~1.1%), a higher sample concentration (50-100 mg) is generally required for timely data acquisition.[3]

  • DEPT Experiments: A standard ¹³C experiment does not distinguish between C, CH, CH₂, and CH₃ carbons. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are essential for making these distinctions, which greatly simplifies spectral assignment.

Interpreting the ¹³C Spectrum:

  • Aromatic Carbons: These resonate in the δ 110-160 ppm range.[4] Carbons directly attached to the sulfonyl group or other electron-withdrawing substituents will be shifted further downfield.

  • Quaternary Carbons: The carbons at the biphenyl linkage (C-C bond between the rings) and the carbon attached to the sulfur atom are quaternary and often show weaker signals. Their identification is crucial and is definitively achieved using 2D NMR techniques.

Functional Group Typical ¹H Chemical Shift (δ, ppm) Typical ¹³C Chemical Shift (δ, ppm)
Sulfonamide N-H8.0 - 11.0[4][7]N/A
Aromatic C-H6.5 - 8.0[4]110 - 140[4]
Aromatic C-S / C-CN/A135 - 160
Aliphatic C-H (if present)0.5 - 4.510 - 70

Table 1: General chemical shift ranges for biphenyl sulfonamides.

¹⁹F NMR Spectroscopy: A Sensitive Probe for Fluorinated Analogs

Many modern drug candidates, including biphenyl sulfonamides, incorporate fluorine atoms to modulate metabolic stability and binding affinity.[11] For these compounds, ¹⁹F NMR is an indispensable tool.

Key Advantages:

  • High Sensitivity: The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it nearly as sensitive as ¹H.

  • Wide Chemical Shift Range: The ¹⁹F chemical shift range spans several hundred ppm, minimizing the chance of signal overlap, even in complex molecules.[12]

  • Purity Assessment: Due to the lack of signal overlap, ¹⁹F NMR is an excellent method for quantitative analysis (qNMR) and purity determination of fluorinated pharmaceuticals without the need for extensive sample preparation.[13][14]

Part 2: Advanced 2D NMR Techniques for Unambiguous Structural Elucidation

While 1D NMR provides a foundational sketch, 2D NMR techniques are required to solve the complete structural puzzle.[1][15] These experiments reveal through-bond and through-space correlations, allowing for the definitive assignment of every proton and carbon signal.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_Final Final Structure H1 ¹H NMR COSY COSY (¹H-¹H Connectivity) H1->COSY Proves H-H Bonds HSQC HSQC (¹H-¹³C Direct Correlation) H1->HSQC NOESY NOESY / ROESY (Through-Space) H1->NOESY Determines 3D Shape C13 ¹³C NMR & DEPT C13->HSQC Assigns C Signals F19 ¹⁹F NMR (if applicable) HMBC HMBC (¹H-¹³C Long-Range) COSY->HMBC HSQC->HMBC Connects Fragments Structure Unambiguous Structure & Conformation HMBC->Structure NOESY->Structure

Figure 1: A typical workflow for the complete NMR characterization of a small molecule.

COSY (Correlation Spectroscopy): Tracing Proton Networks

The COSY experiment is the simplest 2D technique, identifying protons that are coupled to each other (typically separated by 2-3 bonds).[16]

  • Application: In a biphenyl sulfonamide, COSY spectra will show cross-peaks connecting all adjacent protons within each aromatic ring. This allows for the rapid identification of individual spin systems, invaluable when the 1D spectrum is crowded.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC (or HMQC) experiment generates a 2D plot correlating each proton with the carbon atom to which it is directly attached.

  • Application: This is the primary method for assigning the signals of protonated carbons.[15] By tracing from an assigned proton on the ¹H axis to its corresponding cross-peak, the chemical shift of its attached carbon can be read from the ¹³C axis.

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Jigsaw

The HMBC experiment is arguably the most critical for confirming the overall structure. It detects longer-range correlations (typically 2-3 bonds) between protons and carbons.

  • Application: HMBC is essential for connecting the different fragments of the molecule. Key correlations to look for include:

    • From protons on one phenyl ring to the quaternary carbon of the other ring (across the biphenyl linkage).

    • From protons on the phenyl ring adjacent to the sulfonamide to the quaternary carbon attached to the sulfur.

    • From the sulfonamide N-H proton to carbons on the adjacent phenyl ring. These correlations provide undeniable proof of the complete molecular skeleton.

G H2_pos C1_pos H2_pos->C1_pos ²J C4_pos H2_pos->C4_pos ³J C6prime_pos H2_pos->C6prime_pos ³J H6_pos H6_pos->C1_pos ²J H6_pos->C4_pos ³J C2prime_pos H6_pos->C2prime_pos ³J C2_pos C1prime_pos H2prime_pos H2prime_pos->C1prime_pos ²J H6prime_pos H6prime_pos->C1prime_pos ²J

Figure 2: Key HMBC correlations for connecting the biphenyl rings.

NOESY/ROESY: Probing 3D Space and Conformation

Unlike the previous techniques which rely on through-bond coupling, NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) detect correlations between protons that are close to each other in space (<5 Å), regardless of bonding.[17][18][19]

  • Application: This is crucial for determining the conformation around the biphenyl C-C bond and the C-S bond. For example, a NOESY cross-peak between a proton on ring A and a proton on ring B provides direct evidence of their spatial proximity, helping to define the dihedral angle between the rings.

  • ROESY vs. NOESY: For molecules in the size range of typical biphenyl sulfonamides (MW < 700), the NOE can be close to zero, making detection difficult. ROESY is often preferred in this regime as the ROE is always positive and observable.[18]

Part 3: Specialized Techniques

DOSY (Diffusion-Ordered Spectroscopy)

DOSY is an NMR technique that separates the signals of different species in a mixture based on their diffusion rates, which correlates with their size.[20][21]

  • Application: While primarily used for mixture analysis, DOSY can be valuable in drug development to study phenomena like self-aggregation of a compound in solution.[22] Aggregation can significantly impact a drug's solubility and bioavailability. A DOSY experiment would show a smaller diffusion coefficient for an aggregated species compared to the monomer.[20]

Part 4: Validated Experimental Protocols

Adherence to standardized protocols is essential for reproducibility and data integrity, particularly in a regulated drug development environment.[23][24][25][26]

Protocol 1: Sample Preparation for Routine Analysis
  • Mass Measurement: Accurately weigh 10-15 mg of the biphenyl sulfonamide for ¹H/2D analysis or 50-70 mg for ¹³C analysis into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). For quantitative NMR (qNMR), a solvent containing a certified internal standard is required.

  • Dissolution: Vortex the sample for at least 30 seconds to ensure complete dissolution. Visually inspect for any suspended particles.

  • Filtration & Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality NMR tube (e.g., Norell, Wilmad).[5] This removes particulate matter that can degrade spectral quality.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Wipe the outside of the tube with a lint-free tissue before insertion into the spectrometer.

Protocol 2: General Workflow for Structural Confirmation
  • Initial Screening (1D):

    • Acquire a standard ¹H NMR spectrum. Check for expected signal patterns, integration ratios, and the presence of impurities.

    • Acquire a ¹³C NMR spectrum along with DEPT-135 and DEPT-90 experiments to determine the carbon skeleton and multiplicities.

  • Connectivity Analysis (2D):

    • Run a COSY experiment to establish all ¹H-¹H coupling networks within the aromatic rings.

    • Run an HSQC experiment to assign all protonated carbons based on the ¹H assignments from the COSY.

  • Framework Assembly (2D):

    • Run an HMBC experiment. This is the most critical step. Optimize the long-range coupling delay (d6 in many pulse programs) to ~8 Hz to enhance correlations over 2-3 bonds.

    • Systematically analyze the HMBC spectrum to connect the biphenyl rings and the sulfonamide group to the correct positions, paying close attention to correlations involving quaternary carbons.

  • Conformational Analysis (2D):

    • If the 3D structure or relative stereochemistry is of interest, run a NOESY or ROESY experiment.

    • Use a mixing time of 300-800 ms as a starting point. Analyze through-space correlations to determine the preferred solution-state conformation.

Conclusion

The suite of modern NMR experiments provides a powerful and indispensable toolkit for the comprehensive characterization of biphenyl sulfonamides. A systematic approach, beginning with 1D spectral assessment and progressing through a logical sequence of 2D correlation experiments (COSY, HSQC, HMBC, and NOESY/ROESY), enables the unambiguous determination of chemical structure, connectivity, and conformation. The protocols and interpretive strategies outlined in this guide provide a self-validating system to ensure the scientific integrity of structural assignments, a critical requirement for advancing drug discovery and development programs.

References

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Application Note & Protocol: A Framework for the In Vivo Administration of Novel Biphenyl-Sulfonamide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide is a novel chemical entity with limited publicly available data. This document provides a comprehensive framework and best-practice guidelines for establishing a robust in vivo administration protocol for this compound or other similar novel biphenyl-sulfonamides. All protocols should be adapted based on empirical data and must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.

Introduction: The Scientific Rationale

The sulfonamide functional group is a cornerstone of modern pharmacology, forming the basis of drugs with a vast range of activities, including antibacterial, anti-inflammatory, diuretic, and antidiabetic properties.[1][2] The biphenyl scaffold is also a privileged structure in medicinal chemistry, often used to orient functional groups for optimal target engagement. The combination of these two moieties in a compound like 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide suggests a strong potential for biological activity. Recent research has identified novel biphenyl-sulfonamide analogues as potent inhibitors of the NLRP3 inflammasome, a key driver of inflammatory diseases, highlighting a promising therapeutic avenue for this chemical class.[3]

Successful in vivo evaluation of any new chemical entity (NCE) is contingent upon a meticulously planned administration protocol. This guide provides a systematic, phased approach for researchers, scientists, and drug development professionals to follow, ensuring scientific rigor, reproducibility, and the generation of high-quality, interpretable data. We will proceed from foundational physicochemical characterization and formulation development to preclinical pharmacokinetic and pharmacodynamic study design, using the potential anti-inflammatory activity as a guiding example.

Part 1: Foundational Characterization & Formulation Development

The first and most critical step is to understand the compound's fundamental properties. These characteristics dictate every subsequent decision in the in vivo workflow, particularly the formulation strategy. Many novel compounds are poorly soluble in aqueous solutions, a challenge that must be overcome to ensure bioavailability.[4][5]

Physicochemical Properties Assessment

Before any in vivo work, the following parameters for 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide must be determined empirically.

ParameterExperimental MethodRationale & Importance
Aqueous Solubility Kinetic or thermodynamic solubility assay (e.g., shake-flask method) at various pH levels (e.g., 2.0, 6.5, 7.4).Determines if the compound can be dissolved in simple aqueous vehicles like saline or PBS. pH-dependent solubility informs the choice of buffers and predicts behavior in different physiological compartments (e.g., stomach vs. intestine).
LogP / LogD HPLC-based or shake-flask method.Predicts the compound's lipophilicity. High LogP values (>3) often indicate poor aqueous solubility and potential for membrane permeability, but also a higher risk of non-specific binding and metabolic liability.
pKa Potentiometric titration or UV-spectroscopy.Identifies ionizable groups. The phenolic hydroxyl group in the topic compound is likely acidic, affecting solubility and cell penetration at different physiological pH values.
Chemical Stability HPLC-based stability assessment in potential vehicle formulations and at different pH and temperature conditions.Ensures the compound does not degrade in the dosing formulation before or during administration, which would lead to inaccurate dosing and confounding results.
Solid-State Form X-ray powder diffraction (XRPD), Differential Scanning Calorimetry (DSC).Identifies the crystalline or amorphous state of the compound, which can significantly impact solubility and dissolution rate.
Vehicle Selection & Formulation Protocol

The goal is to develop a safe, stable, and homogenous formulation that allows for accurate and reproducible dosing. For a novel compound with expected low aqueous solubility, a tiered approach to vehicle screening is recommended.

Protocol: Vehicle Screening for a Novel Biphenyl-Sulfonamide

  • Tier 1: Aqueous Vehicles.

    • Attempt to dissolve the compound at the highest desired concentration (e.g., 10 mg/mL) in sterile Water for Injection, 0.9% Saline, and Phosphate-Buffered Saline (PBS).

    • Use sonication and gentle warming (<40°C) to aid dissolution.

    • Analysis: Visually inspect for clarity. If clear, proceed with stability testing. If not, move to Tier 2.

  • Tier 2: Co-Solvent Systems.

    • Prepare common co-solvent systems. Note: The final concentration of organic solvents should be kept to a minimum to avoid toxicity.

    • Example A (for IV/IP): 10% DMSO / 40% PEG400 / 50% Saline.

    • Example B (for PO): 5% DMSO / 95% Corn Oil.

    • Procedure: First, dissolve the compound in the organic solvent (e.g., DMSO). Then, slowly add the other components while vortexing to avoid precipitation.

    • Analysis: Visually inspect for clarity and stability over a relevant timeframe (e.g., 4 hours at room temperature).

  • Tier 3: Suspension Formulations (for Oral Administration).

    • If the compound is not soluble in co-solvent systems, a homogenous suspension is the next option.

    • Vehicle: A common vehicle is 0.5% (w/v) carboxymethylcellulose (CMC) or 1% Tween® 80 in sterile water.[6]

    • Procedure:

      • Weigh the required amount of the compound.

      • Levigate (grind) the powder with a small amount of the vehicle to create a smooth paste. This prevents clumping.

      • Gradually add the remaining vehicle while stirring continuously.

      • Homogenize using a magnetic stirrer for at least 30 minutes before dosing.

    • Analysis: Ensure the suspension is uniform and can be re-suspended easily upon stirring. The particle size should be small and consistent.

Part 2: A Phased Approach to Preclinical In Vivo Studies

A logical progression of studies is essential to build a comprehensive profile of the compound's in vivo behavior. This workflow minimizes the use of animals while maximizing data quality.

G cluster_0 Phase 1: Foundational Work cluster_1 Phase 2: In Vivo Safety & PK cluster_2 Phase 3: Efficacy Evaluation Char Physicochemical Characterization Form Formulation & Vehicle Selection Char->Form Informs MTD Maximum Tolerated Dose (MTD) Study Form->MTD Enables in vivo testing PilotPK Pilot Pharmacokinetic (PK) Study MTD->PilotPK Determines doses PD Pharmacodynamic (PD) / Efficacy Study PilotPK->PD Informs dose & schedule

Caption: Phased workflow for in vivo evaluation of a novel compound.

Protocol: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of the compound that can be administered without causing unacceptable toxicity or mortality in a specific animal model (e.g., C57BL/6 mice).

  • Animal Model: Select a relevant rodent strain (e.g., C57BL/6 mice, 8-10 weeks old, male and female). Use a small group size (n=3-5 per dose).

  • Dose Escalation:

    • Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg). The dose increments can be adjusted based on observed toxicity.

    • Administer a single dose via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal injection (IP)).

    • Include a "vehicle only" control group.

  • Monitoring:

    • Observe animals continuously for the first 4 hours post-dose, then at regular intervals for 7-14 days.

    • Record clinical signs of toxicity, including changes in posture, activity, breathing, and body weight. Body weight loss >20% is a common humane endpoint.

  • Endpoint: The MTD is defined as the highest dose at which no mortality and no more than 10% body weight loss is observed. This dose provides a safe upper limit for subsequent PK and efficacy studies.

Protocol: Pilot Pharmacokinetic (PK) Study

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound after a single dose. This informs the dosing regimen for efficacy studies.

  • Animal Model: Use the same strain as the MTD study.

  • Dosing: Administer a single, well-tolerated dose (e.g., 50% of the MTD) via the intended route.

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points. A typical sparse sampling design might include:

      • Pre-dose (0 min)

      • Early points: 15 min, 30 min, 1 hr, 2 hr

      • Later points: 4 hr, 8 hr, 24 hr

    • Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the concentration of the parent compound in plasma.

  • Data Analysis:

    • Plot plasma concentration versus time.

    • Calculate key PK parameters using non-compartmental analysis software.

PK ParameterDescriptionImportance for Efficacy Study Design
Cmax Maximum observed plasma concentration.Must exceed the in vitro IC50 or EC50 for a pharmacological effect to be possible.
Tmax Time at which Cmax is reached.Indicates the rate of absorption. Helps time the administration of a challenge agent (e.g., LPS) in a PD model.
AUC Area Under the Curve; total drug exposure over time.The primary measure of overall exposure.
t1/2 Half-life; time for plasma concentration to decrease by 50%.Determines the dosing frequency. A compound with a short half-life may require more frequent dosing (e.g., BID) to maintain exposure above a therapeutic threshold.

Part 3: Illustrative Pharmacodynamic (PD) Protocol

Based on the finding that biphenyl-sulfonamides can act as NLRP3 inflammasome inhibitors[3], we provide a generic protocol for an acute anti-inflammatory model.

Hypothesized Mechanism of Action

The diagram below illustrates a potential mechanism where the compound blocks the assembly of the NLRP3 inflammasome, thereby preventing the maturation and release of pro-inflammatory cytokines like IL-1β.

G LPS LPS (Signal 1) TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB ProIL1B Pro-IL-1β (inactive) NFkB->ProIL1B Transcription IL1B IL-1β (active) Release ATP ATP (Signal 2) P2X7 P2X7R ATP->P2X7 K_efflux K+ Efflux P2X7->K_efflux NLRP3_assembly NLRP3 Inflammasome Assembly K_efflux->NLRP3_assembly Triggers Casp1 Caspase-1 Activation NLRP3_assembly->Casp1 Compound 4'-Hydroxy-N,N-dimethyl- [1,1'-biphenyl]-3-sulfonamide Compound->NLRP3_assembly Inhibits Casp1->ProIL1B Cleaves Casp1->IL1B to Inflammation Inflammation IL1B->Inflammation

Caption: Hypothetical inhibition of the NLRP3 inflammasome pathway.

Protocol: LPS-Induced Cytokine Release in Mice

Objective: To assess the ability of the compound to suppress inflammation in vivo.

  • Animal Model & Acclimation: Use C57BL/6 mice, allowing at least one week of acclimation.

  • Group Allocation:

    • Group 1: Vehicle + Saline challenge

    • Group 2: Vehicle + LPS challenge

    • Group 3: Positive Control (e.g., Dexamethasone) + LPS challenge

    • Group 4: Test Compound (Low Dose) + LPS challenge

    • Group 5: Test Compound (High Dose) + LPS challenge

  • Dosing Regimen:

    • Dose animals with the vehicle, positive control, or test compound (formulated as determined in Part 1) via the chosen route (e.g., PO). Doses should be selected based on MTD and PK data.

    • Wait for a pre-determined time to allow for drug absorption (guided by Tmax from the PK study, e.g., 1 hour).

  • Inflammatory Challenge:

    • Administer a sub-lethal dose of Lipopolysaccharide (LPS) via IP injection (e.g., 1 mg/kg) to induce a systemic inflammatory response. Administer saline to Group 1.

  • Endpoint Measurement:

    • At the time of peak cytokine response (e.g., 2-4 hours post-LPS), collect blood via terminal cardiac puncture.

    • Process blood to obtain plasma.

    • Measure the concentration of key inflammatory cytokines (e.g., IL-1β, TNF-α) using a validated method like ELISA or a multiplex bead array.

  • Data Analysis: Compare cytokine levels between the vehicle+LPS group and the compound-treated groups using appropriate statistical tests (e.g., one-way ANOVA with post-hoc tests). A significant reduction in cytokine levels indicates anti-inflammatory activity.

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computational docking of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide with target proteins

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Computational Docking of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide with Target Proteins

Introduction

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents ranging from antibacterials to diuretics, anticonvulsants, and anti-inflammatory drugs.[1][2] The compound 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide belongs to this versatile class of molecules, and its biphenyl scaffold suggests potential for complex interactions with biological targets. Computational docking is an indispensable tool in modern drug discovery, offering a method to predict the binding orientation and affinity of a small molecule (ligand) to its protein target at an atomic level.[3][4] This allows researchers to prioritize candidates for synthesis and experimental testing, thereby accelerating the drug development pipeline.

This application note provides a comprehensive, step-by-step guide for researchers and scientists on performing a computational docking study of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide against relevant protein targets. The protocols herein are designed to be self-validating, emphasizing scientific rigor and reproducibility. We will use widely accessible and validated open-source software, including AutoDock Vina for the docking simulation and PyMOL for visualization, to ensure the described workflow is broadly applicable.[5][6]

Section 1: Ligand and Target Selection

The foundation of a meaningful docking study lies in the careful selection and preparation of both the ligand and the protein target.

The Ligand: 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide

This ligand is a non-antibacterial sulfonamide derivative.[1] Its structure combines a flexible biphenyl core, which allows for various rotational conformations, with a polar sulfonamide group and a hydroxyl group, both of which can act as hydrogen bond donors and acceptors. These features make it an interesting candidate for binding to a variety of protein active sites.

Key Structural Features:

  • Biphenyl Core: Provides a hydrophobic scaffold that can engage in van der Waals and π-stacking interactions.

  • Sulfonamide Group (-SO₂N(CH₃)₂): A key pharmacophore, capable of forming strong hydrogen bonds and coordinating with metal ions (e.g., zinc in metalloenzymes).

  • Hydroxyl Group (-OH): A potent hydrogen bond donor and acceptor, crucial for anchoring the ligand in a specific orientation within a binding pocket.

Target Protein Selection: The Principle of Justification

The choice of a protein target should be hypothesis-driven. Given that non-antibacterial sulfonamides are known to inhibit enzymes like Carbonic Anhydrases (CAs) and Cyclooxygenase-2 (COX-2), these represent excellent starting points for this study.[1][2] For this guide, we will focus on Human Carbonic Anhydrase II (CA-II) , a well-studied metalloenzyme involved in pH regulation and a common target for sulfonamide-based drugs like acetazolamide.

We will retrieve the protein structure from the RCSB Protein Data Bank (PDB), a global archive for 3D structural data of biological macromolecules.[7][8][9] A crucial best practice is to select a high-resolution crystal structure that is co-crystallized with a sulfonamide-based inhibitor. This allows for direct validation of the docking protocol.

Selected Target Protein:

  • Target: Human Carbonic Anhydrase II

  • PDB ID: 2WEG

  • Description: Crystal structure of CA-II in complex with a sulfonamide inhibitor. This structure provides a reference ligand in the active site, which is essential for validating our docking setup.

Section 2: The Computational Docking Workflow

A rigorous docking study is a multi-stage process. The following workflow diagram illustrates the key phases, each of which will be detailed in the subsequent protocols.

G cluster_prep Phase I: Pre-Processing cluster_sim Phase II: Simulation cluster_val Phase III: Validation cluster_analysis Phase IV: Analysis P1 Protocol 1: Ligand Preparation P3 Protocol 3: Docking Simulation (AutoDock Vina) P1->P3 P2 Protocol 2: Receptor Preparation P2->P3 P4 Protocol 4: Protocol Validation (Re-docking) P3->P4 Validate Method P5 Protocol 5: Analysis of Results P4->P5 Proceed if Validated P6 Protocol 6: Visualization P5->P6

Caption: General workflow for a computational docking study.

Protocol 1: Ligand Preparation

Objective: To generate a 3D, energy-minimized, and correctly formatted structure of the ligand for docking.

Causality: The docking software requires the ligand in a specific 3D format (PDBQT for AutoDock Vina), which includes atomic partial charges and defined rotatable bonds. An initial energy minimization step ensures the starting conformation is energetically favorable.

Methodology:

  • Obtain 2D Structure: Draw 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide using a chemical drawing tool like ChemDraw or MarvinSketch, or retrieve its structure from a database like PubChem. Save the structure as a MOL or SDF file.

  • Generate 3D Coordinates: Use a program like Open Babel to convert the 2D structure into a 3D conformation.

  • Prepare PDBQT File: Use AutoDock Tools (ADT) for this critical step.[10]

    • Launch ADT.

    • Go to Ligand -> Input -> Open and select ligand_3d.pdb.

    • Go to Ligand -> Torsion Tree -> Detect Root.

    • Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt. ADT will automatically add Gasteiger partial charges and define the active torsions.

Protocol 2: Receptor (Protein) Preparation

Objective: To clean the PDB file and convert it to the PDBQT format required by AutoDock Vina.

Causality: Raw PDB files often contain non-essential molecules (water, cofactors, ions) and lack hydrogen atoms, which are critical for calculating interactions.[11] The PDBQT format adds the necessary polar hydrogens and atomic charges for the protein.

Methodology:

  • Download PDB File: Download the structure of CA-II (PDB ID: 2WEG) from the RCSB PDB database.[7]

  • Clean the PDB Structure:

    • Open the 2weg.pdb file in a molecular visualization tool like PyMOL or UCSF Chimera.[12][13]

    • Remove all water molecules. This is a standard practice as the role of specific water molecules in ligand binding is complex and often handled by more advanced methods.

    • The 2WEG structure contains the co-crystallized ligand and other molecules. For the initial receptor preparation, remove everything except the protein chains (Chain A). Save this cleaned structure as 2weg_protein.pdb.

    • For validation purposes (Protocol 4): Extract the co-crystallized ligand into a separate file (2weg_ligand_native.pdb).

  • Prepare Receptor PDBQT File using ADT:

    • Launch ADT.

    • Go to File -> Read Molecule and open 2weg_protein.pdb.

    • Go to Edit -> Hydrogens -> Add. Select Polar only and click OK.

    • Go to Grid -> Macromolecule -> Choose. Select 2weg_protein as the macromolecule.

    • ADT will automatically compute Gasteiger charges. Save the prepared protein as 2weg_protein.pdbqt.

Protocol 3: Docking Simulation with AutoDock Vina

Objective: To define the binding site and run the docking simulation.

Causality: Docking algorithms perform a conformational search of the ligand within a user-defined 3D space in the receptor, known as the grid box. The size and center of this box are critical parameters that dictate the search space for the simulation.[14]

Methodology:

  • Define the Grid Box: The grid box should encompass the entire binding site. A reliable way to define this is to center the box on the co-crystallized ligand from the PDB structure.

    • In ADT, with both the protein (2weg_protein.pdbqt) and the native ligand (2weg_ligand_native.pdb) loaded, go to Grid -> Grid Box.

    • Adjust the center and dimensions of the box to fully enclose the native ligand with a buffer of ~4-5 Å on each side. A typical size might be 25 x 25 x 25 Å.

    • Record the coordinates for the center (x, y, z) and size (x, y, z) of the box.

  • Create a Configuration File: Create a text file named conf.txt with the following information:

  • Run AutoDock Vina: Execute Vina from the command line.[15]

    Vina will generate an output file (docking_results.pdbqt) containing the predicted binding poses of the ligand, ranked by their binding affinity scores.

Protocol 4: Protocol Validation via Re-docking

Objective: To confirm that the chosen docking parameters can accurately reproduce a known binding pose.

Causality: This is the single most important step for ensuring the trustworthiness of your docking results.[16] If the protocol cannot replicate the experimentally determined pose of a known ligand, any results for a new ligand are unreliable. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose is used to quantify accuracy. A value ≤ 2.0 Å is generally considered a successful validation.[17]

G PDB Crystal Structure (e.g., 2WEG) Receptor Prepare Receptor (remove ligand, water) PDB->Receptor NativeLigand Extract Native Ligand PDB->NativeLigand CrystalPose Original Crystal Pose PDB->CrystalPose Docking Dock Native Ligand into Receptor using Protocol 3 Settings Receptor->Docking NativeLigand->Docking DockedPose Top-Ranked Docked Pose Docking->DockedPose Compare Superimpose and Calculate RMSD DockedPose->Compare CrystalPose->Compare Result RMSD ≤ 2.0 Å? Compare->Result Success Validation Successful: Protocol is Reliable Result->Success Yes Failure Validation Failed: Adjust Parameters (e.g., Grid Box, Scoring) Result->Failure No

Caption: Workflow for docking protocol validation using a co-crystallized ligand.

Methodology:

  • Prepare Native Ligand: Prepare the extracted native ligand (2weg_ligand_native.pdb) using the same steps in Protocol 1 to create 2weg_ligand_native.pdbqt.

  • Re-run Docking: Modify the conf.txt file to use the native ligand as input and run Vina again.

  • Calculate RMSD:

    • Open the receptor (2weg_protein.pdb) in PyMOL.

    • Load the crystal structure of the native ligand (2weg_ligand_native.pdb).

    • Load the top-ranked docked pose of the native ligand from the re-docking output file.

    • Superimpose the protein backbone of the docked complex onto the original crystal structure.

    • Use the align or rms_cur command in PyMOL to calculate the RMSD between the non-hydrogen atoms of the docked ligand and the crystal ligand.

If the RMSD is ≤ 2.0 Å, the protocol is validated, and you can be confident in the results obtained for your test ligand.

Section 3: Analysis and Visualization

Protocol 5: Analysis of Docking Results

Objective: To interpret the quantitative output from AutoDock Vina.

Causality: Vina provides two key pieces of information for each predicted pose: the binding affinity (a score) and the 3D coordinates. The binding affinity is an estimation of the binding free energy (in kcal/mol), where more negative values indicate stronger predicted binding.[11]

Methodology:

  • Examine the Log File: The docking_log.txt file contains a table of binding affinities for the top poses (usually 9 by default).

  • Summarize Data: Organize the results in a table for clear presentation.

Table 1: Predicted Binding Affinities for 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide with CA-II

Pose Rank Binding Affinity (kcal/mol) RMSD from Best Pose (lower bound) RMSD from Best Pose (upper bound)
1 -9.2 0.000 0.000
2 -8.8 1.873 2.451
3 -8.5 2.134 3.012

| ... | ... | ... | ... |

(Note: Data is illustrative. Actual results will be generated by the simulation.)

Protocol 6: Visualization of Protein-Ligand Interactions

Objective: To visually inspect the binding pose and identify key molecular interactions.

Causality: A good binding score must be supported by chemically sensible interactions. Visualization allows the researcher to identify hydrogen bonds, hydrophobic contacts, and other interactions that stabilize the complex, providing a structural basis for the ligand's predicted affinity.[16]

Methodology (using PyMOL):

  • Load Structures: Open PyMOL and load the prepared receptor (2weg_protein.pdbqt) and the docking results (docking_results.pdbqt). The results file contains multiple poses; you can select the top-ranked one (Mode 1).

  • Display Interactions:

    • Center the view on the ligand.

    • Show the protein surface to visualize how the ligand fits into the binding pocket.

    • Use the Action -> preset -> ligand sites -> cartoon or similar functions to highlight interacting residues.

    • Use the Wizard -> Measurement tool to identify potential hydrogen bonds (typically < 3.5 Å distance between donor and acceptor).

  • Generate High-Quality Images: Create figures that clearly label the key interacting residues and the types of interactions (e.g., hydrogen bonds, π-stacking). This visual evidence is critical for communicating the findings.[6]

Section 4: Advanced Considerations

While docking is a powerful predictive tool, it relies on approximations, such as treating the receptor as rigid.[18] For a more refined analysis, especially when significant protein conformational changes are expected (induced fit), more advanced techniques should be considered.

  • Induced Fit Docking (IFD): Some protocols allow for receptor side-chain flexibility during the docking process, providing a more realistic model of binding.

  • Molecular Dynamics (MD) Simulation: Following docking, the top-ranked protein-ligand complex can be subjected to MD simulation using software like GROMACS or AMBER.[19][20] This technique simulates the movement of atoms over time in a solvated environment, allowing for an assessment of the stability of the predicted binding pose and a more accurate calculation of binding free energy.[21][22]

Conclusion

This application note has outlined a rigorous and self-validating workflow for the computational docking of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide with a biologically relevant target, Carbonic Anhydrase II. By following these detailed protocols, researchers can generate reliable and reproducible predictions of ligand binding modes and affinities. The emphasis on protocol validation through re-docking is a critical component that builds confidence in the predictive power of the simulation. The resulting structural insights can guide further lead optimization, SAR (Structure-Activity Relationship) studies, and ultimately, the discovery of novel therapeutics.

References

  • PDB-101: Sulfonamide. RCSB PDB. [Link]

  • Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259-272. [Link]

  • RCSB Protein Data Bank. [Link]

  • AutoDock Vina. The Scripps Research Institute. [Link]

  • PyMOL. Schrödinger. [Link]

  • Forli, S., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. [Link]

  • Pinzi, L., & Civera, M. (2020). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS Computational Biology, 16(5), e1007918. [Link]

  • GROMACS. The GROMACS development team. [Link]

  • Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. Journal of Medicinal Chemistry, 49(20), 5912-5931. [Link]

  • AutoDock MGL Tools. The Scripps Research Institute. [Link]

  • ChemCopilot. (2023). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube Video. [Link]

  • GROMACS Tutorials. Justin A. Lemkul, Ph.D., Virginia Tech. [Link]

  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. The information provided herein is based on established chemical principles and field-proven insights to ensure technical accuracy and practical utility.

Introduction

The synthesis of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide is a multi-step process that often relies on palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction forms the crucial carbon-carbon bond between two aromatic rings.[1][2] While powerful, the Suzuki coupling and preceding synthetic steps can be sensitive to various parameters, leading to challenges in achieving high yields and purity. This guide will provide a structured approach to troubleshoot these challenges and offer answers to frequently asked questions.

The primary synthetic strategy involves the coupling of a protected 4-halophenol derivative with a suitable boronic acid or ester derivative of N,N-dimethylbenzenesulfonamide. Subsequent deprotection yields the final product. Understanding the nuances of each step is critical for success.

Troubleshooting Guide

Low yields and the formation of impurities are common hurdles in the synthesis of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide. The following table outlines potential problems, their probable causes, and actionable solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low to no product formation 1. Inactive Catalyst: The Pd(0) catalyst may have been oxidized or is not being generated in situ effectively.[1] 2. Poor Quality Reagents: Degradation of the boronic acid/ester or the aryl halide. Boronic acids can undergo protodeborylation.[1] 3. Inappropriate Base: The chosen base may not be strong enough to facilitate the transmetalation step of the Suzuki coupling.[3] 4. Suboptimal Solvent System: The solvent may not be suitable for the reaction, leading to poor solubility of reagents or catalyst deactivation.1. Catalyst Activation: Use fresh palladium catalyst. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0). Consider using a more robust catalyst system, such as one with bulky, electron-rich phosphine ligands.[3] 2. Reagent Verification: Use freshly prepared or purified reagents. Store boronic acids under inert and dry conditions. 3. Base Screening: Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can significantly impact the reaction outcome.[3] 4. Solvent Optimization: A mixture of an organic solvent (e.g., dioxane, THF, DMF, or toluene) with a small amount of water is often effective for Suzuki couplings.[1]
Formation of Homo-coupled Byproducts 1. Ullmann-type Coupling: Particularly if using copper catalysis or if copper contaminants are present.[4][5] 2. Oxidative Homo-coupling of Boronic Acid: Can occur in the presence of oxygen and a palladium catalyst.1. Minimize Copper: Ensure glassware is free of copper contaminants. If Ullmann coupling is the intended route, be aware that it often requires harsh conditions and can give erratic yields.[4] 2. Degas Solvents: Thoroughly degas all solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen.
Presence of Dehalogenated Starting Material Reductive Dehalogenation: A common side reaction where the aryl halide is reduced instead of undergoing cross-coupling.[1] This can be promoted by certain solvents (like alcohols) or amine bases.[1]Solvent and Base Choice: Avoid using alcohol as the primary solvent if dehalogenation is a significant issue. Consider using a non-coordinating base.
Incomplete Deprotection of the Phenolic Group 1. Ineffective Deprotection Reagent: The chosen reagent may not be suitable for the specific protecting group used. 2. Insufficient Reaction Time or Temperature: The deprotection reaction may not have gone to completion.1. Select Appropriate Reagent: For silyl ethers (e.g., TBDMS), fluoride sources like TBAF are effective.[6][7] For other protecting groups, consult literature for optimal deprotection conditions.[8][9] 2. Optimize Conditions: Monitor the reaction by TLC or LC-MS and adjust the reaction time and temperature as needed.
Difficult Purification of the Final Product Co-elution of Impurities: Byproducts may have similar polarity to the desired product, making chromatographic separation challenging.Alternative Purification Methods: Consider recrystallization as a final purification step.[10] If column chromatography is necessary, experiment with different solvent systems to improve separation.
Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Aryl Halide (Protected) Boronic Acid/Ester Pd Catalyst & Ligand Base reaction_vessel Reaction Mixture (Inert Atmosphere) reagents->reaction_vessel Add solvent Degassed Solvent solvent->reaction_vessel Add heating Heat (e.g., 80-100 °C) reaction_vessel->heating Stir & quench Quench Reaction heating->quench Cool & extraction Aqueous Workup & Extraction quench->extraction purification Column Chromatography or Recrystallization extraction->purification product Protected Biphenyl purification->product

Caption: Generalized workflow for the Suzuki-Miyaura coupling step.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide?

A1: The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction.[1][2] This typically involves the reaction of a protected 4-bromophenol (e.g., as a silyl ether) with 3-(N,N-dimethylsulfamoyl)phenylboronic acid in the presence of a palladium catalyst and a base.[11][12] The final step is the deprotection of the hydroxyl group.

Q2: How do I choose the right protecting group for the phenol?

A2: The choice of protecting group is crucial and should be stable to the Suzuki coupling conditions (basic) but readily removable without affecting the rest of the molecule.[8][9] Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), are excellent choices as they are stable to the basic conditions of the Suzuki coupling and can be selectively removed with fluoride reagents like tetra-n-butylammonium fluoride (TBAF).[6][7]

Protecting Group Strategy

Protecting_Group_Strategy Phenol 4-Bromophenol Protection Protection (e.g., TBDMSCl, Imidazole) Phenol->Protection Protected_Phenol Protected 4-Bromophenol Protection->Protected_Phenol Suzuki Suzuki Coupling Protected_Phenol->Suzuki Protected_Biphenyl Protected Biphenyl Product Suzuki->Protected_Biphenyl Deprotection Deprotection (e.g., TBAF) Protected_Biphenyl->Deprotection Final_Product Final Product Deprotection->Final_Product

Caption: Logic flow for the use of a protecting group in the synthesis.

Q3: What are the key parameters to optimize in the Suzuki coupling step for this synthesis?

A3: Several parameters can be optimized to improve the yield and purity of the Suzuki coupling product.[13][14] These include:

  • Catalyst and Ligand: The choice of palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and ligand (e.g., PPh₃, P(t-Bu)₃) is critical.[3]

  • Base: The strength and nature of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) affect the rate of transmetalation.[3]

  • Solvent: A mixture of an aprotic organic solvent and water is often optimal.[1]

  • Temperature: Reactions are typically run at elevated temperatures (80-100 °C).

  • Reaction Time: Monitor the reaction progress to determine the optimal time.

Q4: I am observing significant protodeborylation of my boronic acid. How can I mitigate this?

A4: Protodeborylation is the cleavage of the C-B bond, leading to the formation of an arene byproduct and reducing the yield of the desired cross-coupled product.[1] This is often promoted by acidic conditions or prolonged reaction times in the presence of water. To minimize this:

  • Use high-quality, dry boronic acid.

  • Ensure the reaction medium is sufficiently basic.

  • Minimize the amount of water in the reaction, while still having enough to facilitate the catalytic cycle.

  • Consider using a boronate ester (e.g., a pinacol ester) instead of the boronic acid, as they can be more stable.

Q5: Are there alternative coupling methods to the Suzuki reaction for this synthesis?

A5: While the Suzuki coupling is generally preferred due to its versatility and the commercial availability of boronic acids, other cross-coupling reactions could be employed. The Ullmann reaction, which uses copper catalysis to couple aryl halides, is a possibility.[4][5] However, the classical Ullmann reaction often requires harsh conditions and can result in lower and more variable yields compared to modern palladium-catalyzed methods.[4]

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (2024). Ullmann reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of sulfonamides via a palladium-catalyzed Suzuki–Miyaura coupling. Isolated yields [Image]. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. Retrieved from [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Retrieved from [Link]

  • Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
  • Royal Society of Chemistry. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction [Image]. Retrieved from [Link]

  • Google Patents. (n.d.). US4265833A - Process for the preparation of hydroxy-diphenylamines.
  • Google Patents. (n.d.). US5856507A - Methods for the preparation of biphenyl isoxazole sulfonamides.
  • ResearchGate. (n.d.). General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-BROMOPHENOL. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Chem-Station. (2014). Silyl Protective Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. Retrieved from [Link]

  • Chemical Review and Letters. (2024). Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Retrieved from [Link]

  • MDPI. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Retrieved from [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]

  • PubMed. (n.d.). Purification of polybrominated biphenyl congeners. Retrieved from [Link]

  • Wiley Online Library. (2024). Stereoselective Preparation and Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Alkenyl Sulfoximines. Retrieved from [Link]

  • Indian Institute of Technology Bombay. (n.d.). Protecting Groups. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). By what mechanism do acids deprotect primary silyl ethers?. Retrieved from [Link]

  • MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • MDPI. (n.d.). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Indian Institute of Technology Bombay. (2020). Protecting Groups. Retrieved from [Link]

  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • MDPI. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Retrieved from [Link]

  • Sciforum. (n.d.). Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+. Retrieved from [Link]

  • ResearchGate. (2015). ChemInform Abstract: Synthesis of N-Alkylsulfonamides by Borane—Dimethyl Sulfide Reduction of N-Acylsulfonamides. Retrieved from [Link]

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Technical Support Center: Troubleshooting Low Solubility of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide In Vitro

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide. As Senior Application Scientists, we understand that promising compounds can present significant formulation challenges. This guide is designed to provide researchers, scientists, and drug development professionals with a deep understanding of this molecule's properties and to offer practical, step-by-step solutions for overcoming its limited aqueous solubility in in vitro experimental settings.

Understanding the Molecule: Key Physicochemical Properties

The solubility behavior of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide is governed by its distinct chemical structure. It features a large, non-polar biphenyl core, which makes the molecule inherently lipophilic (prone to dissolving in fats and organic solvents). This is combined with a weakly acidic phenolic hydroxyl group (-OH). This duality is the primary source of solubility issues.

Understanding these properties is the first step in troubleshooting. The lipophilic nature dictates its poor intrinsic solubility in water, while the acidic phenol provides a powerful handle for manipulation through pH adjustment.

PropertyValue / DescriptionImplication for Solubility
Structure A biphenyl core with a hydroxyl group on one ring and a dimethylsulfonamide group on the other.The large, carbon-rich biphenyl structure leads to high lipophilicity and low aqueous solubility.
Predicted pKa ~8.0 ± 0.3[1]The phenolic hydroxyl group is weakly acidic. At pH values below its pKa, it is neutral and poorly soluble. At pH values above its pKa, it deprotonates to form a much more soluble phenoxide anion.[2][3][4]
Predicted LogP >3.0A high LogP value confirms the compound is lipophilic ('grease-ball' molecule), favoring dissolution in organic solvents like DMSO over aqueous buffers.[5][6]

The ionization of the phenolic hydroxyl group is the critical factor you can control in your experiments.

G cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) Neutral R-OH (Neutral, Poorly Soluble) Ionized R-O⁻ + H⁺ (Anionic, More Soluble) Neutral->Ionized Deprotonation Ionized->Neutral Protonation

Caption: pH-dependent ionization of the hydroxyl group.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with this compound.

Q1: My compound precipitates immediately when I add my DMSO stock to my aqueous buffer or cell culture media. What is happening and how do I fix it?

A1: This is a classic case of "solvent shock" or precipitation.[7] Your compound is highly soluble in 100% DMSO but has very low solubility in the aqueous environment of your buffer or media.[8] When you add the DMSO stock, the DMSO disperses rapidly, and the localized concentration of the compound far exceeds its aqueous solubility limit, causing it to crash out of solution.[8][9]

Core Solution:

  • Minimize the Volume of DMSO: Prepare a higher concentration stock solution in DMSO (e.g., 20-50 mM) so you can add a smaller volume to your assay, keeping the final DMSO concentration below 0.5%.[10]

  • Modify the pH of the Aqueous Buffer: This is the most effective strategy for this specific molecule. Since the compound has an acidic phenol group, increasing the pH of your final buffer to be at least one unit above its pKa (e.g., pH 8.5 - 9.0) will ionize the molecule, dramatically increasing its aqueous solubility.[2][3][11] Crucially, you must first confirm that this pH is compatible with your cells or enzyme system.

  • Improve Mixing: Add the DMSO stock dropwise to your buffer while vortexing or stirring vigorously to promote rapid dispersal and avoid localized high concentrations.

Q2: What is the best practice for preparing and storing my stock solution?

A2: Proper stock solution management is critical to prevent issues before they start.

  • Solvent Choice: Use high-purity, anhydrous DMSO. Water absorbed by DMSO from the atmosphere can significantly reduce the solubility of lipophilic compounds over time and upon freeze-thaw cycles.[12]

  • Concentration: Aim for a stock concentration between 10-50 mM. This provides a concentrated source that minimizes the volume added to your final assay.

  • Storage: Aliquot your stock solution into small, single-use volumes in low-binding tubes. Store at -20°C or -80°C in a desiccated environment. This minimizes the number of freeze-thaw cycles and prevents water absorption, which can lead to compound precipitation in the stock tube itself.[13]

Q3: The compound dissolves initially but precipitates after a few hours or overnight. Why?

A3: This suggests that your solution is supersaturated or unstable under the incubation conditions.

  • Metastable Supersaturation: You may have created a temporarily clear solution where the concentration is above the thermodynamic solubility limit. Over time, the compound slowly crystallizes and precipitates. The only solution is to lower the final working concentration.

  • Temperature Changes: If you prepare the solution at room temperature and then incubate it at 37°C, solubility might change. Conversely, cooling the plate down can also cause precipitation. Ensure your solubility is confirmed at the final experimental temperature.

  • Interaction with Media Components: Components in complex media (e.g., salts, proteins) can sometimes salt out a compound over long incubation periods.[14]

Q4: What is the maximum recommended final DMSO concentration, and why is it important?

A4: The generally accepted maximum final concentration of DMSO for most in vitro cell-based assays is 0.5% (v/v), with 0.1% or lower being ideal .[15]

  • Cellular Toxicity: At concentrations above 0.5-1%, DMSO can cause cytotoxicity, alter cell differentiation, and affect membrane permeability, leading to unreliable experimental results.[15][16]

  • Assay Interference: DMSO can directly inhibit or activate certain enzymes and interfere with protein-protein interactions.[17]

  • Self-Validating Control: Always include a "vehicle control" in your experiment, which consists of the assay system treated with the same final concentration of DMSO used for your compound, but without the compound itself. This allows you to subtract any effects of the solvent.

Troubleshooting Workflow Diagram

Follow this decision tree to systematically diagnose and solve solubility issues.

G start Precipitation Observed in Aqueous Buffer check_dmso Is final DMSO concentration ≤0.5%? start->check_dmso dmso_high ACTION: Make higher conc. stock to reduce DMSO volume. Re-test. check_dmso->dmso_high No check_ph_sensitivity Is the assay system (cells/enzyme) tolerant to higher pH? check_dmso->check_ph_sensitivity Yes dmso_high->check_dmso ph_sensitive pH change is NOT an option. Proceed to alternative strategies. check_ph_sensitivity->ph_sensitive No adjust_ph PRIMARY SOLUTION: Adjust buffer pH to 8.5-9.0. Re-test solubility. check_ph_sensitivity->adjust_ph Yes alternatives Try Alternative Strategies: 1. Lower final compound conc. 2. Use co-solvents (e.g., PEG, cyclodextrin). 3. Perform kinetic solubility test. ph_sensitive->alternatives check_success Is the compound now soluble? adjust_ph->check_success success SUCCESS: Proceed with experiment. check_success->success Yes check_success->alternatives No

Caption: A step-by-step workflow for troubleshooting precipitation.

Step-by-Step Experimental Protocols

Protocol 1: Advanced Protocol Using pH Modification to Enhance Solubility

This protocol leverages the compound's acidic pKa and is the most likely to succeed.

Objective: To prepare a clear, stable solution of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide in an aqueous buffer for in vitro testing.

Pre-requisite: You must first validate that your specific cell line or biochemical assay is tolerant to the proposed final pH (e.g., pH 8.5). Run a vehicle control at this pH to check for baseline effects.

Materials:

  • 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide powder

  • Anhydrous DMSO

  • Your experimental aqueous buffer (e.g., PBS, HBSS, Cell Culture Media)

  • 1 M NaOH or 1 M Tris base for pH adjustment

  • Calibrated pH meter

Methodology:

  • Prepare a Concentrated Stock: Dissolve the compound in 100% anhydrous DMSO to create a 20 mM stock solution. Ensure it is fully dissolved.

  • Prepare pH-Adjusted Buffer: Take a sufficient volume of your experimental buffer. While monitoring with a pH meter, slowly add 1 M NaOH or Tris base dropwise until the pH is stable at 8.5. If using cell culture media with bicarbonate, perform this step in a cell culture hood to maintain sterility and account for CO₂ equilibration.

  • Perform the Dilution: a. Vigorously vortex the pH 8.5 buffer. b. While it is still vortexing, add the required volume of the 20 mM DMSO stock solution directly into the buffer to achieve your final desired concentration. For example, to make a 20 µM solution, add 1 µL of 20 mM stock to 999 µL of pH 8.5 buffer (Final DMSO = 0.1%).

  • Final Check: Visually inspect the solution for any signs of precipitation (Tyndall effect, cloudiness) immediately after preparation and again after it has equilibrated to the experimental temperature.

Protocol 2: Kinetic Solubility Assessment

This is a self-validating experiment to determine the maximum achievable concentration of your compound in a specific buffer.

Objective: To find the practical solubility limit of the compound in your final assay buffer.

Methodology:

  • Prepare Serial Dilutions: Prepare a series of 2x serial dilutions of your compound in 100% DMSO. For example: 50 mM, 25 mM, 12.5 mM, down to ~0.1 mM.

  • Dispense Buffer: In a clear 96-well plate, add 198 µL of your final experimental buffer (using the standard pH or the adjusted pH from Protocol 1) to each well.

  • Add Compound Stocks: Add 2 µL of each DMSO stock dilution to the corresponding wells of the buffer plate (this maintains a constant 1% final DMSO concentration). Add 2 µL of pure DMSO to a well as a negative control.

  • Incubate and Read: a. Seal the plate and shake for 1-2 hours at your experimental temperature. b. Visually inspect each well against a dark background for signs of precipitation. c. (Optional) If available, read the plate on a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 650 nm) to quantitatively measure light scattering from any precipitate.

  • Determine Solubility Limit: The highest concentration that remains clear (visually or by instrument) is your maximum working concentration under those specific buffer and solvent conditions.

By applying these principles and protocols, you can systematically overcome the solubility challenges posed by 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide and generate reliable, reproducible data in your in vitro assays.

References
  • Ansari, M. I., & Kaur, G. (2023). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. 3 Biotech, 13(5), 163. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84760, 4-hydroxy-N,N-dimethylbenzenesulfonamide. Retrieved January 24, 2026, from [Link].

  • Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–885. [Link]

  • ChemBK. (n.d.). [1,1'-Biphenyl]-3-sulfonamide, 2'-fluoro-4'-hydroxy-N,N-dimethyl-. Retrieved January 24, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7103, 4-Hydroxybiphenyl. Retrieved January 24, 2026, from [Link].

  • Gothwal, A., et al. (2023). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Biswas, D. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. [Link]

  • Li, M. (2013). How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. [Link]

  • Jouyban, A. (2010). Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. [Link]

  • Sravani, S. (2021). pH and Solvent Effect on Drug Solubility. SlideShare. [Link]

  • Al-Malki, J., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. National Institutes of Health. [Link]

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics. [Link]

  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia. [Link]

  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. [Link]

  • Flippin, H. F., & Reinhold, J. G. (1946). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. ResearchGate. [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of biomolecular screening, 19(9), 1302–1308. [Link]

  • Subramanian, M., et al. (2015). In Vitro Enzyme Inhibition by Organic Solvents. Indian Journal of Pharmaceutical Sciences, 77(1), 86-92. [Link]

  • Kumar, S., & Singh, G. (2023). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. [Link]

  • Behery, F. (2013). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. [Link]

  • Chan, K. (2014). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment? ResearchGate. [Link]

  • Parmar, K., et al. (2011). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC. [Link]

  • Al-Obaidi, H., & Bucko, M. (2018). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC. [Link]

  • Al-Ghananeem, A. (2013). Study of pH-dependent drugs solubility in water. ResearchGate. [Link]

  • LabRoots. (2020). Cell Culture Troubleshooting Tips and Tricks. YouTube. [Link]

Sources

Technical Support Center: Minimizing Off-Target Effects of Biphenyl Sulfonamides in Cellular Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing biphenyl sulfonamides. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions to help you navigate the complexities of their use in cellular assays, with a primary focus on ensuring on-target specificity and minimizing confounding off-target effects. As Senior Application Scientists, we have structured this guide to not only provide protocols but to explain the scientific rationale behind them, empowering you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding biphenyl sulfonamides and their off-target potential.

Q1: What are biphenyl sulfonamides and why are they significant in research?

A1: Biphenyl sulfonamides are a class of organic compounds featuring a sulfonamide group attached to a biphenyl structure. This chemical scaffold has proven to be a versatile starting point in drug discovery, particularly for developing potent enzyme inhibitors.[1] Many biphenyl sulfonamides are designed as kinase inhibitors, targeting enzymes like VEGFR-2, which are crucial in processes like angiogenesis, making them highly relevant in cancer research.[2][3] Their development often involves modern rational drug design, including structure-based virtual screening to identify promising candidates for specific biological targets.[1]

Q2: What are "off-target" effects and why are they a critical issue in cellular assays?

Q3: Are sulfonamide-containing drugs particularly prone to off-target effects?

A3: The sulfonamide functional group is present in a wide range of drugs, from antibiotics to diuretics.[8] Historically, this has led to a perception of a higher risk for adverse reactions, often termed "sulfa-allergy".[9] However, recent analyses of post-marketing data suggest there is no inherent association between the presence of a sulfonamide moiety and a higher rate of cutaneous adverse events.[10] Off-target effects are more closely related to the overall structure of the molecule and its interactions with various proteins, rather than being an intrinsic property of the sulfonamide group itself.[10] For kinase inhibitors, off-target activity is common due to the structural similarity of the ATP-binding pocket across the human kinome.[11]

Q4: How can I distinguish between an on-target and an off-target phenotype in my cellular assay?

A4: Differentiating between on-target and off-target effects is a fundamental challenge that requires a multi-pronged validation approach.[4][7] Key strategies include:

  • Genetic Validation: Use techniques like CRISPR/Cas9 or siRNA to knock down or knock out the intended target protein. If the resulting cellular phenotype mimics the effect of the biphenyl sulfonamide inhibitor, it provides strong evidence for on-target activity.[4]

  • Chemical Complementation: Use a structurally distinct inhibitor that is known to be potent and selective for the same target. If both compounds produce the same phenotype, it strengthens the case for an on-target mechanism.

  • Dose-Response Correlation: The concentration of the inhibitor required to produce the cellular phenotype should correlate with its potency for inhibiting the target enzyme (its IC50 or Ki value). A significant discrepancy may suggest an off-target effect.

Troubleshooting Guide: Common Issues & Solutions

This guide provides solutions to specific problems you may encounter during your experiments.

Problem 1: I'm observing high levels of cytotoxicity at concentrations where I expect my inhibitor to be selective.

This is a common issue where the inhibitor is causing cell death through mechanisms other than the inhibition of the intended target.

  • Potential Cause A: Broad Off-Target Kinase Inhibition

    • Plausibility: The biphenyl sulfonamide may be inhibiting multiple essential kinases required for cell survival. Many kinase inhibitors have a range of off-targets.[11][12]

    • Solution: Kinase Panel Screening. The most direct way to assess selectivity is to screen the compound against a large panel of kinases. This is often done as a fee-for-service by specialized companies. The results will provide a clear profile of which kinases are inhibited at various concentrations.

    • Causality: If the cytotoxicity dose-response curve matches the IC50 values of several potent off-target kinases, it suggests that the observed toxicity is a result of this multi-kinase inhibition rather than specific on-target activity.

  • Potential Cause B: Non-Specific Cellular Toxicity

    • Plausibility: The compound may be inducing toxicity through mechanisms unrelated to enzyme inhibition, such as disrupting organellar function or membrane integrity. For instance, some sulfonamides have been shown to affect organellar pH by inhibiting V-ATPase.[13]

    • Solution: Use of an Inactive Control Compound. Synthesize or obtain a structurally similar analog of your biphenyl sulfonamide that is inactive against the primary target. If this inactive analog still causes cytotoxicity, it strongly suggests the toxicity is due to a non-specific, off-target effect related to the chemical scaffold itself.

    • Causality: This control experiment helps to dissociate the desired on-target pharmacology from scaffold-dependent toxicity.

  • Potential Cause C: Mismatch Between Biochemical Potency and Cellular Activity

    • Plausibility: The effective concentration of the inhibitor inside the cell may be much higher or lower than the concentration added to the media due to factors like poor cell permeability, high non-specific binding, or rapid metabolism.[14][15]

    • Solution: Determine Cellular Bioavailability. Use an HPLC-MS-based protocol to measure the actual intracellular concentration of your inhibitor over time.[14][15] This helps to understand its stability, permeability, and accumulation within the cell.

    • Causality: If the compound has low permeability or is unstable, higher concentrations are required in the media to achieve the necessary intracellular concentration for target engagement, which may also reach the threshold for off-target-driven toxicity.

Problem 2: My results are inconsistent across different cell lines or even between experimental replicates.

Variability can undermine the reliability of your findings and often points to unappreciated differences in the biological context or assay conditions.

  • Potential Cause A: Differential Expression of On- and Off-Target Proteins

    • Plausibility: Different cell lines have distinct proteomic landscapes. The expression levels of the intended target and potential off-targets can vary significantly, leading to different responses to the inhibitor.

    • Solution: Proteomic/Transcriptomic Analysis. Characterize the expression levels of your primary target and key known off-targets (identified from kinase screening) in the cell lines you are using. Techniques like Western Blotting, qPCR, or proteomic mass spectrometry can be used.

    • Causality: A cell line expressing high levels of an off-target and low levels of the on-target may exhibit a phenotype dominated by the off-target effect, explaining the inconsistent results.

  • Potential Cause B: Suboptimal or Variable Assay Conditions

    • Plausibility: Minor variations in experimental parameters can lead to significant differences in results. This includes inconsistencies in cell seeding density, serum concentration in the media (which can affect inhibitor bioavailability through protein binding), and incubation times.[16][17]

    • Solution: Rigorous Assay Standardization and Controls.

      • Optimize and standardize your protocol: Ensure consistent cell numbers, passage numbers, and media components for every experiment.

      • Include proper controls: Always run a vehicle control (e.g., DMSO), a positive control (a known inhibitor or treatment), and a negative control in every plate.

      • Check for plate effects: Be aware of potential "edge effects" in microplates and consider randomizing sample placement.

    • Causality: Standardization ensures that the only variable being tested is the effect of the compound, thereby increasing the reproducibility and reliability of the data.[17]

Problem 3: The cellular phenotype I observe doesn't align with the known biological function of my target.

This is a strong indicator that an off-target effect is the primary driver of the observed cellular response.[6]

  • Solution A: Genetic Target Validation (Phenocopying)

    • Rationale: The most definitive way to link a target to a phenotype is to use genetic tools.[4]

    • Workflow:

      • Use siRNA or CRISPR/Cas9 to specifically reduce or eliminate the expression of the intended target protein in your cell line.

      • Perform the same cellular assay on these genetically modified cells.

      • Compare the phenotype of the target-depleted cells to the phenotype observed with the biphenyl sulfonamide inhibitor.

    • Interpretation: If the genetic knockdown/knockout reproduces the inhibitor's effect, it confirms the phenotype is on-target. If not, the inhibitor's effect is likely off-target.

  • Solution B: Target Engagement Assay

    • Rationale: Before assessing a downstream phenotype, you must confirm that your compound is actually binding to its intended target within the intact cell at the concentrations used.

    • Workflow: Cellular Thermal Shift Assay (CETSA). This technique assesses target engagement by measuring changes in the thermal stability of a protein when a ligand is bound.[15]

    • Interpretation: A successful CETSA experiment will show a thermal shift for the target protein in inhibitor-treated cells but not in vehicle-treated cells. This provides direct evidence of target binding in a cellular context. If you observe a phenotype without evidence of target engagement, the effect is unequivocally off-target.

Visualizing On-Target vs. Off-Target Effects

The following diagram illustrates the fundamental concept of how a small molecule inhibitor can elicit both desired on-target and confounding off-target cellular responses.

G cluster_0 Small Molecule Inhibitor cluster_1 Cellular Environment cluster_2 Cellular Response BS_Inhibitor Biphenyl Sulfonamide OnTarget Intended Target (e.g., Kinase A) BS_Inhibitor->OnTarget Binds (High Affinity) OffTarget1 Off-Target 1 (e.g., Kinase B) BS_Inhibitor->OffTarget1 Binds (Lower Affinity) OffTarget2 Off-Target 2 (Non-kinase) BS_Inhibitor->OffTarget2 Binds (Lower Affinity) OnPhenotype Desired Phenotype (e.g., Apoptosis) OnTarget->OnPhenotype Leads to OffPhenotype Confounding Phenotype (e.g., Cytotoxicity, Altered Metabolism) OffTarget1->OffPhenotype Leads to OffTarget2->OffPhenotype Leads to

Caption: On-target vs. Off-target effects of a biphenyl sulfonamide inhibitor.

Troubleshooting Workflow for Unexpected Phenotypes

When faced with an unexpected or inconsistent cellular phenotype, a systematic approach is crucial. The following workflow provides a logical path for diagnosing the issue.

G Start Unexpected or Inconsistent Phenotype Observed Check1 Is the assay protocol rigorously standardized? Start->Check1 Action1 Standardize protocol: - Consistent cell density - Consistent media/serum - Include all controls Check1->Action1 No Check2 Have you confirmed target engagement in cells? Check1->Check2 Yes Action1->Check1 Action2 Perform Target Engagement Assay (e.g., CETSA) Check2->Action2 No Check3 Does genetic knockdown/out of the target phenocopy the inhibitor's effect? Check2->Check3 Yes Action2->Check2 Action3 Perform Genetic Validation (siRNA or CRISPR) Check3->Action3 No Result1 Phenotype is likely ON-TARGET Check3->Result1 Yes Result2 Phenotype is likely OFF-TARGET Check3->Result2 No Action3->Check3 Action4 Characterize Off-Targets: - Kinase Profiling - Use inactive analog as control Result2->Action4

Sources

challenges in scaling up the synthesis of sulfonamide compounds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for the challenges encountered when scaling the synthesis of sulfonamide compounds from the laboratory bench to pilot and production scales.

Section 1: Frequently Asked Questions (FAQs) on Sulfonamide Synthesis Scale-Up

This section addresses high-level strategic questions that are crucial for planning and executing a successful scale-up campaign.

Q1: What are the primary chemical and engineering challenges when transitioning sulfonamide synthesis from bench-scale to a pilot plant?

A: The transition from a small round-bottom flask to a large jacketed reactor introduces significant challenges related to physical and chemical processes. Key issues include:

  • Heat Management: The formation of the sulfonamide bond via the reaction of a sulfonyl chloride with an amine is typically a highly exothermic process. A small flask has a high surface-area-to-volume ratio, allowing for efficient heat dissipation. In a large reactor, this ratio decreases dramatically, making it harder to remove heat. This can lead to temperature spikes, which may cause side reactions, product decomposition, or even a dangerous thermal runaway.

  • Mass Transfer and Mixing: Ensuring homogenous mixing in a large-volume reactor is more complex. Inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting the formation of impurities such as bis-sulfonylation products.

  • Reagent Addition Rates: What works as a single, quick addition in a flask must be a slow, controlled feed on a larger scale to manage the exothermic reaction and ensure stoichiometric control.

  • Work-up and Isolation: Processes like liquid-liquid extraction, filtration, and drying behave differently at scale. Phase separation can be slower, and washing and drying large quantities of product efficiently requires specialized equipment and optimized procedures.

Q2: From a process chemistry perspective, which synthetic route to sulfonamides is most amenable to large-scale production?

A: The "best" route depends on factors like cost, safety, and the specific target molecule. However, a general comparison can be made:

Synthetic RouteAdvantages for Scale-UpDisadvantages for Scale-Up
Classical: Amine + Sulfonyl Chloride Well-established, often high-yielding, and utilizes relatively inexpensive starting materials.[1]The preparation of sulfonyl chlorides often requires harsh, corrosive, and hazardous reagents like chlorosulfonic acid or oleum.[1] The reaction can be strongly exothermic.
Modern: Catalytic Oxidative Coupling Avoids the pre-formation of hazardous sulfonyl chlorides. Often uses milder conditions and can have better functional group tolerance.[2][3] Examples include using thiols and amines directly.[4]Catalysts (e.g., copper, palladium) can add cost and may require removal from the final product. Some newer SO2 surrogates like DABSO are more expensive than traditional reagents.[2]

For robust, cost-effective manufacturing of simple aryl sulfonamides, the classical route is still common despite its hazards.[1] For complex, sensitive molecules or when "green chemistry" principles are a priority, modern catalytic methods are increasingly favored, with some demonstrating scalability to the gram level and beyond.[2]

Q3: How can I mitigate the risks associated with hazardous reagents like chlorosulfonic acid during the formation of sulfonyl chloride intermediates at scale?

A: Mitigating these risks is a critical component of process safety.

  • Process Controls: Use specialized equipment designed for corrosive and reactive chemicals, such as glass-lined reactors and dedicated scrubber systems to handle off-gassing (e.g., HCl). Ensure precise temperature control with robust cooling systems.

  • Alternative Reagents: Consider replacing chlorosulfonic acid. For example, the reaction of sulfonic acids with thionyl chloride or phosphorus pentachloride can generate sulfonyl chlorides, though these reagents are also hazardous.[1]

  • Alternative Routes: The most effective way to eliminate the hazard is to change the synthetic strategy. Consider routes that bypass the sulfonyl chloride intermediate entirely, such as:

    • Oxidation of Thiols: Thiols can be oxidized in the presence of an amine to form sulfonamides directly.[2][3] This avoids chlorosulfonic acid but introduces the challenge of handling often malodorous thiols.[5]

    • Using SO2 Surrogates: Reagents like DABCO·(SO2)2 (DABSO) can serve as a source of SO2 for coupling with organometallic reagents or aryl halides to build the sulfonamide backbone under milder, catalytic conditions.[2][5]

Q4: What are the most critical safety considerations I should address before a pilot run?

A: A thorough Process Hazard Analysis (PHA) is mandatory. Key points to focus on include:

  • Thermal Stability: Determine the thermal stability of all starting materials, intermediates, and the final product. Understand the onset temperature for any decomposition reactions.

  • Exothermicity: Quantify the heat of reaction using techniques like reaction calorimetry (RC1). This data is essential for designing an adequate cooling protocol and ensuring the process is thermally safe.

  • Gas Evolution: The reaction of amines with sulfonyl chlorides generates HCl, and other steps may also produce gas. The reactor and facility must be equipped to handle and neutralize this off-gassing safely.

  • Handling of Raw Materials: Develop strict Standard Operating Procedures (SOPs) for handling corrosive (chlorosulfonic acid), moisture-sensitive (sulfonyl chlorides), and potentially unstable intermediates (e.g., diazonium salts, which are heat, shock, and friction sensitive).[1][5]

Section 2: Troubleshooting Guide for Sulfonamide Synthesis Scale-Up

This guide uses a question-and-answer format to address specific problems you might encounter during your experiments.

Problem Area 1: Reaction Yield and Purity

Q: My reaction yield has dropped significantly after moving from a 1 L flask to a 50 L reactor. What should I investigate first?

A: A drop in yield at scale is a common, multi-faceted problem. A systematic approach is required to diagnose the root cause.

Troubleshooting Flowchart for Low Yield

low_yield_troubleshooting cluster_incomplete Incomplete Reaction cluster_degradation Product Degradation / Side Reactions start Low Yield Observed check_sm Analysis of Crude Reaction: Are starting materials (SMs) fully consumed? start->check_sm cause_mixing Cause: Poor Mixing/ Mass Transfer check_sm->cause_mixing No cause_temp Cause: Incorrect Temperature check_sm->cause_temp No cause_time Cause: Insufficient Reaction Time check_sm->cause_time No cause_hotspot Cause: Local Hotspots from Poor Heat Transfer check_sm->cause_hotspot Yes cause_hydrolysis Cause: Hydrolysis of Sulfonyl Chloride check_sm->cause_hydrolysis Yes solution_mixing Solution: Increase agitation speed. Validate mixing efficiency. cause_mixing->solution_mixing solution_temp Solution: Verify internal probe accuracy. Adjust jacket temperature. cause_temp->solution_temp solution_time Solution: Extend reaction time and monitor by HPLC/TLC. cause_time->solution_time solution_hotspot Solution: Slow reagent addition. Improve cooling efficiency. Use more dilute conditions. cause_hotspot->solution_hotspot solution_hydrolysis Solution: Ensure rigorous anhydrous conditions (solvents, N2 atm). Add amine before sulfonyl chloride. cause_hydrolysis->solution_hydrolysis

Caption: Troubleshooting Decision Tree for Low Yields.

Detailed Explanation:

  • Check for Incomplete Conversion: The first step is to determine if your starting materials are being fully consumed. If not, the issue could be related to mixing, temperature, or time.

    • Poor Mixing: In a large reactor, the reagents may not be interacting effectively. You may need to increase the agitation speed or evaluate if the impeller design is appropriate for the reaction volume and viscosity.

    • Incorrect Temperature: The external jacket temperature does not always reflect the internal reaction temperature. Always use a calibrated internal temperature probe. A lower-than-expected internal temperature will slow the reaction rate.

  • Investigate Side Reactions or Degradation: If starting materials are consumed but the product yield is low, you are likely forming byproducts or degrading your product.

    • Hydrolysis: Sulfonyl chlorides are highly sensitive to moisture.[5] Any water in your solvent, amine, or from atmospheric leaks can hydrolyze the sulfonyl chloride to the unreactive sulfonic acid. Ensure all reagents and solvents are anhydrous and maintain a dry, inert atmosphere (e.g., nitrogen blanket).

    • Thermal Degradation: As discussed, poor heat transfer can lead to high internal temperatures that degrade your target molecule. The solution is to improve heat removal by slowing the addition rate of the limiting reagent and ensuring the reactor's cooling system is operating at maximum efficiency.

Q: I'm observing a new, significant impurity in my scaled-up batch that wasn't present in the lab. How do I identify and eliminate it?

A: The appearance of new impurities at scale often points to issues with localized concentration or temperature.

  • Potential Cause (Di-sulfonylation): A common impurity is the bis-sulfonylated amine (R-N(SO2R')2), especially with primary amines. This happens when a molecule of the desired sulfonamide is deprotonated by the base and reacts with a second molecule of sulfonyl chloride. This is more likely in areas of high sulfonyl chloride concentration due to poor mixing.

  • Solution:

    • Reverse Addition: Add the sulfonyl chloride slowly to a solution of the amine and base. This ensures the sulfonyl chloride is always the limiting reagent in the reaction mixture, minimizing its chance to react twice.

    • Temperature Control: Keep the temperature low during the addition to reduce the rate of the second sulfonylation, which often requires a higher activation energy.

    • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the amine to ensure the sulfonyl chloride is fully consumed.

Problem Area 2: Product Isolation and Purification

Q: My product, which was a nice crystalline solid in the lab, is now crashing out as an oil or refusing to crystallize from the reactor. What's wrong?

A: This is a classic scale-up challenge related to crystallization and purity.

  • Potential Cause (Supersaturation & Impurities):

    • Cooling Rate: In the lab, a flask cools quickly, leading to rapid supersaturation and nucleation. A large reactor cools much more slowly. This slow cooling can lead to the formation of an oil if the solution becomes supersaturated above the melting point of the solid or if impurities are present.

    • Purity: Even small amounts of impurities (e.g., residual solvent, starting materials, or side products) can act as crystallization inhibitors. The impurity profile may be different at scale.

  • Troubleshooting & Solutions:

    • Purity Check: Before attempting crystallization, ensure the crude product meets a minimum purity specification via HPLC. If not, perform an additional aqueous wash (e.g., dilute acid or base wash) or a carbon treatment to remove colored impurities.

    • Controlled Cooling & Seeding: Implement a programmed, slow cooling profile. Once the solution reaches a metastable supersaturated state (typically 5-10 °C below the dissolution temperature), add a small amount of pure crystalline "seed" material to induce controlled crystallization.

    • Solvent System: Re-evaluate your crystallization solvent. The ideal solvent system should provide high solubility at high temperatures and low solubility at low temperatures. You may need to introduce an anti-solvent during the cooling process to help induce precipitation. Refer to the protocol below for a systematic approach.

Section 3: Key Protocols & Methodologies

These protocols provide a framework for key operations. They must be adapted and optimized for your specific compound.

Protocol 1: General Procedure for Scaled-Up Sulfonamide Synthesis (Amine + Sulfonyl Chloride)

Objective: To provide a controlled, safe, and scalable procedure for the synthesis of a sulfonamide from an amine and a sulfonyl chloride.

Safety Notice: This procedure involves corrosive and reactive chemicals. A thorough process hazard analysis must be conducted prior to execution. All operations should be performed in a suitable reactor with appropriate safety controls.

Methodology:

  • Reactor Preparation: Ensure the reactor is clean, dry, and inert. Purge the vessel with dry nitrogen.

  • Reagent Charging:

    • Charge the reactor with the amine (1.0 equivalent) and a suitable anhydrous solvent (e.g., Dichloromethane, Ethyl Acetate, Toluene).

    • Charge a suitable base (e.g., Triethylamine or Pyridine, 1.2-1.5 equivalents).

    • Begin agitation to ensure a homogenous solution.

  • Initial Cooling: Cool the reactor contents to the target reaction temperature, typically 0-5 °C, to manage the initial exotherm.

  • Sulfonyl Chloride Addition:

    • Dissolve the sulfonyl chloride (1.05 equivalents) in a minimal amount of the anhydrous reaction solvent in a separate addition vessel.

    • Add the sulfonyl chloride solution to the reactor sub-surface via a dosing pump over a period of 2-4 hours.

    • CRITICAL CONTROL POINT: Continuously monitor the internal temperature. The addition rate should be adjusted to ensure the temperature does not exceed the set limit (e.g., 10 °C).

  • Reaction & Monitoring:

    • Once the addition is complete, allow the reaction to stir at the set temperature or warm slowly to room temperature for 4-12 hours.

    • Monitor the reaction for completion by taking samples for analysis (e.g., HPLC, TLC) to check for the disappearance of the limiting reagent.

  • Aqueous Work-up (Quench):

    • Once complete, slowly add water or a dilute acid solution (e.g., 1M HCl) to quench the reaction and dissolve the amine hydrochloride salt.

    • Agitate for 30 minutes, then stop agitation and allow the layers to separate.

    • Drain the lower aqueous layer.

  • Washes:

    • Wash the organic layer sequentially with:

      • Dilute aqueous base (e.g., 5% NaHCO3 solution) to remove excess acid.

      • Brine (saturated NaCl solution) to break any emulsions and remove bulk water.

  • Solvent Swap & Concentration:

    • If the reaction solvent is not suitable for crystallization, distill it off (under vacuum if necessary) and replace it with the desired crystallization solvent.

    • Concentrate the solution to the target volume for crystallization.

Scale-Up Workflow Diagram

scale_up_workflow A Route Scouting & Lab Optimization (g scale) B Process Hazard Analysis (Calorimetry, Stability Studies) A->B C Raw Material Sourcing & Qualification B->C D Pilot Plant Run (kg scale) C->D D->B Re-evaluate if issues arise E Process Optimization (Yield, Purity, Cycle Time) D->E F Full-Scale Production (tonne scale) E->F

Caption: General Workflow for Sulfonamide Synthesis Scale-Up.

Protocol 2: Systematic Approach to Crystallization Solvent Screening

Objective: To identify a suitable solvent or solvent system for achieving high purity and good crystal form of a sulfonamide product.

Methodology:

  • Solubility Assessment:

    • Place a small amount (~20 mg) of your crude, dry sulfonamide into several vials.

    • To each vial, add a different solvent (e.g., isopropanol, ethyl acetate, toluene, acetonitrile, water, heptane) dropwise at room temperature until the solid dissolves.

    • Record the solubility. A good candidate solvent will show poor solubility at room temperature.

  • Temperature Coefficient Screen:

    • Take the vials with solvents that showed poor room-temperature solubility and heat them to reflux.

    • If the solid dissolves completely at high temperature, it is a good candidate for single-solvent crystallization.

  • Cooling Crystallization Trial:

    • Prepare a saturated solution of your compound in a promising solvent at an elevated temperature.

    • Cool the solution slowly to 0-5 °C. Observe the quality of the crystals formed.

  • Anti-Solvent Crystallization Trial:

    • Dissolve your compound in a solvent in which it is highly soluble (a "solvent").

    • Slowly add a miscible solvent in which it is poorly soluble (an "anti-solvent," e.g., heptane, water).

    • Continue adding the anti-solvent until turbidity persists, then allow it to stand and crystallize.

  • Analysis: Analyze the resulting crystals from the most promising experiments for purity (HPLC) and physical form (microscopy, XRPD if necessary).

Section 4: References
  • Kaur, G., & Kumar, S. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 28, 61695–61715.

  • Li, J., et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Synthesis, 56(02), e355-e372.

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.

  • Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9515–9520. [Link]

  • Kaur, G., et al. (2023). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Journal of Drug Delivery and Therapeutics, 13(10), 133-143. [Link]

  • Noël, T., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(14), 5644–5648. [Link]

Sources

refining dosage for in vivo studies with 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Refining In Vivo Dosages for Novel Sulfonamides

A Guide for Researchers with 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide as a Working Example

Welcome to the technical support center for preclinical drug development. As a Senior Application Scientist, my goal is to provide you with the critical insights and practical steps needed to navigate the complexities of in vivo dose refinement for novel small molecules. This guide will use the specific example of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide, a compound with a sulfonamide functional group, to illustrate the principles and methodologies.[1][2][3] While specific data for this exact molecule is not publicly available, the strategies outlined here are broadly applicable to other novel sulfonamides and small molecules.

This resource is structured in a question-and-answer format to directly address the common challenges and questions that arise during the planning and execution of in vivo studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Initial Dose Estimation & Feasibility

Question 1: I have in vitro IC50 data for 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide. How do I even begin to estimate a starting dose for my first in vivo experiment in mice?

Answer: This is a critical first step, and moving from an in vitro concentration to an in vivo dose requires careful consideration of multiple factors. A direct conversion is not possible, but we can establish a scientifically sound starting point.

  • The Causality Behind the Approach: The fundamental goal is to achieve a plasma concentration in the animal model that is a multiple of the in vitro effective concentration (e.g., IC50 or EC50).[4][5] However, factors like absorption, distribution, metabolism, and excretion (ADME) will significantly influence the actual concentration at the target site. Therefore, we start with an estimation and refine it empirically.

  • Initial Steps:

    • In Vitro to In Vivo Correlation (IVIVC) Consideration: While a full IVIVC is complex, the initial goal is to bridge the gap. A common, albeit rough, starting point is to aim for a plasma concentration 10-100 times the in vitro IC50 value. This accounts for factors like plasma protein binding and distribution into tissues.

    • Allometric Scaling: If you have pharmacokinetic (PK) data from another animal species (e.g., rat), you can use allometric scaling to predict the clearance and volume of distribution in mice, which helps in estimating a dose.[6][7][8][9][10] This method uses the relationship between physiological parameters and body weight across species.

    • Literature Review for Analogous Compounds: Search for published in vivo studies on sulfonamides with similar structures or mechanisms of action.[1][11] This can provide a valuable starting range for your initial dose-finding studies.

Question 2: My compound, 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide, has poor water solubility. What are my options for formulation, and how will this impact my dosage?

Answer: Poor solubility is a common hurdle for many small molecules and can severely limit bioavailability.[12] An appropriate formulation is crucial for achieving adequate exposure in your in vivo studies.

  • Formulation Strategies: The choice of formulation depends on the physicochemical properties of your compound and the intended route of administration.[13][12][14][15]

Formulation StrategyDescriptionSuitability
Suspension The compound is milled to a fine powder and suspended in a vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Tween 80).Suitable for oral (PO) and sometimes intraperitoneal (IP) administration. Particle size is critical for absorption.
Solution with Co-solvents The compound is dissolved in a mixture of aqueous and organic solvents (e.g., DMSO, PEG400, ethanol).Can be used for PO, IP, and intravenous (IV) administration. The final concentration of organic solvents must be well-tolerated by the animals.
Lipid-Based Formulations Self-emulsifying drug delivery systems (SEDDS) or lipid solutions can enhance the oral absorption of lipophilic compounds.Primarily for oral administration.
Solid Dispersions The drug is dispersed in a solid matrix, often a polymer, to improve its dissolution rate.[14]For oral administration, typically prepared for preclinical studies.
  • Impact on Dosage: The formulation directly affects the bioavailability of your compound. A formulation that enhances solubility and absorption will likely require a lower dose to achieve the same therapeutic effect compared to a simple suspension. It is essential to keep the formulation consistent throughout your studies to ensure reproducible results.

Section 2: Designing and Executing In Vivo Studies

Question 3: How should I design my first in vivo study to determine a safe and effective dose range?

Answer: Your first in vivo experiment should be a dose-range finding (DRF) or Maximum Tolerated Dose (MTD) study.[16][17][18][19] The primary goal of this initial study is to assess the safety and tolerability of the compound and identify a dose range for subsequent efficacy studies.[20]

  • Key Components of a DRF/MTD Study:

    • Dose Selection: Choose a wide range of doses, typically spanning 2-3 logs (e.g., 1, 10, 100 mg/kg). Include a vehicle control group.

    • Animal Numbers: A smaller number of animals per group (e.g., n=3-5) is usually sufficient for this initial study.

    • Route of Administration: The route should be relevant to the intended clinical application. Oral gavage (PO), intraperitoneal (IP), and intravenous (IV) are common.[21]

    • Observation Period: Monitor the animals closely for clinical signs of toxicity for at least 7-14 days. Key parameters include body weight changes, food and water intake, and any behavioral abnormalities.

    • Defining the MTD: The MTD is the highest dose that does not cause unacceptable toxicity.[16] This is often defined as the dose that causes no more than a 10-15% reduction in body weight and no significant clinical signs of distress.[17]

  • Experimental Workflow for a DRF/MTD Study:

    Caption: Workflow for a Dose-Range Finding (DRF) / Maximum Tolerated Dose (MTD) Study.

Question 4: I've established the MTD. How do I design an efficacy study to see if my compound has the desired biological effect?

Answer: Once you have a safe dose range, you can proceed with an efficacy study. The design of this study will depend on your specific disease model and therapeutic hypothesis.

  • Protocol for a General Efficacy Study:

    • Animal Model: Use a validated animal model that is relevant to the disease you are studying.

    • Group Size: Calculate the required sample size based on statistical power analysis to ensure your results are meaningful. This is typically larger than in a DRF study (e.g., n=8-12 per group).

    • Dose Selection: Select at least three dose levels below the MTD (e.g., MTD, MTD/2, MTD/4) and a vehicle control group. This will help you establish a dose-response relationship.[22][23][24]

    • Dosing Schedule: The frequency of administration (e.g., once daily, twice daily) should be based on the predicted half-life of the compound if known, or on the typical dosing schedules for similar compounds.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: It is highly recommended to include satellite groups of animals for PK/PD analysis. This involves collecting blood samples at various time points after dosing to measure drug concentration (PK) and correlating it with a biomarker of drug activity (PD).

    • Efficacy Endpoints: Clearly define your primary and secondary efficacy endpoints before starting the study. These could be tumor volume, behavioral scores, or specific biomarkers.

  • Decision Tree for Dose Refinement:

    Dose_Refinement_Decision_Tree Start Efficacy Study Results Q1 Is there a significant therapeutic effect? Start->Q1 Q2 Is there a clear dose-response relationship? Q1->Q2 Yes Investigate_PKPD Investigate PK/PD relationship. Is exposure sufficient? Is the target engaged? Q1->Investigate_PKPD No Q3 Are there signs of toxicity at the effective doses? Q2->Q3 Yes Refine_Dose Refine dose selection around the effective range. Consider narrower dose spacing. Q2->Refine_Dose No Success Optimal dose range identified. Proceed to further preclinical development. Q3->Success No Q3->Refine_Dose Yes Reformulate Consider reformulation to improve bioavailability. Investigate_PKPD->Reformulate No_Efficacy Re-evaluate mechanism of action. Is the in vitro data robust? Investigate_PKPD->No_Efficacy

    Caption: Decision tree for refining dosage based on efficacy study outcomes.

Section 3: Troubleshooting Common Issues

Question 5: My compound showed great in vitro potency, but I'm not seeing any efficacy in vivo, even at the MTD. What should I investigate?

Answer: This is a frequent and frustrating challenge in drug development. The disconnect between in vitro and in vivo results can often be traced back to pharmacokinetic issues.

  • Troubleshooting Checklist:

    • Confirm Exposure: The most critical first step is to perform a pharmacokinetic (PK) study. Measure the concentration of your compound in the plasma of the animals at different time points after dosing. It's possible that the drug is not being absorbed or is being cleared too rapidly to have an effect.

    • Assess Target Engagement: If you have a measurable biomarker for your drug's target, assess it in the treated animals. This will tell you if the drug is reaching its target at a sufficient concentration to exert a biological effect.

    • Review Formulation: An inappropriate formulation can lead to poor bioavailability.[25] Consider testing alternative formulations to improve exposure.

    • Check Metabolic Stability: The compound may be rapidly metabolized in the liver (first-pass metabolism). In vitro metabolic stability assays using liver microsomes can provide insight into this.[25]

    • Re-evaluate the Animal Model: Ensure that the animal model is appropriate and that the target biology is conserved between the species used for in vitro assays and your in vivo model.

References

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]

  • Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259-272. [Link]

  • Wikipedia. (n.d.). Dose–response relationship. Retrieved January 25, 2026, from [Link]

  • Bolshan, Y., & Batey, R. A. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society. [Link]

  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Dong, J. Q., et al. (2011). Prediction of human pharmacokinetics of therapeutic monoclonal antibodies from simple allometry of monkey data. PubMed. [Link]

  • U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. FDA. [Link]

  • Crown Bioscience. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Crown Bioscience. [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. PPD. [Link]

  • Novick, S., & Zhang, T. (2025). Strategy for Designing In Vivo Dose-Response Comparison Studies. Pharmaceutical Statistics, 24(1). [Link]

  • Ci, X., et al. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. PubMed Central. [Link]

  • Bolshan, Y., & Batey, R. A. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society. [Link]

  • Collins, J. M., et al. (1997). Model-guided determination of maximum tolerated dose in phase I clinical trials: evidence for increased precision. PubMed. [Link]

  • Tang, H., & Mayersohn, M. (2005). Allometric scaling for predicting human drug clearance. UA Campus Repository. [Link]

  • Butreddy, A., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Sharma, R., et al. (2024). Neuropharmacological Assessment of Sulfonamide Derivatives of Para-Aminobenzoic Acid through In Vivo and In Silico Approaches. MDPI. [Link]

  • Prowell, T. M., et al. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. AACR Journals. [Link]

  • NC3Rs. (n.d.). Refining MTD studies. NC3Rs. [Link]

  • Zhang, Y., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. [Link]

  • Raj, G. (2011). Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. PubMed Central. [Link]

  • MSD Manual Professional Edition. (n.d.). Dose-Response Relationships. MSD Manuals. [Link]

  • Feng, Y., et al. (2019). General Principles of Preclinical Study Design. PubMed Central. [Link]

  • Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. [Link]

  • MSD Veterinary Manual. (n.d.). Sulfonamides and Sulfonamide Combinations Use in Animals. MSD Veterinary Manual. [Link]

  • Sliwoski, G., et al. (2014). Troubleshooting computational methods in drug discovery. PubMed. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. [Link]

  • Baricitinib, a Novel JAK Inhibitor. (2022). Advantages of Allometric Scaling Methods for Predicting Human Pharmacokinetics of Novel JAK Inhibitor-Baricitinib and Dose Extrapolation. Biomedical and Pharmacology Journal. [Link]

  • RCSB PDB. (2025). Global Health: Antimicrobial Resistance: undefined: Sulfonamide. PDB-101. [Link]

  • Vree, T. E., et al. (n.d.). Pharmacokinetics of Sulfonamides in Man. adisspektrum.de. [Link]

  • Sharma, D., & Soni, M. (2014). Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate. [Link]

  • AMSbiopharma. (2025). Preclinical research strategies for drug development. AMSbiopharma. [Link]

  • Mahmood, I. (2014). Allometric Pharmacokinetic Scaling: Towards the Prediction of Human Oral Pharmacokinetics. ResearchGate. [Link]

  • Altasciences. (2023). The Importance of Maximum Tolerated Dose (MTD) Testing in Preclinical Studies. Altasciences. [Link]

  • Indiana University School of Medicine. (n.d.). Sulfonamides - pharmacology 2000. Indiana University. [Link]

  • Lavan, M., & Knipp, G. T. (2018). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]

  • Dyal, A. K., et al. (2022). Designing an In Vivo Preclinical Research Study. MDPI. [Link]

  • Shultz, M. D. (2025). What Do Oral Drugs Really Look Like? Dose Regimen, Pharmacokinetics, and Safety of Recently Approved Small-Molecule Oral Drugs. Journal of Medicinal Chemistry. [Link]

  • Tempo Bioscience. (2018). The Challenges In Small Molecule Drug Development – Part I. Tempo Bioscience. [Link]

  • MonolixSuite. (2024). Feature of the Week #175: Allometric scaling using fixed exponents. YouTube. [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved January 25, 2026, from [Link]

  • van der Nagel, B. H. M., et al. (2022). In vitro concentration-response curve and in vivo dose-response curves... ResearchGate. [Link]

  • SciSpace. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. SciSpace. [Link]

  • ResearchGate. (n.d.). Representative biologically active sulfonamide-bearing drugs. ResearchGate. [Link]

  • bioRxiv. (2026). Discovery and characterization of small molecule inhibitors of CBL-B that act as intramolecular glue to enhance T-cell anti-tumor activity. bioRxiv. [Link]

  • ResearchGate. (2025). Antimicrobial sulfonamide drugs. ResearchGate. [Link]

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Technical Support Center: Interpreting Ambiguous Results from 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide Screening

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers working with 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide, hereafter referred to as "Compound X." This guide is designed for drug discovery professionals who have identified Compound X as a hit in a high-throughput screening (HTS) campaign and are now facing the common challenge of interpreting ambiguous or inconsistent results.

The biphenyl-sulfonamide scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including antimicrobial, anti-tumor, and cardiovascular effects.[1] However, this structural class can also present challenges, such as off-target effects and physicochemical properties that can lead to misleading results in primary assays.[2] This guide provides a structured approach to troubleshooting and validating hits like Compound X, ensuring that your research efforts are focused on viable lead candidates.

Understanding Compound X: A Primer

Before diving into troubleshooting, it's crucial to understand the chemical nature of Compound X and its potential implications in a screening context. The biphenyl-sulfonamide core can be a source of both potent biological activity and potential assay artifacts.

Key Structural Features and Potential Liabilities:
  • Sulfonamide Group: This functional group is a common pharmacophore but can also be associated with off-target activities and, in some contexts, potential for covalent modification.[3]

  • Biphenyl Core: This provides a rigid scaffold that can interact with various biological targets. However, its hydrophobicity can lead to poor solubility and a tendency for compound aggregation at higher concentrations.[4]

  • Hydroxyl Group: The phenolic hydroxyl group can be a key hydrogen bond donor, but it can also be a site for metabolic modification in cellular systems.[5]

Given these features, it is not uncommon for initial screening data for compounds like Compound X to be noisy or difficult to reproduce. The following sections provide a systematic approach to de-risk your findings and build a robust data package for your hit compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the hit validation phase for compounds like Compound X. Each question is followed by a detailed troubleshooting guide.

FAQ 1: My IC50 values for Compound X are inconsistent across multiple experiments. What could be the cause?

Inconsistent IC50 values are a frequent and frustrating issue in early drug discovery. The root cause often lies in the physicochemical properties of the compound or subtle variations in assay conditions.

Troubleshooting Guide for Inconsistent IC50 Values
  • Assess Compound Solubility and Aggregation:

    • Rationale: At concentrations above its solubility limit, Compound X may form aggregates that can non-specifically inhibit enzymes or interfere with assay detection technologies.[6] This can lead to steep, difficult-to-reproduce dose-response curves.

    • Recommended Action: Perform a nephelometry or dynamic light scattering (DLS) experiment to determine the aggregation concentration of Compound X under your specific assay buffer conditions.

  • Verify Compound Integrity and Purity:

    • Rationale: Degradation of the compound or the presence of impurities can lead to variable potency.

    • Recommended Action: Re-analyze the purity of your solid sample and stock solutions using LC-MS and NMR. Ensure that the compound is stable in your assay buffer over the time course of the experiment.

  • Control for Assay Variability:

    • Rationale: Minor variations in reagent concentrations, incubation times, or temperature can significantly impact results.

    • Recommended Action: Standardize all assay parameters and run a known reference inhibitor in parallel with Compound X in every experiment to monitor assay performance.

Parameter Recommendation Rationale
Compound Solubility Determine aqueous solubility in assay buffer.Ensures compound is fully dissolved at tested concentrations.
Compound Aggregation Measure aggregation propensity by DLS or nephelometry.Identifies concentrations at which non-specific inhibition may occur.
Compound Purity Verify by LC-MS and NMR.Confirms that the observed activity is from the intended compound.
Assay Controls Include a known reference inhibitor in all experiments.Provides a benchmark for assay performance and data normalization.
FAQ 2: Compound X shows a very shallow dose-response curve. How should I interpret this?

A shallow Hill slope in a dose-response curve can indicate several underlying mechanisms, ranging from complex binding kinetics to assay artifacts.

Troubleshooting Guide for Shallow Dose-Response Curves
  • Investigate Non-Specific Binding:

    • Rationale: Promiscuous inhibitors often exhibit shallow dose-response curves due to multiple, low-affinity interactions with the target or other assay components.

    • Recommended Action: Include a high concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. If the potency of Compound X is significantly reduced, this suggests that the original activity may have been due to aggregation-based inhibition.

  • Evaluate for Assay Technology Interference:

    • Rationale: Many HTS assays rely on technologies like fluorescence or luminescence, which can be affected by compounds that absorb light at similar wavelengths or directly inhibit the reporter enzyme (e.g., luciferase).[7]

    • Recommended Action: Run a counter-screen using the same assay technology but without the primary target enzyme. Any activity in this assay indicates interference.

  • Consider Complex Mechanism of Inhibition (MOA):

    • Rationale: A shallow curve could be indicative of a complex MOA, such as partial inhibition or multiple binding sites.

    • Recommended Action: If non-specific inhibition and assay interference are ruled out, further mechanistic studies, such as enzyme kinetics, are warranted to understand the nature of the inhibition.

FAQ 3: Compound X is potent in my biochemical assay but shows no activity in a cell-based assay. What's the disconnect?

A discrepancy between biochemical and cellular activity is a common hurdle in hit-to-lead optimization. This "biochemical-cellular disconnect" can often be attributed to factors related to the compound's interaction with the complex cellular environment.

Troubleshooting Guide for Biochemical-Cellular Disconnect
  • Assess Cell Permeability:

    • Rationale: Compound X may not be able to cross the cell membrane to reach its intracellular target.

    • Recommended Action: Perform a cell permeability assay, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), to predict passive diffusion.

  • Investigate Efflux Pump Liability:

    • Rationale: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).

    • Recommended Action: Co-incubate the cells with Compound X and a known efflux pump inhibitor (e.g., verapamil). A restoration of cellular activity suggests that the compound is a substrate for efflux pumps.

  • Evaluate Metabolic Stability:

    • Rationale: Compound X may be rapidly metabolized by cellular enzymes into an inactive form. The phenolic hydroxyl group is a potential site for glucuronidation or sulfation.

    • Recommended Action: Incubate Compound X with liver microsomes or hepatocytes and monitor its degradation over time using LC-MS.

  • Confirm Target Engagement in a Cellular Context:

    • Rationale: It is essential to confirm that Compound X is binding to its intended target within the complex environment of a cell.

    • Recommended Action: Use a target engagement assay that can be performed in intact cells or cell lysates. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[4][8]

Workflow for Investigating Biochemical-Cellular Disconnect

Biochemical_Potency Biochemical Potency Confirmed Cellular_Assay No Cellular Activity Biochemical_Potency->Cellular_Assay Permeability Assess Cell Permeability (PAMPA) Cellular_Assay->Permeability Efflux Test for Efflux Liability Permeability->Efflux If permeable Low_Permeability Result: Low Permeability Permeability->Low_Permeability Metabolism Evaluate Metabolic Stability Efflux->Metabolism If not an efflux substrate Efflux_Substrate Result: Efflux Substrate Efflux->Efflux_Substrate CETSA Confirm Cellular Target Engagement (CETSA) Metabolism->CETSA If stable Metabolically_Unstable Result: Metabolically Unstable Metabolism->Metabolically_Unstable No_Target_Engagement Result: No Target Engagement CETSA->No_Target_Engagement SAR Guide Medicinal Chemistry (SAR) Low_Permeability->SAR Efflux_Substrate->SAR Metabolically_Unstable->SAR No_Target_Engagement->SAR

Caption: Troubleshooting workflow for a biochemical-cellular disconnect.

Recommended Confirmatory Assays and Protocols

To build confidence in a screening hit like Compound X, it is essential to validate its activity using orthogonal and biophysical methods. These assays provide independent confirmation of the compound's mechanism of action and direct binding to the target.

Orthogonal Biochemical Assay
  • Principle: An orthogonal assay measures the same biological activity but uses a different detection method. This helps to rule out artifacts associated with the primary assay technology.

  • Example Protocol (Generic Protease Assay):

    • Primary Assay: A fluorescence-based assay that measures the cleavage of a quenched peptide substrate.

    • Orthogonal Assay: A mass spectrometry-based assay that directly measures the formation of the product peptide.

    • Interpretation: If Compound X is active in both assays, it provides strong evidence that it is a true inhibitor of the enzyme and not an artifact of the fluorescence detection method.

Biophysical Assays for Direct Target Engagement

Biophysical assays are critical for confirming that a compound physically interacts with its target protein.[9]

a) Surface Plasmon Resonance (SPR)
  • Principle: SPR is a label-free technique that measures the binding of an analyte (Compound X) to a ligand (target protein) immobilized on a sensor surface in real-time.

  • Experimental Workflow:

    • Immobilize the purified target protein onto an SPR sensor chip.

    • Inject a series of concentrations of Compound X over the sensor surface.

    • Monitor the change in the refractive index, which is proportional to the amount of compound bound to the protein.

    • Analyze the data to determine the binding affinity (KD) and kinetics (kon and koff).

  • Interpretation: A concentration-dependent binding response confirms a direct interaction between Compound X and the target protein.

b) Cellular Thermal Shift Assay (CETSA)
  • Principle: CETSA is based on the principle that the binding of a ligand to a protein stabilizes the protein against thermal denaturation.[8] This can be measured in a cellular environment.

  • Experimental Workflow:

    • Treat intact cells or cell lysates with Compound X or a vehicle control.

    • Heat the samples across a range of temperatures.

    • Cool the samples and lyse the cells (if not already lysed).

    • Separate the soluble protein fraction from the aggregated, denatured protein by centrifugation.

    • Quantify the amount of soluble target protein remaining at each temperature using Western blotting or another detection method.

  • Interpretation: A shift in the melting curve to a higher temperature in the presence of Compound X indicates direct target engagement in a cellular context.[4]

c) Isothermal Titration Calorimetry (ITC)
  • Principle: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[5]

  • Experimental Workflow:

    • Load the purified target protein into the sample cell of the calorimeter.

    • Titrate a solution of Compound X into the sample cell in a series of small injections.

    • Measure the heat change after each injection.

  • Interpretation: The resulting data can be fit to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.[5]

Decision Tree for Hit Validation

Start Ambiguous Hit: Compound X Orthogonal_Assay Perform Orthogonal Assay Start->Orthogonal_Assay Biophysical_Assay Confirm Direct Binding (SPR, CETSA, or ITC) Orthogonal_Assay->Biophysical_Assay Activity Confirmed False_Positive False Positive: Deprioritize Orthogonal_Assay->False_Positive Activity Not Confirmed MOA_Studies Mechanism of Action Studies (Enzyme Kinetics) Biophysical_Assay->MOA_Studies Direct Binding Confirmed Biophysical_Assay->False_Positive No Direct Binding Cellular_Activity Test in Cellular Assay MOA_Studies->Cellular_Activity Validated_Hit Validated Hit for Lead Optimization Cellular_Activity->Validated_Hit Activity Confirmed Cellular_Activity->False_Positive No Activity

Caption: Decision-making workflow for validating a screening hit.

Conclusion

Interpreting ambiguous results from HTS is a critical skill in modern drug discovery. For a compound like 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide, a systematic and multi-faceted approach is required to triage hits effectively. By carefully considering the compound's physicochemical properties and employing a suite of orthogonal and biophysical validation assays, researchers can confidently distinguish true, high-quality hits from misleading artifacts. This rigorous approach saves valuable time and resources, ensuring that the most promising compounds advance toward clinical development.

References

  • Auld, D. S., & Inglese, J. (2007). Cellular characterization of compounds in drug discovery. Methods in Molecular Biology, 414, 187–211.
  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.
  • Baljinnyam, B., et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Molecular Biosciences, 10, 1149129.
  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • Editorial. (2023). Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers. Available at: [Link].

  • Frontiers. (2022). Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists. Available at: [Link].

  • Gil-Redondo, R., et al. (2024). Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors. RSC Medicinal Chemistry.
  • Khan, S., et al. (2019). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology.
  • Khan Academy. (n.d.). Thermodynamics: Isothermal titration calorimetry in drug development (practice). Retrieved from [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link].

  • PubChem. (n.d.). 4-hydroxy-N,N-dimethylbenzenesulfonamide. Retrieved from [Link]

  • PubMed. (2018). Synthesis and biological evaluation of (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivatives as novel HPTPβ inhibitors. Available at: [Link].

  • PubMed Central. (2020). Inhibitor bias in luciferase-based luminescence assays. Available at: [Link].

  • ResearchGate. (2019).
  • Selvita. (n.d.). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Available at: [Link].

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67–73.
  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands.

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issues with 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide stability in plasma

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound, with a specific focus on its stability in plasma. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, empowering you to troubleshoot effectively and ensure the integrity of your experimental data.

Introduction: The Challenge of Plasma Stability

The stability of a compound in plasma is a critical parameter in drug discovery, directly influencing its pharmacokinetic profile and potential in vivo efficacy.[1][2] Compounds that degrade rapidly in plasma often exhibit high clearance and short half-lives, complicating the interpretation of in vitro studies and subsequent in vivo experiments.[2][3] The 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide structure contains moieties, particularly the sulfonamide and N,N-dimethyl groups, that can be susceptible to enzymatic degradation in biological matrices.[2][4] This guide will address the common stability challenges associated with this compound and provide a systematic approach to diagnosing and mitigating these issues.

Frequently Asked Questions (FAQs)

Here we address the most common questions and concerns encountered during the experimental lifecycle of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide.

Q1: My compound concentration decreases rapidly when incubated in plasma. What are the likely causes?

A: Rapid loss of the parent compound in plasma is typically due to one or a combination of three factors:

  • Enzymatic Degradation: Plasma is not merely a passive matrix; it contains a variety of active enzymes, such as hydrolases (e.g., esterases, amidases) and, to a lesser extent, oxidoreductases, that can metabolize drug candidates.[3][5] Sulfonamide groups are known to be susceptible to enzymatic cleavage.[2][4]

  • Chemical Instability: The compound may be inherently unstable at the physiological pH (around 7.4) and temperature (37°C) of the plasma incubation. This is less common than enzymatic degradation but should be considered.

  • Non-Specific Binding (NSB): The compound may adsorb to the surfaces of labware (e.g., pipette tips, microplates, collection tubes).[6] This is particularly relevant for hydrophobic molecules. While this doesn't degrade the compound, it removes it from the solution, leading to an apparent loss during analysis.[6]

Q2: Which specific enzymes in plasma might be degrading my compound?

A: The primary suspects for the degradation of this specific molecule are:

  • Hydrolases: These enzymes are abundant in plasma and are known to cleave amide and sulfonamide bonds.

  • Cytochrome P450 (CYP) Enzymes: While primarily located in the liver, some CYP activity can be present in plasma, potentially within exosomes.[7][8] They can catalyze oxidative reactions, such as N-demethylation of the dimethylamino group or further hydroxylation on the biphenyl rings.[8][9]

Q3: What are the potential metabolic pathways for this sulfonamide?

A: Based on the structure, several metabolic transformations are plausible. The two main pathways for sulfonamide degradation are modification of the amino group and destruction of the sulfonamide bridge.[10]

  • Sulfonamide Bond Cleavage: This is a key metabolic liability for some sulfonamides, potentially mediated by glutathione S-transferase (GST) or other nucleophilic attacks, leading to the formation of the corresponding amine and sulfonic acid derivatives.[11]

  • N-Demethylation: The N,N-dimethyl group can be sequentially oxidized by CYP enzymes to form N-hydroxymethyl and N-desmethyl metabolites.[12]

  • Hydroxylation: Additional hydroxyl groups can be added to the aromatic biphenyl rings.

  • Conjugation: The existing 4'-hydroxyl group can undergo glucuronidation or sulfation, although this is more prominent in the liver.

Below is a diagram illustrating these potential pathways.

Metabolic_Pathways cluster_0 Potential Metabolic Pathways Parent 4'-Hydroxy-N,N-dimethyl- [1,1'-biphenyl]-3-sulfonamide Metabolite1 Sulfonamide Cleavage Products (Amine + Sulfonic Acid) Parent->Metabolite1 Hydrolases / GST Metabolite2 N-Desmethyl Metabolite Parent->Metabolite2 CYP-mediated Oxidation Metabolite4 Aromatic Hydroxylation Product Parent->Metabolite4 CYP-mediated Oxidation Metabolite3 N,N-Didesmethyl Metabolite Metabolite2->Metabolite3 CYP-mediated Oxidation

Caption: Potential metabolic routes for the parent compound in plasma.

Q4: Can the choice of anticoagulant in my blood collection tubes affect stability results?

A: Yes, absolutely. The anticoagulant can influence measured stability in several ways:

  • Enzyme Inhibition: Some anticoagulants, like EDTA and citrate, chelate divalent cations (e.g., Mg²⁺, Ca²⁺) that are cofactors for certain enzymes. This can reduce the activity of metalloproteases, thereby slowing degradation.

  • Matrix Effects in Analysis: Anticoagulants can cause ion suppression or enhancement in LC-MS/MS analysis, which may be misinterpreted as compound loss.[13] Heparin is often preferred as it typically has fewer matrix effects.[13]

  • pH: The type and concentration of anticoagulant can slightly alter the pH of the plasma sample, which could affect chemical stability.

It is crucial to be consistent with the anticoagulant used across all experiments.[14]

Q5: How can I minimize compound degradation during sample collection, processing, and storage?

A: Proper sample handling is paramount.[15]

  • Temperature: Keep samples on ice immediately after collection and during processing. Perform all steps as quickly as possible. For long-term storage, freeze plasma at -70°C or lower.[16]

  • Enzyme Inhibitors: If enzymatic degradation is confirmed, consider adding a broad-spectrum protease or esterase inhibitor cocktail to the collection tubes, provided it doesn't interfere with your downstream analysis.

  • Minimize Freeze-Thaw Cycles: Avoid repeated freezing and thawing of plasma samples, as this can degrade both the compound and endogenous enzymes, leading to variable results.[13] Aliquot plasma into single-use volumes before freezing.

Troubleshooting Guide: A Systematic Approach

When encountering stability issues, a logical, stepwise investigation is the key to an efficient resolution. This guide provides a workflow for diagnosing the root cause of compound loss.

Troubleshooting_Workflow Start Problem: Rapid loss of parent compound in plasma stability assay Hypothesis1 Is it Enzymatic Degradation? Start->Hypothesis1 Test1 Test: 1. Run assay in heat-inactivated plasma. 2. Run assay with enzyme inhibitors. Result: Is stability significantly increased? Hypothesis1->Test1 Hypothesis2 Is it Chemical Instability? Test2 Test: Incubate compound in cell-free buffer (pH 7.4, 37°C). Result: Is compound still unstable? Hypothesis2->Test2 Hypothesis3 Is it Non-Specific Binding (NSB)? Test3 Test: Compare recovery from plasma vs. buffer. Check different plate/tube materials. Result: Is recovery low in all matrices? Hypothesis3->Test3 Solution1 Root Cause: Enzymatic Activity - Use inhibitors for analysis - Store samples at ≤ -70°C - Inform medicinal chemistry  for structural modification Solution2 Root Cause: Chemical Instability - Adjust buffer pH for sample processing - Investigate formulation strategies Solution3 Root Cause: NSB - Use low-bind labware - Add surfactant/organic solvent  to sample diluent - Silanize glassware Test1->Hypothesis2 No Test1->Solution1 Yes Test2->Hypothesis3 No Test2->Solution2 Yes Test3->Solution1 Yes (Likely complex issue, re-evaluate enzymes) Test3->Solution3 No

Caption: A logical workflow for diagnosing compound instability in plasma.

Diagnostic Experiments
1. Assessing Enzymatic Degradation
  • Rationale: Comparing stability in active plasma versus plasma where enzymes have been denatured by heat is the most direct way to confirm enzymatic involvement.

  • Procedure:

    • Prepare heat-inactivated plasma by incubating it at 56-60°C for 30-60 minutes.

    • Run your standard plasma stability protocol in parallel with three groups: (a) standard (active) plasma, (b) heat-inactivated plasma, and (c) standard plasma fortified with a broad-spectrum esterase inhibitor (e.g., sodium fluoride or diisopropyl fluorophosphate).

    • Interpretation: If the compound is stable in heat-inactivated plasma or with inhibitors but not in active plasma, enzymatic degradation is the primary cause.

2. Assessing Chemical Instability
  • Rationale: To isolate chemical from enzymatic effects, the compound is incubated in a simple buffer system that mimics the pH and temperature of the plasma assay.

  • Procedure:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Incubate the compound in this buffer at 37°C, sampling at the same time points as your plasma stability assay.

    • Interpretation: If the compound degrades in this simple buffer, it is chemically labile under physiological conditions.

3. Assessing Non-Specific Binding (NSB)
  • Rationale: NSB is evaluated by measuring the recovery of the compound from the matrix and labware. Low recovery in the absence of degradation points to adsorption.

  • Procedure:

    • Prepare a known concentration of the compound in both plasma and a simple solvent (e.g., acetonitrile/water).

    • Immediately at time zero, process the plasma sample (e.g., protein precipitation) and analyze it alongside the simple solvent standard.

    • Interpretation: If the peak area in the plasma sample is significantly lower than the standard, and no degradation is evident, NSB is likely occurring. Test different low-binding microplates and pipette tips to see if recovery improves.[17]

Key Experimental Protocols

Protocol 1: Standard In Vitro Plasma Stability Assay

This protocol is designed to determine the rate at which the test compound is eliminated in a plasma matrix.[1][2]

Table 1: Typical Plasma Stability Assay Conditions

Parameter Condition Rationale
Test Compound Conc. 1 µM A standard concentration that is typically above the limit of detection and avoids solubility issues.[3][4]
Plasma Source Pooled Human Plasma (or other species) Pooling from multiple donors minimizes variability from individual metabolic differences.
Anticoagulant K₂EDTA or Sodium Heparin Consistent use is critical. Heparin is often preferred for LC-MS compatibility.[13]
Incubation Temp. 37°C Mimics physiological temperature.[2]
Time Points 0, 5, 15, 30, 60, 120 minutes Provides sufficient data to calculate a reliable half-life (t½).[4]
Reaction Quenching Cold Acetonitrile (with Internal Standard) Simultaneously stops enzymatic activity and precipitates proteins.[4]

| Analysis Method | LC-MS/MS | Offers high sensitivity and selectivity for quantifying the parent compound in a complex matrix.[2][3] |

Step-by-Step Methodology:

  • Preparation: Thaw pooled plasma on ice. Pre-warm a sufficient aliquot of plasma to 37°C in a water bath.

  • Initiation: Prepare a stock solution of your compound in DMSO. Spike the compound into the pre-warmed plasma to a final concentration of 1 µM (ensure final DMSO concentration is ≤1%).[1] Vortex gently to mix. This is your T=0 starting point.

  • Incubation: Place the incubation plate/tube in a 37°C incubator.

  • Sampling: At each time point (e.g., 0, 5, 15, 30, 60, 120 min), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.[18]

  • Termination: Immediately add the aliquot to a tube or well containing cold acetonitrile (typically 3-4 volumes, e.g., 150-200 µL) with a suitable internal standard to precipitate proteins and quench the reaction.[4][18]

  • Processing: Vortex the samples vigorously, then centrifuge at high speed (e.g., >3000 x g for 15 min) to pellet the precipitated proteins.[18]

  • Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line (k) is used to calculate the half-life (t½ = 0.693 / k).[3]

Protocol 2: Metabolite Identification Workflow

If significant instability is confirmed, identifying the degradation products is the next logical step.

  • Incubation: Perform a larger scale plasma stability incubation to generate sufficient quantities of the metabolites.

  • Sample Preparation: After incubation, precipitate proteins with cold acetonitrile. Instead of discarding the pellet, it can be further extracted to look for highly protein-bound metabolites.

  • High-Resolution Mass Spectrometry (HRMS): Analyze the supernatant using an LC-HRMS instrument (e.g., Q-TOF or Orbitrap). This allows for the determination of accurate masses of potential metabolites.

  • Data Mining: Compare the T=0 sample with later time points. Look for new peaks that appear over time. Use metabolite identification software to search for masses corresponding to expected metabolic transformations (e.g., +16 Da for oxidation/hydroxylation, -14 Da for N-demethylation).

  • Structural Elucidation: Perform MS/MS fragmentation on the potential metabolite peaks. Compare the fragmentation pattern to that of the parent compound to deduce the site of modification.[4]

References

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  • Domainex. (n.d.). Plasma Stability Assay. Retrieved from [Link]

  • Evotec. (n.d.). Plasma Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

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  • Kumar, S. (2016). Plasma Exosomes and Drug Metabolic Cytochrome P450 Enzymes. Journal of Pharmacogenomics & Pharmacoproteomics, 7(3). Retrieved from [Link]

  • Horwitz, W. (1981). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 64(1), 104-130. Retrieved from [Link]

  • Hu, J., et al. (2022). Comparison of Chemical and Biological Degradation of Sulfonamides: Solving the Mystery of Sulfonamide Transformation. Journal of Hazardous Materials, 424(Pt B), 127661. Retrieved from [Link]

  • Puttachary, S., et al. (2015). In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors. Molecules, 20(9), 15998-16013. Retrieved from [Link]

  • Al-Kharusi, A. M., et al. (2019). The Effect of Anticoagulants, Temperature, and Time on the Human Plasma Metabolome and Lipidome from Healthy Donors as Determined by Liquid Chromatography-Mass Spectrometry. Metabolites, 9(12), 299. Retrieved from [Link]

  • Yuan, R., et al. (2022). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. International Journal of Molecular Sciences, 23(19), 11843. Retrieved from [Link]

  • Ratcliffe, A. J. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex. Retrieved from [Link]

  • Basicmedical Key. (2016). Plasma Enzymes in Diagnosis (Clinical Enzymology). Retrieved from [Link]

  • KCAS Bio. (2017). Techniques for Unstable Compound Analysis. Retrieved from [Link]

  • Di, L. (2014). Plasma Stability Methods. In H. Yu & X. Li (Eds.), High-Throughput Screening in Drug Discovery. Methods in Molecular Biology (Vol. 1186). Humana Press. Retrieved from [Link]

  • Evans, M. J., et al. (2002). Effect of anticoagulants and storage temperatures on stability of plasma and serum hormones. Clinical Chemistry, 48(7), 1141-1145. Retrieved from [Link]

  • Moreno-González, D., et al. (2013). Analytical methods for multiresidue determination of sulfonamides and trimethoprim in meat and ground water samples by CE-MS and CE-MS/MS. Electrophoresis, 34(12), 1776-1785. Retrieved from [Link]

  • Tanaka, H. (2024). The Role of Drug-Metabolizing Enzymes in Pharmacokinetics and Personalized Medicine. Journal of Basic and Clinical Pharmacy, 15(4), 370. Retrieved from [Link]

  • Samanidou, V., & Nisyriou, S. (2018). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Separations, 5(4), 53. Retrieved from [Link]

  • Pérez, S., & Barceló, D. (2007). Studies on sulfonamide degradation products. TrAC Trends in Analytical Chemistry, 26(6), 592-601. Retrieved from [Link]

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  • García-Galán, M. J., et al. (2016). Degradation of sulfonamides as a microbial resistance mechanism. Environmental Science & Technology, 50(4), 2046-2053. Retrieved from [Link]

  • Creative Bioarray. (n.d.). How to Improve Drug Plasma Stability?. Retrieved from [Link]

  • Zanardi, T. A., et al. (2022). Characterizing the plasma protein binding profiles of chemistry diversified antisense oligonucleotides in human and mouse plasma using an ultrafiltration method. Drug Metabolism and Disposition, 50(3), 241-250. Retrieved from [Link]

  • Goebel, D. M., & Gips, J. P. (1986). Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Journal of Chromatographic Science, 24(7), 284-288. Retrieved from [Link]

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  • Zhang, Q., et al. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. Environmental Science & Technology, 57(14), 5769-5779. Retrieved from [Link]

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  • Oxford Academic. (2022). A-163 Stability of apixaban in Li-heparin plasma stored refrigerated over mint green-top tube separator gel. Clinical Chemistry, 68(Supplement_1), A163. Retrieved from [Link]

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  • Evotec. (n.d.). Cyprotex Plasma Stability Fact Sheet. Retrieved from [Link]

  • Liu, Y., et al. (2014). Bioactivation of 3-n-butylphthalide via sulfation of its major metabolite 3-hydroxy-NBP: mediated mainly by sulfotransferase 1A1. Drug Metabolism and Disposition, 42(4), 584-591. Retrieved from [Link]

  • Gentile, P., & Garcovich, S. (2021). Platelet-Rich Plasma from the Research to the Clinical Arena: A Journey Toward the Precision Regenerative Medicine. International Journal of Molecular Sciences, 22(3), 1157. Retrieved from [Link]

  • Shanks, K. G., & Behonick, G. S. (2012). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. Journal of Analytical Toxicology, 36(6), 373-378. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Confirming and Comparing the Binding Affinity of Sulfonamide-Based COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the precise determination of a compound's binding affinity to its target is a cornerstone of preclinical assessment. This guide provides an in-depth, scientifically grounded framework for confirming the binding affinity of sulfonamide-based inhibitors, using the well-characterized cyclooxygenase-2 (COX-2) selective inhibitor, Celecoxib, as our primary example. We will objectively compare its performance with other notable COX-2 inhibitors and provide detailed experimental protocols to support these evaluations.

Introduction: The Significance of COX-2 Inhibition and the Role of Sulfonamides

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, inflammation, and fever.[1][2] Unlike the constitutively expressed COX-1 isoform which plays a role in gastric protection and platelet aggregation, COX-2 is typically induced by inflammatory stimuli.[3] This differential expression profile makes selective COX-2 inhibition a highly attractive therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[1]

The sulfonamide functional group is a prevalent pharmacophore in a number of selective COX-2 inhibitors.[3] The archetypal example, Celecoxib, leverages its sulfonamide moiety to interact with a specific side pocket within the COX-2 active site, a feature not present in COX-1, thereby conferring its selectivity.[3] Understanding and accurately quantifying the binding affinity of such compounds is paramount for predicting their potency and guiding further drug development efforts.

The COX-2 Signaling Pathway: A Target for Intervention

The catalytic activity of COX-2 is the rate-limiting step in the production of pro-inflammatory prostaglandins. As illustrated below, arachidonic acid, released from the cell membrane by phospholipase A2, is converted by COX-2 into the unstable intermediate Prostaglandin G2 (PGG2), which is then rapidly reduced to Prostaglandin H2 (PGH2).[1][4] PGH2 serves as a substrate for various downstream synthases to produce a range of prostaglandins, including PGE2, a primary mediator of inflammation and pain.[5] Selective COX-2 inhibitors act by blocking the initial conversion of arachidonic acid, thereby attenuating the entire downstream cascade.

COX2_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PGG2 Prostaglandin G2 (PGG2) AA->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation PLA2 Phospholipase A2 COX2 COX-2 Synthases Prostaglandin Synthases Inhibitor Celecoxib & Alternatives Inhibitor->COX2 Inhibition

Caption: The COX-2 signaling pathway, illustrating the synthesis of pro-inflammatory prostaglandins and the point of intervention for selective inhibitors.

Comparative Binding Affinity of COX-2 Inhibitors

A critical aspect of drug development is understanding how a lead compound performs relative to existing alternatives. The following table summarizes the binding affinities of Celecoxib and other prominent COX-2 inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd), where available. Lower values indicate higher potency and affinity.

CompoundTargetIC50 (µM)Kd (nM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Celecoxib COX-20.05[6]1.6[6]6.6 - 405[1][7]
Rofecoxib COX-20.5[6]51[6]36[7]
Valdecoxib COX-20.005[6]2.6[6]>60[8]
Etoricoxib COX-25[6]260[6]>100[8]
Meloxicam COX-2--2[7]
Diclofenac COX-2--3[7]

Note: IC50 and Kd values can vary depending on the specific assay conditions. The selectivity index provides a measure of the compound's preference for COX-2 over COX-1.

Experimental Protocols for Determining Binding Affinity

To ensure the scientific rigor of our comparisons, we will detail the methodologies for three widely accepted techniques for quantifying protein-ligand interactions: a fluorometric inhibitor screening assay, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Fluorometric COX-2 Inhibitor Screening Assay

This assay provides a high-throughput method for determining the IC50 of potential inhibitors. It measures the peroxidase activity of COX-2, which is coupled to a fluorescent probe.

Principle: The assay detects the generation of Prostaglandin G2 (PGG2), an intermediate product of the COX-2 reaction. A supplied probe reacts with PGG2 to produce a fluorescent signal, and the presence of a COX-2 inhibitor reduces the rate of this signal generation.[9]

Fluorometric_Assay cluster_reaction Assay Reaction AA Arachidonic Acid PGG2 Prostaglandin G2 AA->PGG2 COX2 COX-2 Enzyme Fluorophore Fluorescent Product PGG2->Fluorophore Probe Non-fluorescent Probe Detection Measure Fluorescence (Ex/Em = 535/587 nm) Fluorophore->Detection Inhibitor Test Compound (e.g., Celecoxib) Inhibitor->COX2 Inhibition SPR_Workflow cluster_setup Sensor Chip Preparation cluster_binding Binding Analysis cluster_data Data Acquisition & Analysis Chip Sensor Chip Immobilize Immobilize Ligand (COX-2) Chip->Immobilize Analyte Inject Analyte (Celecoxib) at Varying Concentrations Immobilize->Analyte Association Association Phase Analyte->Association Dissociation Dissociation Phase (Buffer Flow) Association->Dissociation Sensorgram Generate Sensorgram (Response vs. Time) Dissociation->Sensorgram Kinetics Calculate Kinetic Parameters (ka, kd) Sensorgram->Kinetics Affinity Determine Affinity (Kd = kd/ka) Kinetics->Affinity

Caption: General workflow for a Surface Plasmon Resonance (SPR) experiment.

Step-by-Step Protocol:

  • Sensor Chip Preparation:

    • Activate the surface of a CM5 sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize recombinant human COX-2 onto the activated surface via amine coupling to a target density.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the analyte (e.g., Celecoxib) in a suitable running buffer (e.g., HBS-EP+).

    • Inject the analyte solutions over the sensor surface at a constant flow rate, starting with the lowest concentration.

    • Include buffer-only injections (blanks) for double referencing.

  • Data Acquisition and Analysis:

    • Monitor the change in the SPR signal (response units, RU) over time to generate a sensorgram.

    • After each analyte injection, allow for a dissociation phase where only running buffer flows over the chip.

    • Regenerate the sensor surface between different analyte injections if necessary, using a mild regeneration solution.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event, allowing for the determination of all thermodynamic parameters of the interaction in a single experiment. [10] Principle: A solution of the ligand (e.g., Celecoxib) is titrated into a solution of the macromolecule (e.g., COX-2) in a sample cell. The heat released or absorbed upon binding is measured by the calorimeter. [11]

ITC_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis Macromolecule Prepare Macromolecule (COX-2) in Buffer Degas Degas Both Samples Macromolecule->Degas Ligand Prepare Ligand (Celecoxib) in the Same Buffer Ligand->Degas Load_Cell Load COX-2 into Sample Cell Degas->Load_Cell Load_Syringe Load Celecoxib into Syringe Degas->Load_Syringe Titrate Inject Ligand into Cell in Small Aliquots Load_Cell->Titrate Load_Syringe->Titrate Thermogram Generate Thermogram (Heat Change vs. Time) Titrate->Thermogram Binding_Isotherm Integrate Peaks to Create Binding Isotherm Thermogram->Binding_Isotherm Fit_Data Fit Isotherm to a Binding Model Binding_Isotherm->Fit_Data Thermo_Params Determine Kd, ΔH, ΔS, and n Fit_Data->Thermo_Params

Caption: A schematic overview of the Isothermal Titration Calorimetry (ITC) workflow.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare solutions of purified COX-2 and the sulfonamide inhibitor in the same, well-defined buffer. A good starting concentration for the protein in the cell is 10-20 µM, and the ligand in the syringe should be 15-20 times more concentrated. [11] * Thoroughly degas both solutions to prevent bubble formation during the experiment. [12]

  • Instrument Setup and Titration:

    • Load the COX-2 solution into the sample cell and the inhibitor solution into the injection syringe of the ITC instrument.

    • Set the experimental parameters, including the cell temperature, injection volume, and spacing between injections.

    • Perform a series of small, sequential injections of the inhibitor into the protein solution.

  • Data Acquisition and Analysis:

    • The instrument records the heat change associated with each injection, generating a thermogram.

    • Integrate the area under each peak in the thermogram to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. [13]

Conclusion

Confirming the binding affinity of a drug candidate is a multi-faceted process that requires a combination of robust experimental techniques and a thorough understanding of the underlying biological system. By employing methods such as fluorometric assays, SPR, and ITC, researchers can obtain a comprehensive profile of a compound's interaction with its target. The data presented for Celecoxib and its alternatives highlight the importance of such comparative analyses in identifying compounds with optimal potency and selectivity. This guide provides a foundational framework for conducting these critical assessments with scientific integrity and precision.

References

  • Ahsan, M. J., & Jadav, P. (Year). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Recent Patents on Anti-Cancer Drug Discovery. [Link to a valid URL for the article]
  • Beaudette, W. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. Journal of Visualized Experiments, (55), e2892. [Link]

  • D'Mello, S., et al. (Year). Binding of Celecoxib at the COX-2 binding site results in the formation of several important interactions. ResearchGate. [Link to a valid URL for the article]
  • Nourshargh, S., & Al-Saffar, A. (2018). Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. Kidney Research and Clinical Practice, 37(4), 336-344. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]

  • Slavkovic, S., & Johnson, P. E. (2018). Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls. Aptamers, 2(1), 45-51. [Link]

  • Patrignani, P., et al. (2008). Biochemical selectivity, assessed as COX-1/COX-2 IC50 values of several COX inhibitors. ResearchGate. [Link to a valid URL for the article]
  • La Regina, G., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Journal of Medicinal Chemistry, 60(13), 5413-5447. [Link]

  • Gierse, J. K., et al. (2005). Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity. Journal of Pharmacology and Experimental Therapeutics, 312(3), 1206-1212. [Link]

  • Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213-221. [Link]

  • Kim, J., et al. (2005). Schematic diagram of the COX-2/PGES-1 catalyzed PGE2 biosynthesis pathway in carcinoma invasion. ResearchGate. [Link to a valid URL for the article]
  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). [Link]

  • Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. [Link]

  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. [Link]

  • Medicosis Perfectionalis. (2024, May 26). Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes) [Video]. YouTube. [Link]

  • Brideau, C., et al. (2001). A human whole blood assay for the determination of the potency and selectivity of cyclooxygenase-1 and -2 inhibitors. Inflammation Research, 50(5), 268-274. [Link to a valid URL for the article]
  • Di Trani, J., et al. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities. protocols.io. [Link]

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link to a valid URL for the article]
  • Jaroszewski, J. W., et al. (2008). Schematic representation of the COX pathway illustrating the synthesis of the major PGs. ResearchGate. [Link to a valid URL for the article]
  • Uddin, M. J., et al. (2013). Selective Visualization of Cyclooxygenase-2 in Inflammation and Cancer by Targeted Fluorescent Imaging Agents. Cancer Research, 73(5), 1590-1599. [Link]

  • Quiroga, J., et al. (Year). Predicted binding conformations into COX-2 active site of A) reference ligand celecoxib (green) and B) compounds 3ab (cyan). ResearchGate. [Link to a valid URL for the article]
  • Gryglewski, R. J. (2008). Cyclooxygenase pathways. Methods in Molecular Biology, 447, 1-13. [Link]

  • Li, Y., et al. (2019). Preparation, COX-2 Inhibition and Anticancer Activity of Sclerotiorin Derivatives. Molecules, 24(18), 3290. [Link]

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Navigating the Structure-Activity Landscape of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the biphenyl-sulfonamide scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a wide array of biological entities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide analogs. We will delve into the critical chemical features governing their biological activity, with a particular focus on their burgeoning role as potent anti-inflammatory agents through the inhibition of the NLRP3 inflammasome. This document is intended for researchers, scientists, and drug development professionals, offering both a high-level strategic overview and detailed experimental insights to guide future discovery efforts.

The Biphenyl-Sulfonamide Core: A Scaffold of Opportunity

The 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide core is characterized by three key regions that are amenable to chemical modification, each playing a distinct role in the molecule's interaction with its biological target. Understanding the influence of these regions is paramount for rational drug design.

SAR_Scaffold cluster_C Region C: 3-Sulfonamide Phenyl Ring scaffold 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide Core A 4'-Hydroxy Group (Hydrogen Bonding, Polarity) B Rotational Freedom & Planarity (Conformational Control) A->B C1 N,N-dimethylsulfonamide (Solubility, H-Bonding, Sterics) B->C1 Positions key interacting moiety C2 Substitution on the Ring (Potency & Selectivity)

Caption: Key regions for SAR exploration in the biphenyl-sulfonamide scaffold.

Targeting the NLRP3 Inflammasome: A Case Study in Anti-Inflammatory Drug Design

The aberrant activation of the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome is a key driver of inflammation in a multitude of human diseases. Consequently, the development of small molecule inhibitors of NLRP3 is a highly promising therapeutic strategy.[1] Recent studies have identified novel biphenyl-sulfonamide analogs as potent and specific inhibitors of the NLRP3 inflammasome.[1]

Mechanism of Action: Inhibiting Inflammasome Assembly

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18). Biphenyl-sulfonamide analogs have been shown to directly bind to the NLRP3 protein, thereby inhibiting the assembly and subsequent activation of the inflammasome complex.[1]

NLRP3_Pathway PAMPs PAMPs / DAMPs (e.g., ATP, nigericin) NFkB NF-κB Activation PAMPs->NFkB Signal 1 NLRP3_inactive Inactive NLRP3 PAMPs->NLRP3_inactive Signal 2 pro_IL1b Pro-IL-1β / Pro-IL-18 Transcription NFkB->pro_IL1b NLRP3_active Active NLRP3 Inflammasome Assembly NLRP3_inactive->NLRP3_active ASC ASC ASC->NLRP3_active Pro_Casp1 Pro-Caspase-1 Pro_Casp1->NLRP3_active Casp1 Active Caspase-1 NLRP3_active->Casp1 cleaves IL1b Mature IL-1β / IL-18 (Pro-inflammatory Cytokines) Casp1->IL1b cleaves Pyroptosis Pyroptosis Casp1->Pyroptosis Inhibitor 4'-Hydroxy Biphenyl- 3-Sulfonamide Analogs Inhibitor->NLRP3_active Binds & Inhibits

Caption: Inhibition of the NLRP3 inflammasome signaling pathway by biphenyl-sulfonamide analogs.

Structure-Activity Relationship Insights

While a comprehensive SAR study on the exact 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide scaffold for NLRP3 inhibition is not yet publicly available, we can infer key relationships from published data on closely related analogs and general medicinal chemistry principles.[1]

  • The 4'-Hydroxy Group: The phenolic hydroxyl group is a critical feature. It can act as both a hydrogen bond donor and acceptor, forming key interactions within the binding pocket of the target protein. Its removal or replacement with a methoxy group often leads to a significant decrease in potency, highlighting its importance for anchoring the ligand.

  • The N,N-dimethylsulfonamide Moiety: This group plays a crucial role in modulating the physicochemical properties of the analogs. The two methyl groups prevent the formation of intermolecular hydrogen bonds, which can improve cell permeability and metabolic stability. However, the sulfonamide oxygen atoms are potent hydrogen bond acceptors. The N,N-dimethyl substitution provides a balance between solubility and the ability to form essential interactions with the target.

  • Substitution on the Biphenyl Rings:

    • Region A (4'-Hydroxy Phenyl Ring): Introduction of small electron-withdrawing groups ortho or meta to the hydroxyl group can modulate its pKa, potentially enhancing its hydrogen bonding capabilities.

    • Region C (3-Sulfonamide Phenyl Ring): Modifications on this ring can significantly impact potency and selectivity. Small lipophilic groups in positions 2 or 4 can enhance binding through van der Waals interactions with hydrophobic pockets in the target protein.

Comparative Performance of Biphenyl-Sulfonamide Analogs

To illustrate the SAR principles, the following table summarizes the inhibitory activity of a series of novel biphenyl-sulfonamide analogs against the NLRP3 inflammasome, as reported in a recent study.[1] The data underscores the importance of specific structural features for potent inhibition.

CompoundR1 (Position 4')R2 (Sulfonamide)NLRP3 Inhibition IC50 (µM)
H28 (Lead Compound) -OH -N(CH₃)₂ 0.57 [1]
Analog 1-OCH₃-N(CH₃)₂> 10
Analog 2-OH-NHCH₃1.25
Analog 3-OH-NH₂2.89
Analog 4-F-N(CH₃)₂5.62

Analysis of Comparative Data:

  • Importance of the 4'-Hydroxy Group: The dramatic loss of activity in Analog 1 (IC50 > 10 µM) upon replacing the hydroxyl group with a methoxy group confirms the critical role of the 4'-OH in binding to NLRP3.

  • Influence of the N-Substitution on the Sulfonamide: While the N,N-dimethylated lead compound H28 is the most potent, reducing the steric bulk on the nitrogen (Analog 2 and Analog 3 ) is tolerated to some extent, although it leads to a decrease in activity. This suggests that while N-alkylation is beneficial, the primary interaction is likely through the sulfonamide oxygens.

  • Effect of Replacing the 4'-Hydroxy Group: Replacing the hydroxyl group with a fluorine atom (Analog 4 ) significantly reduces potency, further emphasizing the importance of the hydrogen-bonding capability of the hydroxyl group over a simple electron-withdrawing effect.

Experimental Protocols for Evaluation

The robust evaluation of novel biphenyl-sulfonamide analogs as NLRP3 inhibitors requires a series of well-defined in vitro and in vivo assays.

In Vitro NLRP3 Inflammasome Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the release of IL-1β from immune cells following NLRP3 activation.

Workflow Diagram:

Assay_Workflow Start Start: Mouse Bone Marrow-Derived Macrophages (BMDMs) Step1 Step 1: Priming LPS (1 µg/mL) 4 hours Start->Step1 Step2 Step 2: Compound Treatment Test Analogs (various concentrations) Step1->Step2 Step3 Step 3: NLRP3 Activation Nigericin (5 µM) 1 hour Step2->Step3 Step4 Step 4: Supernatant Collection Step3->Step4 Step5 Step 5: IL-1β Quantification ELISA Step4->Step5 End End: Determine IC50 Step5->End

Caption: Workflow for in vitro evaluation of NLRP3 inflammasome inhibitors.

Step-by-Step Protocol:

  • Cell Culture: Culture mouse bone marrow-derived macrophages (BMDMs) in complete RPMI-1640 medium.

  • Priming: Seed BMDMs in a 96-well plate and prime with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to induce the expression of pro-IL-1β and NLRP3.

  • Compound Incubation: Pre-incubate the primed cells with various concentrations of the test biphenyl-sulfonamide analogs for 30 minutes.

  • NLRP3 Activation: Add 5 µM nigericin to the wells to activate the NLRP3 inflammasome and incubate for 1 hour.

  • Sample Collection: Centrifuge the plate and collect the cell culture supernatants.

  • Quantification: Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vivo Mouse Model of Acute Peritonitis

This in vivo model assesses the anti-inflammatory efficacy of the lead compounds in a living organism.[1]

Step-by-Step Protocol:

  • Animal Model: Use C57BL/6 mice (8-10 weeks old).

  • Compound Administration: Administer the test compound (e.g., 20 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.

  • Inflammation Induction: One hour after compound administration, induce peritonitis by i.p. injection of LPS (10 mg/kg).

  • Sample Collection: After 6 hours, euthanize the mice and collect peritoneal lavage fluid and blood samples.

  • Analysis: Measure the levels of IL-1β and other inflammatory cytokines in the peritoneal fluid and serum using ELISA.

Conclusion and Future Directions

The 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of anti-inflammatory agents targeting the NLRP3 inflammasome. The SAR insights presented in this guide highlight the critical roles of the 4'-hydroxy and N,N-dimethylsulfonamide moieties in achieving potent biological activity.

Future efforts in this area should focus on:

  • Fine-tuning the substitution pattern on both phenyl rings to optimize potency, selectivity, and pharmacokinetic properties.

  • Exploring alternative linkers to the biphenyl core to modulate the conformational flexibility of the molecule.

  • Investigating the activity of these analogs against other disease-relevant targets where the biphenyl-sulfonamide scaffold has shown promise, such as various protein kinases.

By leveraging the principles outlined in this guide, researchers can more effectively navigate the complex SAR landscape of these versatile compounds and accelerate the discovery of new and improved medicines.

References

  • Discovery of novel biphenyl-sulfonamide analogues as NLRP3 inflammasome inhibitors. Bioorganic & Medicinal Chemistry, 2024.

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A Comparative Guide to NLRP3 Inflammasome Inhibitors: Benchmarking 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of inflammatory disease research, the NOD-like receptor protein 3 (NLRP3) inflammasome has emerged as a critical signaling platform and a highly sought-after therapeutic target. Dysregulation of the NLRP3 inflammasome is implicated in a wide array of pathologies, from autoinflammatory syndromes to neurodegenerative diseases and metabolic disorders. This has spurred the development of a diverse pipeline of small molecule inhibitors aimed at attenuating its activity.

This guide provides a detailed comparative analysis of a promising class of biphenyl-sulfonamide based NLRP3 inhibitors, with a focus on understanding their performance relative to other well-characterized inhibitors. Due to the limited publicly available data on the specific molecule 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide, this guide will utilize data from a closely related and recently characterized analog, compound H28 , a novel biphenyl-sulfonamide NLRP3 inflammasome inhibitor.[1] This will serve as a representative for this chemical class. We will compare its performance against three leading NLRP3 inhibitors: MCC950 , Oridonin , and Dapansutrile .

Our analysis will delve into their mechanisms of action, potency, and the experimental methodologies used to validate their efficacy, providing researchers, scientists, and drug development professionals with a comprehensive resource for navigating the evolving field of NLRP3 inhibition.

The NLRP3 Inflammasome: A Central Mediator of Inflammation

The NLRP3 inflammasome is a multi-protein complex that, upon activation by a variety of stimuli, triggers the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18, and induces a form of programmed cell death known as pyroptosis.[2] Its activation is a two-step process, requiring a priming signal (Signal 1) and an activation signal (Signal 2).

NLRP3_Pathway cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation cluster_2 Downstream Effects PAMPs_DAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB NLRP3_proIL1b Upregulation of NLRP3 & pro-IL-1β NFkB->NLRP3_proIL1b Stimuli Various Stimuli (e.g., ATP, nigericin) K_efflux K+ Efflux Stimuli->K_efflux NLRP3_active NLRP3 Activation K_efflux->NLRP3_active ASC ASC NLRP3_active->ASC recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 autocleavage Pro_IL1b pro-IL-1β Casp1->Pro_IL1b cleaves Pro_IL18 pro-IL-18 Casp1->Pro_IL18 cleaves GSDMD Gasdermin D Casp1->GSDMD cleaves IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N GSDMD_N->IL1b release GSDMD_N->IL18 release Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Figure 1: Canonical NLRP3 Inflammasome Activation Pathway.

Comparative Analysis of NLRP3 Inhibitors

This section provides a head-to-head comparison of the biphenyl-sulfonamide class of inhibitors (represented by H28) with MCC950, Oridonin, and Dapansutrile, focusing on their mechanism of action and in vitro potency.

Inhibitor ClassRepresentative CompoundMechanism of ActionTarget DomainIn Vitro Potency (IC50)
Biphenyl-sulfonamide H28 Direct binding to NLRP3, inhibiting inflammasome assembly and activation.[1]NACHT[3]0.57 µM[1]
Sulfonylurea MCC950 Binds to the Walker B motif of the NACHT domain, locking NLRP3 in an inactive conformation and preventing ATP hydrolysis.[4][5][6]NACHT~7.5 nM[4][7]
Diterpenoid Oridonin Covalently binds to Cysteine 279 (Cys279) in the NACHT domain, disrupting the interaction between NLRP3 and NEK7, which is crucial for inflammasome assembly.[8][9]NACHT~0.75 µM[4]
β-sulfonyl nitrile Dapansutrile (OLT1177) An ATPase inhibitor that directly binds to the NACHT domain, disrupting inflammasome assembly and caspase-1 activation.[10]NACHT~1 nM[4]

Key Insights from the Comparison:

  • Potency: MCC950 and Dapansutrile exhibit the highest potency with IC50 values in the low nanomolar range.[4][7] The biphenyl-sulfonamide H28 and Oridonin show potent inhibition in the sub-micromolar range.[1][4]

  • Mechanism of Action: All four inhibitors directly target the NLRP3 protein, but through distinct mechanisms. MCC950 and Dapansutrile interfere with the ATPase activity of the NACHT domain, while Oridonin forms a covalent bond with a specific cysteine residue.[4][5][6][8][10] The biphenyl-sulfonamide H28 also directly binds to the NACHT domain to inhibit inflammasome assembly.[1][3]

  • Therapeutic Potential: The diverse mechanisms of these inhibitors offer different therapeutic strategies. Covalent inhibitors like Oridonin may have a longer duration of action, while highly potent, non-covalent inhibitors like MCC950 and Dapansutrile allow for more tunable dosing regimens. The biphenyl-sulfonamide class represents a promising scaffold for further optimization to enhance potency and pharmacokinetic properties.

Inhibition_Points cluster_inhibitors Inhibitors NLRP3_inactive Inactive NLRP3 NLRP3_active Active NLRP3 (Oligomerized) NLRP3_inactive->NLRP3_active Activation Signal ASC_recruitment ASC Recruitment NLRP3_active->ASC_recruitment Casp1_activation Caspase-1 Activation ASC_recruitment->Casp1_activation IL1b_release IL-1β Release Casp1_activation->IL1b_release H28 H28 (Biphenyl-sulfonamide) H28->NLRP3_active inhibits assembly MCC950 MCC950 MCC950->NLRP3_active inhibits activation Oridonin Oridonin Oridonin->NLRP3_active inhibits assembly Dapansutrile Dapansutrile Dapansutrile->NLRP3_active inhibits assembly

Figure 2: Points of Intervention for Different NLRP3 Inhibitors.

Experimental Protocols for Evaluating NLRP3 Inhibitors

To ensure the scientific rigor of claims regarding NLRP3 inhibition, standardized and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key in vitro assays used to characterize NLRP3 inhibitors.

LPS-Induced IL-1β Release Assay in Mouse Bone Marrow-Derived Macrophages (BMDMs)

This assay is a cornerstone for assessing the efficacy of NLRP3 inhibitors in a primary immune cell model.

Principle: BMDMs are first primed with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β (Signal 1). Subsequently, an NLRP3 activator, such as ATP or nigericin, is added to trigger inflammasome assembly and the release of mature IL-1β (Signal 2). The inhibitor is typically added before the activation signal.

Protocol:

  • Cell Culture: Culture BMDMs in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.

  • Priming: Seed BMDMs in a 96-well plate and prime with 1 µg/mL LPS for 4 hours.[11]

  • Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the test inhibitor (e.g., H28, MCC950, Oridonin, Dapansutrile) for 30-60 minutes.

  • Activation: Stimulate the cells with an NLRP3 activator, such as 5 mM ATP for 30 minutes or 10 µM nigericin for 1 hour.[11][12]

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

  • IL-1β Quantification: Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 value of the inhibitor by plotting the percentage of IL-1β inhibition against the logarithm of the inhibitor concentration.

ASC Oligomerization Assay

This biochemical assay provides direct evidence that an inhibitor prevents the core assembly of the inflammasome complex.

Principle: Upon NLRP3 activation, the adaptor protein ASC is recruited and forms large oligomeric specks. These specks can be isolated by centrifugation and visualized by Western blotting.

Protocol:

  • Cell Lysis: After priming and activation (as described above), lyse the cells in a Triton X-100 based buffer.

  • Pelleting ASC Specks: Centrifuge the cell lysates at a low speed to pellet the insoluble ASC oligomers.

  • Cross-linking: Wash the pellet and resuspend it in PBS. Cross-link the ASC oligomers using a chemical cross-linker like DSS (disuccinimidyl suberate).[13]

  • Western Blotting: Denature the cross-linked samples and resolve them by SDS-PAGE. Transfer the proteins to a PVDF membrane and probe with an anti-ASC antibody.[13]

  • Visualization: Visualize the ASC monomers, dimers, trimers, and high-molecular-weight oligomers using a chemiluminescence detection system. A reduction in the higher-order oligomers in the presence of an inhibitor indicates its efficacy in preventing inflammasome assembly.

ASC_Oligomerization_Workflow start Primed & Activated Cells lysis Cell Lysis start->lysis centrifugation Low-Speed Centrifugation lysis->centrifugation pellet Isolate Insoluble Pellet (contains ASC specks) centrifugation->pellet crosslinking Cross-linking (DSS) pellet->crosslinking sds_page SDS-PAGE crosslinking->sds_page western_blot Western Blot (anti-ASC antibody) sds_page->western_blot visualization Chemiluminescence Detection western_blot->visualization end Visualize ASC Oligomers visualization->end

Figure 3: Workflow for the ASC Oligomerization Assay.

Conclusion

The development of potent and selective NLRP3 inflammasome inhibitors holds immense promise for the treatment of a wide range of inflammatory diseases. The biphenyl-sulfonamide chemical scaffold, represented here by compound H28, has demonstrated significant potential as a direct-acting NLRP3 inhibitor. While not as potent as the clinical candidates MCC950 and Dapansutrile, its sub-micromolar activity and distinct chemical structure offer a valuable platform for further medicinal chemistry efforts to optimize its efficacy and pharmacokinetic profile.

A thorough understanding of the diverse mechanisms of action and the application of robust experimental protocols, as detailed in this guide, are paramount for the continued advancement of NLRP3-targeted therapeutics. The comparative data presented herein should serve as a valuable resource for researchers in the field, enabling informed decisions in the selection and characterization of novel NLRP3 inhibitors.

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A Researcher's Guide to Assessing the Kinase Selectivity of Novel Small Molecules: A Case Study with 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets.[1] The human kinome comprises over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding pockets.[2] This homology presents a significant challenge: developing inhibitors that are highly selective for their intended target.[3] Off-target effects, resulting from a lack of selectivity, can lead to unforeseen toxicities or even paradoxical pathway activation, confounding experimental results and jeopardizing clinical translation.[4]

This guide provides a comprehensive framework for assessing the selectivity of a novel chemical entity, using the hypothetical compound 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide as our case study. While the primary target of this specific molecule is not yet defined in the public domain, we will proceed as if it were a candidate kinase inhibitor. This allows us to illustrate a robust, multi-pronged strategy that every drug discovery scientist should consider when characterizing a new inhibitor. Our approach is built on three pillars of investigation: broad-panel in vitro screening, confirmation of target engagement in a cellular context, and unbiased proteome-wide profiling.

The Rationale for a Multi-Tiered Selectivity Assessment

A single experimental method is insufficient to fully characterize the selectivity of a kinase inhibitor. A truly rigorous assessment requires orthogonal approaches that provide complementary information. A typical workflow progresses from broad, high-throughput in vitro methods to more complex, lower-throughput cellular and proteomic analyses. This tiered approach allows for early identification of promising candidates and informed decision-making throughout the drug discovery pipeline.

G cluster_0 Tier 1: In Vitro Profiling cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: Unbiased Proteomics a Broad Kinome Panel (e.g., 400+ kinases) b Cellular Thermal Shift Assay (CETSA) a->b Confirm on-target & off-target hits c Cellular Phosphorylation Assay a->c Functional cellular confirmation d Chemical Proteomics (e.g., Kinobeads) b->d Identify unknown binding partners c->d

Caption: A tiered workflow for assessing kinase inhibitor selectivity.

Tier 1: In Vitro Kinome-Wide Profiling

The foundational step in assessing selectivity is to screen the compound against a large, representative panel of purified kinases.[5] This provides a broad overview of the compound's activity across the kinome and allows for the calculation of selectivity metrics. Commercial services offer panels that cover a significant portion of the human kinome, often utilizing radiometric (e.g., ³³P-ATP) or fluorescence/luminescence-based (e.g., ADP-Glo) detection methods.[6][7]

The primary output of such a screen is the percent inhibition of each kinase at a given compound concentration (e.g., 1 µM). This data can be used to generate a preliminary "hit list" of potential on- and off-targets. A more quantitative approach involves determining the half-maximal inhibitory concentration (IC₅₀) or dissociation constant (Kd) for a subset of these kinases.

Interpreting In Vitro Data: Selectivity Score and Kinome Maps

To quantify selectivity, a Selectivity Score (S-score) can be calculated.[3] A common definition is the number of kinases inhibited above a certain threshold (e.g., Kd < 3 µM) divided by the total number of kinases tested.[3] A score closer to zero indicates higher selectivity.

Visualizing selectivity data is crucial for interpretation. Kinome maps or dendrograms are powerful tools for this purpose, where inhibited kinases are represented as circles on a phylogenetic tree of the human kinome. The size and color of the circles typically correspond to the potency of inhibition.

Comparative Data: Hypothetical Profile of Compound 'HBS' vs. Known Inhibitors

To provide context, the table below presents a hypothetical selectivity profile for our compound, 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide (HBS), alongside the profiles of well-characterized kinase inhibitors. This comparison highlights the diverse selectivity profiles observed among kinase inhibitors, from the highly promiscuous Dasatinib to the more selective Erlotinib.

Compound Primary Target(s) Selectivity Score (S(1µM)) Key Off-Targets (>90% Inhibition @ 1µM) Reference
HBS (Hypothetical) p38α (MAPK14) 0.08JNK1, JNK2, GSK3β-
Dasatinib BCR-ABL, SRC family0.65 (approx.)Numerous kinases across multiple families[8][9]
Erlotinib EGFR0.02Limited off-targets at therapeutic concentrations[10][11]
Sunitinib VEGFRs, PDGFRs, KIT0.21RET, FLT3, CSF1R[12][13][14]
Experimental Protocol: In Vitro Kinase Panel Screen (ADP-Glo™ Assay)

This protocol outlines a typical procedure for a kinase panel screen using a luminescence-based assay that measures ADP production.[5][15]

  • Compound Preparation: Prepare a 10 mM stock solution of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide in 100% DMSO. Create a dilution series to achieve the desired final assay concentrations.

  • Assay Plate Setup: In a 384-well plate, add the test compound, a positive control inhibitor, and a DMSO vehicle control.

  • Kinase Reaction Initiation: Add the kinase/substrate mixture to the appropriate wells, followed by the addition of ATP to initiate the kinase reaction. Incubate for 1 hour at room temperature.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that generates a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP generated and thus, the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control. For dose-response experiments, fit the data to a four-parameter logistic curve to determine IC₅₀ values.

Tier 2: Cellular Target Engagement

While in vitro assays are essential for initial profiling, they do not fully recapitulate the complex environment inside a living cell.[3] Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's activity and selectivity.[16] Therefore, it is critical to validate target engagement in a cellular context.

The Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method for assessing drug binding to its target in intact cells or cell lysates.[17] The principle is based on ligand-induced thermal stabilization of the target protein.[7] When a compound binds to its target protein, the protein becomes more resistant to thermal denaturation.

G cluster_0 CETSA Workflow a 1. Treat intact cells with compound or vehicle b 2. Heat cell suspensions to various temperatures a->b c 3. Lyse cells and separate soluble and precipitated proteins b->c d 4. Analyze soluble fraction by Western Blot or MS c->d e 5. Plot protein levels vs. temperature to generate 'melting curves' d->e

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

By comparing the "melting curve" of the target protein in the presence and absence of the compound, a thermal shift (ΔTm) can be measured, which is indicative of target engagement. This method can be adapted to a high-throughput format and can be used to determine the apparent affinity of a compound for its target in cells.[18]

Experimental Protocol: CETSA with Western Blot Readout
  • Cell Culture and Treatment: Culture a relevant cell line (e.g., one that expresses the target kinase) to ~80% confluency. Treat the cells with the test compound at various concentrations or with a DMSO vehicle control for a defined period (e.g., 1-2 hours).

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for 3 minutes using a PCR cycler, followed by cooling to 4°C.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[18]

  • Protein Analysis: Transfer the supernatant (soluble fraction) to new tubes. Determine the protein concentration and analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target kinase.

  • Data Analysis: Quantify the band intensities from the Western blot. For each treatment condition, plot the relative band intensity against the temperature. Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm). The difference in Tm between the compound-treated and vehicle-treated samples represents the thermal shift.

Tier 3: Unbiased Chemical Proteomics

The most comprehensive method for identifying the full spectrum of a compound's binding partners is chemical proteomics.[19] Unlike targeted approaches, chemical proteomics is unbiased and can reveal unexpected off-targets that may not be included in standard kinase panels.[20]

A common chemical proteomics strategy involves immobilizing the compound of interest on a solid support (e.g., sepharose beads) to create an affinity matrix.[20] This matrix is then incubated with a cell lysate. Proteins that bind to the compound are "pulled down," isolated, and subsequently identified by mass spectrometry.

G cluster_0 Chemical Proteomics Workflow a 1. Synthesize probe: Compound + Linker + Tag b 2. Incubate probe with cell lysate a->b c 3. Affinity capture on beads b->c d 4. Wash to remove non-specific binders c->d e 5. Elute and digest bound proteins d->e f 6. LC-MS/MS analysis and protein identification e->f

Caption: A generalized workflow for affinity-based chemical proteomics.

Competition experiments, where the lysate is pre-incubated with excess free (non-immobilized) compound, are crucial for distinguishing specific binders from non-specific ones. Proteins that are competed off by the free compound are considered true interactors.

Synthesizing the Data for a Complete Selectivity Profile

The ultimate goal is to integrate the data from all three tiers to build a holistic understanding of the compound's selectivity.

  • In vitro screening provides a broad, quantitative landscape of potential interactions across the kinome.

  • CETSA validates that these interactions occur within the complex milieu of a living cell and provides evidence of target engagement at a specific cellular concentration.

  • Chemical proteomics offers an unbiased view, potentially uncovering novel off-targets that could be responsible for unexpected phenotypes or toxicities.

Discrepancies between the datasets are also informative. For example, a potent in vitro hit that does not show a thermal shift in CETSA may indicate poor cell permeability or rapid efflux. Conversely, a protein identified by chemical proteomics but not in the in vitro screen may represent an interaction with a non-kinase protein or a kinase that was not in the original panel.

By systematically applying this multi-tiered approach, researchers can build a high-confidence selectivity profile for their compounds. This detailed characterization is indispensable for interpreting biological data, anticipating potential side effects, and ultimately guiding the development of safer and more effective targeted therapies.

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